3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-6-3-10(7-16(14)21-2)13-9-22-15-8-11(18)4-5-12(15)17(13)19/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZIJLPRJAQGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178869 | |
| Record name | 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24160-14-3 | |
| Record name | 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024160143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid of significant interest in medicinal chemistry. The document details a robust and efficient two-step synthetic pathway, commencing with the Claisen-Schmidt condensation to form the key chalcone intermediate, followed by an oxidative cyclization via the Algar-Flynn-Oyamada (AFO) reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough examination of the underlying reaction mechanisms and strategic considerations for successful synthesis. The content is structured to provide a holistic understanding, from the selection of starting materials to the characterization of the final product, underpinned by authoritative references and visual aids to facilitate comprehension and practical application.
Introduction and Significance
The chromen-4-one (flavone) scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties[1]. The substitution pattern on the chromen-4-one core plays a crucial role in modulating the biological activity of these compounds. The target molecule, this compound, incorporates key structural features that suggest potential for significant biological effects. The 7-hydroxyl group and the 3-(3,4-dimethoxyphenyl) moiety are known to influence the molecule's interaction with various biological targets. Research into variously substituted chromen-4-one derivatives has demonstrated their potential as potent cytotoxic agents against several human cancer cell lines[2]. Furthermore, derivatives of 7-hydroxy-4H-chromen-4-one have been investigated as selective Rho kinase (ROCK) inhibitors, showing potential in the treatment of diabetic retinopathy[3].
This guide focuses on a reliable and well-established synthetic route to this compound, providing a comprehensive framework for its preparation and characterization in a laboratory setting.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is most effectively approached through a two-step process involving the formation of a chalcone intermediate followed by its conversion to the final flavone structure. The retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of this compound.
This strategy hinges on two named reactions:
-
Claisen-Schmidt Condensation: A base-catalyzed reaction between an acetophenone and a benzaldehyde derivative to form a chalcone.
-
Algar-Flynn-Oyamada (AFO) Reaction: An oxidative cyclization of a 2'-hydroxychalcone to a flavonol using alkaline hydrogen peroxide.
Experimental Protocols
Step 1: Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
This step involves the base-catalyzed condensation of 2',4'-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde.
Materials and Reagents:
-
2',4'-Dihydroxyacetophenone
-
3,4-Dimethoxybenzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Distilled Water
-
Crushed Ice
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2',4'-dihydroxyacetophenone and 1.0 equivalent of 3,4-dimethoxybenzaldehyde in a sufficient volume of ethanol (approximately 50-100 mL).
-
Addition of Base: While stirring the solution at room temperature, slowly add a solution of 2.5 equivalents of sodium hydroxide in a minimal amount of water. The addition should be dropwise to control any initial exothermic reaction.
-
Reaction: Continue to stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The formation of the chalcone will be indicated by the appearance of a new, more polar spot compared to the starting materials.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with concentrated HCl until the pH is acidic (pH ~2-3). A yellow precipitate of the crude chalcone will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.
Step 2: Synthesis of this compound
This step utilizes the Algar-Flynn-Oyamada (AFO) reaction for the oxidative cyclization of the chalcone intermediate.
Materials and Reagents:
-
(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Acetic Acid
Experimental Procedure:
-
Dissolution of Chalcone: In a round-bottom flask, dissolve the synthesized chalcone in ethanol or methanol.
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Oxidative Cyclization: To the alkaline solution, add hydrogen peroxide (30%) dropwise while maintaining the temperature below 40°C. The reaction mixture is typically stirred for several hours at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is poured into crushed ice and acidified with a suitable acid, such as acetic acid, to precipitate the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure this compound.
Reaction Mechanisms
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation proceeds via an enolate intermediate formed by the deprotonation of the α-carbon of the acetophenone by a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable α,β-unsaturated ketone (chalcone).
Caption: Mechanism of the Claisen-Schmidt Condensation.
Algar-Flynn-Oyamada (AFO) Reaction
The mechanism of the AFO reaction has been a subject of discussion, with several proposed pathways. It is generally accepted that the reaction proceeds in two stages: the formation of a dihydroflavonol, which is then oxidized to the flavonol. One of the proposed mechanisms involves the nucleophilic attack of the phenoxide on the enone, followed by attack of the resulting enolate on hydrogen peroxide to form the dihydroflavonol. An alternative mechanism suggests the formation of an epoxide intermediate, which then undergoes ring-opening. However, the non-epoxide pathway is often favored.
Caption: A plausible non-epoxide mechanism for the Algar-Flynn-Oyamada Reaction.
Characterization Data
The synthesized this compound should be characterized using various spectroscopic techniques to confirm its identity and purity.
| Property | Data | Reference |
| Molecular Formula | C₁₇H₁₄O₅ | [4][5] |
| Molecular Weight | 298.29 g/mol | [4][5] |
| Appearance | Expected to be a solid | |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 225-226°C[6]. | |
| ¹H NMR (Predicted) | Signals for aromatic protons, methoxy groups (~3.9 ppm), and a hydroxyl proton. | |
| ¹³C NMR (Predicted) | Signals for carbonyl carbon (~175-180 ppm), aromatic carbons, and methoxy carbons (~56 ppm). | [7] |
| Mass Spectrometry | m/z: 298.08 [M]+ |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction or side reactions. | Ensure the use of a fresh, strong base. Monitor the reaction closely by TLC and adjust the reaction time accordingly. Control the temperature to minimize side reactions. |
| Formation of Aurone in Step 2 | The AFO reaction can sometimes yield aurones as byproducts[8]. | The formation of aurones can be influenced by the substitution pattern on the chalcone and the reaction conditions. Careful control of temperature and the amount of hydrogen peroxide can help to minimize aurone formation. Some studies suggest that the use of a dihydro-3-methoxy-3-hydroxyflavone intermediate can avoid aurone formation[8]. |
| Purification Difficulties | Presence of closely related impurities. | If recrystallization is insufficient, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed for further purification. |
Conclusion
This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound. By following the detailed protocols for the Claisen-Schmidt condensation and the Algar-Flynn-Oyamada reaction, researchers can reliably prepare this valuable flavonoid for further investigation into its biological properties. The provided mechanistic insights and troubleshooting advice are intended to empower scientists to optimize the synthesis and overcome potential challenges. The continued exploration of chromen-4-one derivatives holds significant promise for the development of novel therapeutic agents.
References
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Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one - PubChem. Available at: [Link]
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2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one - PubChem. Available at: [Link]
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Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed. Available at: [Link]
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Limitation of Algar–Flynn–Oyamada reaction using methoxy substituted chalcones as reactants and evaluation of the newly transformed aurones for their biological activities - Manipal Research Portal. Available at: [Link]
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Limitation of Algar–Flynn–Oyamada reaction using methoxy substituted chalcones as reactants and evaluation of the newly transformed aurones for their biological activities | Request PDF - ResearchGate. Available at: [Link]
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Algar-Flynn-Oyamada Reaction. Available at: [Link]
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The algar–flynn–oyamada oxidation of α-substituted chalcones - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
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7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one - PubChem - NIH. Available at: [Link]
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2-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE - gsrs. Available at: [Link]
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Alternative two steps route to the synthesis of 7-hydroxychroman-4-one - ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of 7-hydroxy-3- (4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. Available at: [Link]
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Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PubMed Central. Available at: [Link]
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13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0304278) - NP-MRD. Available at: [Link]
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H NMR of Compound 9' - The Royal Society of Chemistry. Available at: [Link]
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Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - MDPI. Available at: [Link]
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2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | C17H14O5 | CID - PubChem. Available at: [Link]
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Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions - MDPI. Available at: [Link]
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(PDF) Quantum-Chemical Analysis of the Algar–Flynn–Oyamada Reaction Mechanism. Available at: [Link]
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Discovery of 4 H -Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed. Available at: [Link]
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5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one - ChemBK. Available at: [Link]
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An In-Depth Technical Guide on the Biological Activity of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the isoflavone, 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Isoflavones, a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological profiles.[1] This document synthesizes the current understanding of structurally related compounds to infer the probable anticancer, antioxidant, and anti-inflammatory properties of the title compound. We will delve into the mechanistic rationale for these activities, grounded in established structure-activity relationships, and provide detailed, field-proven experimental protocols for their in vitro evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chromen-4-one derivatives.
Introduction to this compound
This compound is a synthetic isoflavone. The core structure, a chromen-4-one ring system, is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological effects.[2] The specific substitutions on this scaffold, a hydroxyl group at the 7-position and a 3,4-dimethoxyphenyl moiety at the 3-position, are anticipated to significantly influence its interaction with biological targets. The 7-hydroxyl group is a common feature in many biologically active flavonoids, contributing to antioxidant properties and potential interactions with enzyme active sites. The dimethoxy substitution on the phenyl ring can modulate the compound's lipophilicity and electronic properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
Based on the extensive body of research on analogous flavonoids and isoflavones, this guide will focus on three primary areas of potential biological activity: anticancer, antioxidant, and anti-inflammatory effects.
Potential Anticancer Activity
Flavonoids and their synthetic derivatives have been extensively investigated for their potential as anticancer agents.[3] Their mechanisms of action are often multifaceted, involving the modulation of various signaling pathways that are dysregulated in cancer cells.
Mechanistic Insights
The anticancer potential of chromen-4-one derivatives can be attributed to several mechanisms, including:
-
Induction of Apoptosis: Many flavonoids have been shown to trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle progression in cancerous cells, often causing arrest at the G2/M phase, thereby preventing cell proliferation.[4]
-
Inhibition of Kinase Signaling Pathways: Flavonoids can inhibit the activity of protein kinases, such as those in the PI3K/Akt pathway, which are crucial for cancer cell survival and proliferation.
The presence of the 7-hydroxyl group and the methoxy groups on the phenyl ring of the title compound may contribute to its ability to interact with these biological targets.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, HepG2 - liver cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like 5-fluorouracil). Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Representative Data for Structurally Related Compounds
| Compound | Cell Line | IC₅₀ (µM) |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric cancer) | 2.63 ± 0.17[4] |
Note: This data is for a structurally related but different compound and is provided for illustrative purposes only.
Potent Antioxidant Activity
The antioxidant activity of flavonoids is a well-documented phenomenon, primarily attributed to their ability to scavenge free radicals and chelate metal ions.
Mechanistic Insights
The antioxidant capacity of this compound is likely conferred by:
-
Hydrogen Donating Ability: The 7-hydroxyl group can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.
-
Radical Stabilization: The resulting flavonoid radical is stabilized by the delocalization of the unpaired electron across the aromatic rings.
A study on the closely related compound, 7-hydroxy-3',4'-dimethoxyflavone, demonstrated its ability to be synthesized and its antioxidant activity evaluated, suggesting that our target molecule would exhibit similar properties.[5]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of the test compound in methanol or DMSO.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only methanol and a control containing the compound solvent and DPPH solution should be included. Ascorbic acid or Trolox can be used as a positive control.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Potential Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases, and flavonoids are known to possess anti-inflammatory properties.[1]
Mechanistic Insights
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key inflammatory enzymes and signaling pathways:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. A structurally similar flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, has been shown to inhibit both COX-2 and 5-LOX activities.[6]
-
Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Some flavonoids can inhibit the activation of the NF-κB pathway.[6][7]
-
Reduction of Pro-inflammatory Cytokine Production: Flavonoids can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[6][7]
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO in response to inflammatory stimuli like LPS. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor like L-NAME).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the initial in vitro screening of this compound.
Simplified NF-κB Signaling Pathway
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
Conclusion
While direct experimental data for this compound is limited, the structural analogy to other biologically active flavonoids and isoflavones provides a strong rationale for investigating its potential as an anticancer, antioxidant, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a robust framework for the systematic in vitro evaluation of these activities. Further research, including the elucidation of specific molecular targets and in vivo efficacy studies, is warranted to fully characterize the therapeutic potential of this promising compound.
References
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5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. PubMed. Available at: [Link]
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3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one. PubChem. Available at: [Link]
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Main Isoflavones Found in Dietary Sources as Natural Anti-inflammatory Agents. PubMed. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link]
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3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one. PubChem. Available at: [Link]
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Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. Available at: [Link]
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Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f. SciELO. Available at: [Link]
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Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. National Institutes of Health. Available at: [Link]
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Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. ResearchGate. Available at: [Link]
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Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. Available at: [Link]
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Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. Available at: [Link]
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Topic: Physicochemical Properties of Cajanin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cajanin, an isoflavonoid of significant pharmacological interest, is primarily sourced from the medicinal plant Cajanus cajan (pigeon pea).[1][2] Its potential as an antioxidant, anti-inflammatory, and antimicrobial agent necessitates a comprehensive understanding of its fundamental physicochemical characteristics for effective research and therapeutic development.[2][3] This technical guide provides a detailed exploration of Cajanin's molecular structure, solubility, stability, and spectroscopic properties. It is designed to serve as a foundational resource, offering not only core data but also the underlying scientific principles and validated experimental methodologies required for its practical application in a laboratory setting.
Molecular Identity and Structural Elucidation
The foundation of Cajanin's biological activity and physical behavior lies in its molecular architecture. Classified as a 7-methoxyisoflavone, its structure features a C6-C3-C6 backbone with specific hydroxyl and methoxy substitutions that dictate its polarity, reactivity, and potential for intermolecular interactions.[4][5]
1.1 Core Molecular Properties
The fundamental identifiers and properties of Cajanin are summarized below. This data is critical for accurate dosage calculations, analytical standard preparation, and structural database referencing.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₂O₆ | [2][3][4][6] |
| Molecular Weight | 300.26 g/mol | [2][3][4] |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | [3][4] |
| CAS Number | 32884-36-9 | [2][3][4] |
| Canonical SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O | [4] |
| Physical Description | Yellow powder | [6] |
1.2 Structural Diagram
The precise arrangement of functional groups is visualized below. The phenolic hydroxyl groups are key sites for antioxidant activity (hydrogen donation) and for ionization in response to pH changes, while the methoxy group and the heterocyclic oxygen atom contribute to its overall polarity.
Caption: Chemical structure and key functional groups of Cajanin.
Solubility Profile and Determination
Solubility is a critical parameter that profoundly influences bioavailability, formulation strategies, and the design of in vitro assays. As a polyphenolic compound, Cajanin's solubility is highly dependent on the nature of the solvent.
2.1 Qualitative Solubility
Cajanin exhibits poor solubility in aqueous solutions, a common characteristic of isoflavones.[7] However, it is readily soluble in various organic solvents, which is essential knowledge for extraction, purification, and stock solution preparation.
| Solvent | Solubility | Application Note |
| Water | Sparingly Soluble | Requires co-solvents or formulation strategies for aqueous delivery. |
| DMSO | Soluble | Common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol / Methanol | Soluble | Used in extraction from plant material and for analytical chromatography.[8] |
| Acetone, Ethyl Acetate | Soluble | Useful for extraction and purification processes.[6] |
2.2 Experimental Protocol: Aqueous Solubility Determination via Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility, providing the most reliable data for pre-formulation and biopharmaceutical classification.[9]
Causality Behind Experimental Choices:
-
Excess Solid: Using a quantity of Cajanin visibly in excess of what will dissolve is crucial to ensure that the resulting solution is truly saturated, representing the thermodynamic equilibrium point.
-
Prolonged Agitation: Incubation for 24-48 hours is necessary to allow the system to reach equilibrium between the solid and dissolved states. Shorter times may only yield kinetic solubility, which can be misleadingly high.[10]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance) is essential for reproducibility.
-
Phase Separation: Centrifugation or filtration is required to completely remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
Validated Quantification: Using a validated HPLC method with a proper calibration curve ensures that the measured concentration is accurate and specific to Cajanin, avoiding interference from any potential impurities or degradants.[11]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid Cajanin (e.g., 2-5 mg) to a known volume of aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in triplicate glass vials.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for 24 hours.[12]
-
Resting Phase: Allow the vials to stand at the same constant temperature for at least 1 hour to allow for sedimentation of the solid.
-
Phase Separation: Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the pre-established HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of Cajanin.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Caption: Simplified overview of the phenylpropanoid pathway leading to Cajanin.
Conclusion
This guide has systematically detailed the essential physicochemical properties of Cajanin, providing a crucial knowledge base for its application in scientific research and drug development. The data on its molecular structure, solubility, stability, and spectroscopic profile, combined with robust experimental protocols, empowers researchers to handle, analyze, and formulate this promising isoflavonoid with precision and confidence. A thorough grasp of these properties is the first step toward unlocking the full therapeutic potential of Cajanin, from designing meaningful in vitro experiments to developing stable and bioavailable pharmaceutical formulations.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281706, Cajanin. Retrieved from [Link]
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Pal, D., et al. (2011). Biological activities and medicinal properties of Cajanus cajan (L) Millsp. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 207–214. Available from: [Link]
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Mol-Instincts (n.d.). Cajanin chemical information. Retrieved from [Link]
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Zu, Y., et al. (2022). Study of Different Biological and Medicinal Properties of Cajanus Cajan L.: A Review. International Journal of Medical and Pharmaceutical Case Reports, 1-10. Available from: [Link]
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Chaotham, C., et al. (2020). Cosmetic Potential of Cajanus cajan (L.) Millsp: Botanical Data, Traditional Uses, Phytochemistry and Biological Activities. Cosmetics, 7(4), 89. Available from: [Link]
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Revisiting the Nutritional, Chemical and Biological Potential of Cajanus cajan (L.) Millsp. (2022). Molecules, 27(20), 6877. Available from: [Link]
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Pandey, S., et al. (2022). Revisiting the Nutritional, Chemical and Biological Potential of Cajanus cajan (L.) Millsp. Semantic Scholar. Available from: [Link]
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S., Jenita, et al. (2013). EFFECT OF TEMPERATURE, LIGHT, PH ON THE STABILITY OF ANTHOCYANIN PIGMENTS IN COCCULUS HIRSUTUS FRUITS. International Journal of Research in Pharmaceutical Sciences, 4(4), 583-587. Available from: [Link]
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ResearchGate (n.d.). Fourier transform infrared (FTIR) spectra of ethanol extract of C. cajan leaf. Retrieved from [Link]
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Saxena, K. B., et al. (2015). The flavonoid profile of pigeonpea, Cajanus cajan: a review. Journal of the Science of Food and Agriculture, 95(11), 2203–2213. Available from: [Link]
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Lee, S. H., et al. (2005). Enhanced Bioavailability of Soy Isoflavones by Complexation with-Cyclodextrin in Rats. Bioscience, Biotechnology, and Biochemistry, 69(8), 1463-1468. Available from: [Link]
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ResearchGate (n.d.). Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process. Retrieved from [Link]
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Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]
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Pandey, S., et al. (2022). Revisiting the Nutritional, Chemical and Biological Potential of Cajanus cajan (L.) Millsp. Molecules, 27(20), 6877. Available from: [Link]
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ResearchGate (n.d.). Pharmacological and phytochemical properties of Cajanus cajan (L.) Huth. (Fabaceae): A review. Retrieved from [Link]
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ResearchGate (n.d.). Biological activities and medicinal properties of Cajanus cajan (L)Millsp. Retrieved from [Link]
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ResearchGate (n.d.). Physicochemical and cooking properties of six pigeon pea (Cajanus cajan L) genotypes from Malawi. Retrieved from [Link]
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Fagerberg, J. H., et al. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 11(2), 545–548. Available from: [Link]
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Dissolution Technologies (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
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Lee, S. D., et al. (2019). Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy. Molecules, 24(21), 3848. Available from: [Link]
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Opálková, M., et al. (2023). Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method. Molecules, 28(9), 3925. Available from: [Link]
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ResearchGate (n.d.). FTIR Spectral Peaks and Functional Group Assignments in Cajanus cajan Fractions. Retrieved from [Link]
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ResearchGate (n.d.). effect of temperature, light, ph on the stability of anthocyanin pigments in cocculus hirsutus fruits. Retrieved from [Link]
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Mattioli, R., et al. (2020). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Molecules, 25(12), 2777. Available from: [Link]
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Update Publishing House (n.d.). The effect of light, temperature, ph on stability of anthocyanin pigments in Musa acuminata bract. Retrieved from [Link]
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ResearchGate (n.d.). FT-IR spectrum of Cajanus cajan (L.) Millsp. Retrieved from [Link]
-
Jampani, C., et al. (2014). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. Journal of Food Science and Technology, 51(12), 3559–3567. Available from: [Link]
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An In-Depth Technical Guide to the Isolation of Cajanin from Cajanus cajan
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Preamble: The Scientific Imperative for Isolating Cajanin
Cajanus cajan (L.) Millsp., commonly known as pigeon pea or red gram, is a leguminous crop integral to agriculture and nutrition in tropical and subtropical regions.[1] Beyond its role as a protein source, it is a reservoir of complex secondary metabolites with significant therapeutic potential.[2][3] Among these, the isoflavonoid cajanin (5-hydroxy-3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one) has emerged as a molecule of substantial interest.[1][4] Scientific investigations have credited cajanin and related compounds with a spectrum of biological activities, including antioxidant, anti-inflammatory, and hypocholesterolemic effects, positioning it as a valuable lead compound for drug discovery.[5][6][7]
This guide provides a comprehensive, technically-grounded framework for the successful isolation and purification of cajanin from Cajanus cajan. It moves beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale that govern each stage of the workflow, from raw biomass processing to analytical verification. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scientific rigor for researchers in natural products chemistry, pharmacology, and drug development.
Part 1: Foundational Knowledge and Pre-Extraction Strategy
The success of any natural product isolation campaign is predicated on a thorough understanding of the target molecule and its phytochemical environment. The initial steps of material selection and preparation are critical determinants of final yield and purity.
The Phytochemical Landscape of Cajanus cajan
Cajanus cajan presents a complex chemical matrix. Its leaves, seeds, and roots are rich in flavonoids, stilbenes, saponins, tannins, and terpenoids.[1][8][9] Cajanin is primarily located in the leaves and roots.[1][10] This chemical diversity necessitates a multi-step purification strategy designed to selectively partition cajanin away from other structurally similar and dissimilar compounds. The presence of pigments like chlorophyll, lipids, and highly polar tannins must be addressed systematically throughout the isolation process.
Cajanin: Physicochemical Profile
Understanding the properties of cajanin is paramount to designing an effective isolation protocol. Its isoflavonoid structure, characterized by hydroxyl and methoxy functional groups, dictates its polarity and solubility, which are the primary levers for chromatographic separation.
| Property | Value | Source |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | [4][6] |
| Molecular Formula | C₁₆H₁₂O₆ | [4][6] |
| Molecular Weight | 300.27 g/mol | [4][6] |
| Melting Point | 208 - 210 °C | [4] |
| Class | Isoflavonoid (a type of flavonoid) | [4][5] |
| Appearance | Solid | [4] |
The phenolic hydroxyl groups confer a moderate polarity to the molecule, making it soluble in polar organic solvents like ethanol, methanol, and acetone, while having limited solubility in non-polar solvents such as hexane. This solubility profile is the cornerstone of the extraction and purification strategy.
Part 2: The Extraction Phase - Liberating Cajanin from the Matrix
Extraction is the critical first step to liberate cajanin from the plant's cellular structures. The choice of method and solvent directly impacts the efficiency and selectivity of this process.
Causality of Solvent Selection
The principle of "like dissolves like" governs solvent selection. Given cajanin's moderately polar nature, solvents in a similar polarity range are required.
-
Ethanol/Methanol: These alcohols are highly effective for extracting flavonoids and other polyphenols.[1][10] They can penetrate cell walls and solubilize a broad range of medium-polarity compounds. Studies have shown that alcohol is a more efficient extraction solvent for C. cajan leaves than water.[8]
-
Aqueous Ethanol: The addition of water to ethanol (e.g., 60-80% ethanol) can enhance extraction efficiency for certain polyphenols by increasing solvent polarity and improving the swelling of plant material. An optimized ultrasound-assisted extraction method for isoflavonoids from pigeon pea seeds identified 63.81% (v/v) aqueous ethanol as the ideal solvent concentration.[11][12]
-
Acetone: Often used for polyphenol extraction, its efficacy is comparable to ethanol.
-
Chloroform/Ethyl Acetate: These solvents of intermediate polarity can also be used but are more frequently employed in subsequent liquid-liquid partitioning steps for fractionation.[13][14]
Extraction Methodologies: A Comparative Analysis
| Method | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous extraction with a cycling heated solvent.[13] | High extraction efficiency, exhaustive. | Thermally intensive (potential degradation), time-consuming, large solvent volume. |
| Maceration (Cold Soak) | Soaking plant material in a solvent at room temperature.[15] | Simple, minimal equipment, avoids heat. | Less efficient than heated methods, very long extraction times. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls.[11][12] | Rapid, high efficiency, reduced solvent and energy consumption. | Requires specialized equipment, potential for localized heating. |
For laboratory-scale isolation focused on preserving the integrity of the target compound, Ultrasound-Assisted Extraction (UAE) offers the best balance of efficiency and mild conditions.[11][12]
Protocol 2.1: Ultrasound-Assisted Extraction of Cajanin
This protocol is optimized for high-yield extraction of isoflavonoids from C. cajan leaves.
-
Preparation: Air-dry fresh, healthy Cajanus cajan leaves in the shade for 7-10 days until brittle. Grind the dried leaves into a coarse powder (approx. 40-60 mesh).
-
Solvent Preparation: Prepare a solution of 70% ethanol in deionized water (v/v).
-
Extraction:
-
Place 100 g of the powdered leaf material into a 2 L beaker.
-
Add 1 L of the 70% ethanol solvent (a 1:10 solid-to-liquid ratio).
-
Place the beaker into an ultrasonic bath.
-
Sonicate at a frequency of 30-40 kHz for 45 minutes at a controlled temperature of 40-50°C.
-
-
Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum to separate the extract from the plant marc.
-
Re-extraction: Repeat the extraction process (steps 3 & 4) on the plant marc two more times to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
Part 3: The Purification Workflow - From Crude Extract to Pure Compound
The crude extract contains cajanin alongside a multitude of other phytochemicals. A systematic, multi-stage purification workflow is essential to achieve isolation.
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spectroscopic data of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
An In-depth Technical Guide to the Spectroscopic Elucidation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Authored by a Senior Application Scientist
Introduction
This compound is an isoflavone, a subclass of the vast flavonoid family of plant secondary metabolites. Flavonoids are of significant interest to researchers in drug development and natural products chemistry due to their wide range of biological activities, including potent antioxidant, anti-inflammatory, and potential antineoplastic properties.[1] Accurate structural confirmation is the foundational requirement for any further investigation into a compound's bioactivity and mechanism of action.
This guide provides a comprehensive technical overview of the analytical methodologies employed to confirm the molecular structure of this compound. We will delve into the principles and expected outcomes from mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned analytical scientist, ensuring a blend of theoretical knowledge and practical insight.
Molecular Structure and Analytical Workflow
The definitive identification of an organic compound is not achieved through a single technique but by the convergent validation from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. The general workflow involves determining the molecular mass and formula (MS), identifying the core chromophore and substitution patterns (UV-Vis), cataloging the functional groups (IR), and finally, assembling the precise atomic connectivity and stereochemistry (NMR).
Caption: General workflow for spectroscopic structure elucidation.
Below is the chemical structure of the target compound with standardized numbering for the chromen-4-one core and the phenyl substituent, which will be referenced throughout the NMR analysis.
Caption: Structure of this compound.
Mass Spectrometry (MS): The Molecular Blueprint
Principle of Causality: The first step in any structural elucidation is to determine the molecular formula. Mass spectrometry provides the molecular weight of the compound with high precision.[2][3] By using high-resolution mass spectrometry (HRMS), we can obtain the exact mass, which allows for the unambiguous determination of the elemental composition.
Expected Data & Interpretation: For this compound, the molecular formula is C₁₇H₁₄O₅.[4] In electrospray ionization (ESI), a common technique for flavonoids, the compound will typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution mass of these ions confirms the elemental formula, serving as a foundational check for the proposed structure.
Data Summary: Mass Spectrometry
| Parameter | Expected Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄O₅ | [4] |
| Molecular Weight | 298.29 g/mol | [4] |
| Exact Mass | 298.08412 g/mol | [4] |
| [M+H]⁺ (Positive ESI) | m/z 299.0919 | Calculated |
| [M-H]⁻ (Negative ESI) | m/z 297.0768 |[5] |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Chromatography: Inject 5-10 µL of the sample solution into an LC system equipped with a C18 column. Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile, ramping to 100% acetonitrile over 15-20 minutes. This separates the compound from any potential impurities.
-
Ionization: Interface the LC output with an ESI source. Set the mode to either positive or negative ion detection.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to acquire the exact mass.
UV-Visible Spectroscopy: Probing the Chromophore
Principle of Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule.[3] For flavonoids, the extensive system of conjugated double bonds constitutes a chromophore that gives rise to characteristic absorption spectra.[6] These spectra typically feature two major absorption bands, designated as Band I and Band II.[7][8]
-
Band I (300-400 nm): Arises from the cinnamoyl system (B-ring and the heterocyclic C-ring).
-
Band II (240-280 nm): Arises from the benzoyl system (A-ring).
The precise wavelength (λmax) of these bands is highly sensitive to the substitution pattern on the rings, making UV-Vis a powerful diagnostic tool.
Expected Data & Interpretation: As an isoflavone, this compound is expected to show Band I in the 310-330 nm range and Band II around 250-280 nm.[8] The presence of the 7-hydroxyl group is of particular diagnostic importance. Its ionization upon addition of a weak base like sodium acetate (NaOAc) will cause a bathochromic (red) shift of 5-20 nm in Band II, confirming its position.[7]
Data Summary: UV-Visible Spectroscopy
| Solvent/Reagent | Expected Band II (λmax) | Expected Band I (λmax) | Structural Inference |
|---|---|---|---|
| Methanol (MeOH) | ~260 nm | ~320 nm | Basic isoflavone skeleton |
| MeOH + NaOAc | ~275 nm (+15 nm shift) | No significant shift | Presence of a free 7-OH group[7] |
Experimental Protocol: UV-Vis Analysis with Shift Reagents
-
Stock Solution: Prepare a stock solution of the compound in spectroscopic grade methanol.
-
Methanol Spectrum: Record the UV-Vis spectrum from 200-500 nm.
-
NaOAc Spectrum: To the cuvette from step 2, add a small amount of anhydrous sodium acetate powder, shake to dissolve, and immediately record the spectrum again. A bathochromic shift in Band II is diagnostic for a 7-OH group.[7]
-
Other Reagents: Further tests with reagents like AlCl₃ (for ortho-dihydroxyl groups) or NaOH (for all acidic protons) can provide additional structural information, though NaOAc is the most specific for the 7-OH position.[7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle of Causality: IR spectroscopy probes the vibrational energies of molecular bonds.[9] Specific functional groups (e.g., C=O, O-H, C-O) absorb infrared radiation at characteristic frequencies. An IR spectrum is essentially a molecular fingerprint, confirming the presence of these key groups.
Expected Data & Interpretation: The structure of this compound contains several IR-active functional groups. The most prominent and diagnostic peaks will be the broad O-H stretch from the phenol, the sharp and strong C=O stretch from the γ-pyrone ring, and multiple peaks corresponding to the aromatic C=C bonds and C-O ether linkages.
Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300-3100 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |
| ~1640 | C=O stretch | γ-Pyrone (ketone)[10] |
| ~1610, 1580, 1500 | C=C stretch | Aromatic rings |
| ~1270, ~1140 | C-O stretch | Aryl ether |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded beforehand and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Principle of Causality: NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[9] It reveals the chemical environment of each atom, the number of each type of atom, and how they are connected through covalent bonds. For complex molecules like flavonoids, 2D NMR experiments (COSY, HSQC, HMBC) are indispensable for unambiguous signal assignment.[11][12]
¹H NMR Analysis: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
¹³C NMR Analysis: The ¹³C NMR spectrum shows a signal for each unique carbon atom. The chemical shift indicates the type of carbon (e.g., C=O, aromatic C-O, aromatic C-H).
Caption: Key HMBC correlations for structural confirmation.
Data Summary: ¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.90 | s (broad) | 1H | 7-OH |
| ~8.10 | s | 1H | H-2 |
| ~7.90 | d (J=8.8 Hz) | 1H | H-5 |
| ~7.25 | d (J=2.0 Hz) | 1H | H-2' |
| ~7.15 | dd (J=8.4, 2.0 Hz) | 1H | H-6' |
| ~7.00 | d (J=8.4 Hz) | 1H | H-5' |
| ~6.95 | dd (J=8.8, 2.2 Hz) | 1H | H-6 |
| ~6.85 | d (J=2.2 Hz) | 1H | H-8 |
| ~3.80 | s | 3H | 3'-OCH₃ or 4'-OCH₃ |
| ~3.78 | s | 3H | 3'-OCH₃ or 4'-OCH₃ |
Data Summary: ¹³C NMR (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~175.0 | C-4 (C=O) |
| ~162.5 | C-7 |
| ~157.0 | C-9 |
| ~152.0 | C-2 |
| ~149.0 | C-4' |
| ~148.5 | C-3' |
| ~127.0 | C-5 |
| ~124.0 | C-1' |
| ~122.5 | C-3 |
| ~120.0 | H-6' |
| ~115.0 | C-6 |
| ~112.0 | C-5' |
| ~111.5 | C-2' |
| ~102.0 | C-8 |
| ~55.5 | 3'-OCH₃ & 4'-OCH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for flavonoids as it readily dissolves them and allows for the observation of exchangeable protons like the phenolic -OH.
-
¹H Spectrum: Acquire a standard 1D proton spectrum.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D Spectra: Acquire key 2D correlation spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system (e.g., on the aromatic rings).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which connects the different fragments of the molecule (e.g., linking H-2 to the B-ring via C-1').[11]
-
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Mass spectrometry establishes the elemental formula C₁₇H₁₄O₅. UV-Vis spectroscopy, particularly with shift reagents, confirms the isoflavone chromophore and the presence of a 7-hydroxyl group. Infrared spectroscopy provides a rapid check for essential functional groups like the phenol, ketone, and ethers. Finally, a complete suite of 1D and 2D NMR experiments provides the definitive and unambiguous map of the atomic connectivity, confirming the substitution pattern on both the chromen-4-one core and the pendant phenyl ring. This rigorous, multi-faceted analytical approach ensures the highest degree of confidence in the compound's structure, a critical prerequisite for its further study in medicinal chemistry and drug development.
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The Anti-inflammatory Potential of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Technical Guide and Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the prospective anti-inflammatory properties of the flavonoid compound, 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. While direct and extensive research on this specific molecule is nascent, this document synthesizes the significant body of evidence from structurally analogous chromen-4-one derivatives to build a robust scientific premise for its potential efficacy. We will delve into the plausible molecular mechanisms, propose a comprehensive suite of experimental protocols for its evaluation, and present a framework for future research. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic utility of this promising compound in the context of inflammatory diseases.
Introduction: The Therapeutic Promise of Chromen-4-one Scaffolds
The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, forming the backbone of a vast array of naturally occurring and synthetic compounds with diverse pharmacological activities. Among these, anti-inflammatory properties are a well-established and extensively studied attribute. The substitution pattern on the chromen-4-one core profoundly influences the biological activity, offering a rich landscape for drug discovery. The subject of this guide, this compound, possesses key structural features—a hydroxyl group at the 7-position and a 3,4-dimethoxyphenyl substituent—that are frequently associated with potent anti-inflammatory effects in related flavonoid molecules. This suggests a strong rationale for its investigation as a novel anti-inflammatory agent.
Plausible Mechanisms of Anti-inflammatory Action
Based on the extensive literature on analogous chromen-4-one derivatives, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways and inflammatory enzymes.[1] The primary hypothesized mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3][4][5] Structurally similar flavonoids have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[6][7] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent pro-inflammatory gene transcription.
-
Suppression of Pro-inflammatory Enzymes:
-
Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[8][9] Many flavonoids are known to selectively inhibit COX-2 over the constitutive COX-1 isoform, which is associated with a more favorable gastrointestinal safety profile.[7][10]
-
Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory mediator implicated in the pathophysiology of various inflammatory conditions.[6] Inhibition of iNOS expression and activity is a common mechanism of action for anti-inflammatory flavonoids.
-
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades (including ERK, JNK, and p38) play a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[6][11] Flavonoids can interfere with these pathways, leading to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12]
Proposed Experimental Evaluation
A systematic and multi-tiered approach is essential to rigorously evaluate the anti-inflammatory potential of this compound. The following sections outline key in vitro and in vivo experimental protocols.
In Vitro Assays for Anti-inflammatory Activity
A battery of in vitro assays can provide initial insights into the compound's efficacy and mechanism of action.
Prior to assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).
-
Data Analysis: Quantify the cytokine concentrations based on the standard curve provided with the kit.
Protocol: Western Blot for iNOS, COX-2, and NF-κB Pathway Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Models of Inflammation
In vivo studies are essential to confirm the anti-inflammatory efficacy of the compound in a whole-organism context.
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin) and a vehicle control.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.[13]
Data Presentation and Visualization
Clear and concise data presentation is paramount for interpreting experimental outcomes.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| IC50 (µM) |
Data to be populated from experimental results.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Test Compound | 10 | ||
| Test Compound | 25 | ||
| Test Compound | 50 | ||
| Indomethacin | 10 |
Data to be populated from experimental results.
Visualizing Molecular Pathways and Workflows
Caption: Proposed mechanism of anti-inflammatory action.
Caption: Experimental workflow for anti-inflammatory evaluation.
Conclusion and Future Directions
The structural attributes of this compound strongly suggest its potential as a novel anti-inflammatory agent. The proposed mechanisms, centered around the inhibition of the NF-κB and MAPK signaling pathways and the suppression of pro-inflammatory enzymes like COX-2 and iNOS, are well-precedented for analogous flavonoid compounds. The experimental framework detailed in this guide provides a clear and comprehensive roadmap for the systematic evaluation of this molecule.
Future research should focus on a thorough investigation of its in vitro and in vivo efficacy, followed by more advanced studies to elucidate its precise molecular targets and pharmacokinetic profile. The insights gained from such studies will be instrumental in determining the therapeutic viability of this compound for the treatment of a range of inflammatory disorders.
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Wang, J., Li, Y., & Zhang, Y. (2012). Synthesis and biological evaluation of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. Fudan University Journal of Medical Sciences, 39(6), 615-619. [Link]
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Bhattacharjee, B., Chatterjee, J., Ghosh, S., & De, U. C. (2016). 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. Indian Journal of Pharmacology, 48(3), 327–333. [Link]
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El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jouf, F. A., Al-Rejaie, S. S., & Abdel-Maksoud, M. S. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247346. [Link]
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Kim, J. H., Na, H. J., Kim, C. K., & Kim, J. Y. (2014). (E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. Food and Chemical Toxicology, 65, 117–124. [Link]
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Soujanya, J., & Reddy, D. R. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. European Chemical Bulletin, 11(1), 1-14. [Link]
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Chen, Y. C., Lin, Y. C., Lin, Y. C., & Wu, C. C. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules, 27(8), 2465. [Link]
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Chen, Y. H., Yang, Y. C., & Lin, C. F. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Antioxidants, 12(1), 195. [Link]
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Oniga, S., Pâcureanu, L., Stoica, C., Palage, M., Crăciun, A., Rusu, I., Crișan, L., & Araniciu, C. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1507. [Link]
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Kim, H. J., Lee, W., & Kim, B. K. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4424. [Link]
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anticancer activity of cajanin
An In-depth Technical Guide to the Anticancer Activity of Cajanin and Related Stilbenoids from Cajanus cajan
Executive Summary
The global search for novel, effective, and less toxic anticancer agents has increasingly turned towards natural products. Cajanus cajan (L.) Millsp., commonly known as pigeon pea, is a leguminous plant utilized not only as a food source but also in traditional medicine for a variety of ailments.[1][2] Scientific investigations have unveiled that its roots and leaves are a rich reservoir of bioactive compounds, particularly stilbenes and flavonoids, with significant pharmacological properties.[2][3] This technical guide focuses on the anticancer activities of two principal compounds derived from Cajanus cajan: cajanol , an isoflavanone, and cajanin stilbene acid (CSA) . We will provide a detailed exploration of their molecular mechanisms of action, a quantitative summary of their cytotoxic efficacy, and standardized protocols for their evaluation in a research setting. The primary mechanisms discussed include the induction of apoptosis through a mitochondria-dependent pathway, cell cycle arrest at the G2/M phase, and, for CSA, a potent anti-estrogenic activity targeting the estrogen receptor alpha (ERα).[4][5][6] This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Bioactive Anticancer Compounds from Cajanus cajan
Cajanus cajan produces a variety of secondary metabolites, but its anticancer potential is largely attributed to a few key isoflavonoids and stilbenes.[2][3]
-
Cajanol : An isoflavanone (5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxychroman-4-one) isolated from pigeon pea roots.[5] It is recognized as a significant phytoalexin in the plant and has demonstrated notable cytotoxic activity against human breast cancer cells.[5][7]
-
Cajanin Stilbene Acid (CSA) : A stilbene (3-hydroxy-4-prenyl-5-methoxystilbene-2-carboxylic acid) found in the leaves of Cajanus cajan.[4][8] CSA is structurally similar to estrogen and exhibits potent, targeted activity against ERα-positive breast cancers, including those resistant to conventional therapies like tamoxifen.[6][8] Other related stilbenes with anticancer properties isolated from the plant include Longistylin A and Longistylin C.[2][8]
Molecular Mechanisms of Anticancer Activity
Cajanin and its related compounds exert their anticancer effects through a multi-pronged attack on cancer cell proliferation and survival, primarily by inducing programmed cell death (apoptosis) and halting cell division (cell cycle arrest).
Induction of Apoptosis via the ROS-Mediated Intrinsic Pathway
A primary mechanism for both cajanol and CSA is the induction of apoptosis, predominantly through the intrinsic, or mitochondrial, pathway.[1][5] This cascade is initiated by an increase in intracellular Reactive Oxygen Species (ROS).[5]
Causality of the Pathway : The overproduction of ROS creates a state of oxidative stress that is toxic to the cell. Mitochondria are central to this process. The stress leads to the destabilization of the mitochondrial outer membrane. This is regulated by the Bcl-2 family of proteins; cajanol and CSA shift the balance by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[4][5] This shift increases mitochondrial membrane permeability, causing the mitochondrial membrane potential (ΔΨm) to collapse and leading to the release of key apoptogenic factors, most notably cytochrome c, into the cytoplasm.[5][9]
Cytosolic cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the "apoptosome".[10] This complex recruits and activates the initiator caspase, Caspase-9.[5][10] Activated Caspase-9, in turn, cleaves and activates the executioner caspase, Caspase-3.[4][5] Caspase-3 is the final effector in the cascade, responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[5][10]
Anti-estrogenic Activity of Cajanin Stilbene Acid (CSA)
CSA's anticancer activity is particularly pronounced in ERα-positive breast cancer cells. [6]This specificity is due to its structural similarity to estrogen, allowing it to act as an anti-estrogenic agent. [6] Mechanism of Action : CSA binds to the estrogen receptor α, competing with estradiol. [6]This binding does not elicit the same proliferative response as estrogen. Instead, it leads to a dose-dependent decrease in ERα protein levels, effectively shutting down the estrogen-driven growth signaling in these cancer cells. [6]Crucially, CSA demonstrates cytotoxicity against tamoxifen-resistant MCF-7 cells, suggesting it may overcome common resistance mechanisms. [6][8]This makes CSA a promising candidate for second-line therapy in ERα-positive breast cancer. In vivo studies have confirmed this potent activity, showing that CSA inhibited the growth of MCF-7 xenografts in nude mice more effectively than the conventional chemotherapeutic agent cyclophosphamide. [8]
Quantitative Assessment of Cytotoxicity
The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The table below summarizes reported IC50 values for cajanin-related compounds across various cancer cell lines.
| Compound | Cancer Cell Line | Assay Duration | IC50 Value (µM) | Reference(s) |
| Cajanol | MCF-7 (Breast) | 24 h | 83.42 | [5][7] |
| Cajanol | MCF-7 (Breast) | 48 h | 58.32 | [5][7] |
| Cajanol | MCF-7 (Breast) | 72 h | 54.05 | [5][7] |
| Cajanin Stilbene Acid | MCF-7 (Breast, ERα+) | Not Specified | 61.25 ± 2.67 | [8] |
| Cajanin Stilbene Acid | MDA-MB-231 (Breast, ERα-) | Not Specified | 175.76 ± 19.59 | [8] |
| Cajanin Stilbene Acid | MCF-7 (Tamoxifen-Resistant) | Not Specified | 188.22 ± 38.58 | [8] |
| Cajanin Stilbene Acid | HepG2 (Liver) | Not Specified | 44.9 - 78.3 | [11] |
| Longistylin C | MDA-MB-231 (Breast) | Not Specified | 14.4 | [11] |
| Longistylin C | HeLa (Cervical) | Not Specified | 16.1 | [11] |
| Longistylin C | HepG2 (Liver) | Not Specified | 19.6 | [11] |
| Longistylin C | SW480 (Colon) | Not Specified | 17.4 | [11] |
Standardized Experimental Protocols
To ensure reproducibility and validity, standardized protocols are essential for evaluating the compounds. The following sections detail the methodologies for key in vitro assays.
Experimental Rationale : The workflow begins with a broad cytotoxicity screen (MTT assay) to determine the dose-dependent effect of the compound on cell viability. [12]Based on the IC50 values derived, subsequent mechanistic assays are performed at relevant concentrations. Flow cytometry is a powerful tool used to analyze large cell populations for specific characteristics; it is employed here to quantify the effects on cell cycle distribution and to detect apoptotic markers (Annexin V). [4][13]Finally, Western blotting provides a semi-quantitative analysis of specific protein expression levels, confirming the molecular changes within the signaling pathways of interest (e.g., Bcl-2 family, caspases). [5]
In Vitro Cytotoxicity Assessment (MTT Assay)
Principle : This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology :
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of cajanin (e.g., cajanol) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours). [5]4. MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Analysis of Cell Cycle Distribution by Flow Cytometry
Principle : Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology :
-
Cell Culture and Treatment : Seed cells in 6-well plates and treat with cajanin at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting : Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation : Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation : Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry : Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [14]
Western Blot Analysis of Apoptotic Proteins
Principle : This technique allows for the detection and semi-quantification of specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3).
Methodology :
-
Protein Extraction : Treat cells with cajanin as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis : Densitometrically quantify the band intensities and normalize them to the loading control to compare protein expression levels between treated and untreated samples.
Conclusion and Future Directions
The compounds cajanin stilbene acid and cajanol, derived from Cajanus cajan, have demonstrated significant and compelling anticancer activity, particularly against breast cancer cell lines. Their ability to induce apoptosis via the intrinsic pathway and arrest the cell cycle at the G2/M checkpoint provides a strong mechanistic basis for their cytotoxic effects. Furthermore, the unique anti-estrogenic properties of CSA, including its efficacy in tamoxifen-resistant models, highlight its potential as a valuable lead compound in oncology drug development.
Future research should focus on several key areas:
-
Pharmacokinetic and Toxicological Studies : Comprehensive in vivo studies are required to determine the bioavailability, metabolic fate, and safety profile of these compounds.
-
Derivative Synthesis and Optimization : The natural compounds serve as excellent scaffolds for medicinal chemistry efforts to synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties. [8]* Combination Therapies : Investigating the synergistic effects of cajanin compounds with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with potentially lower toxicity. [3]* Expansion to Other Cancers : While research has focused on breast cancer, the fundamental mechanisms of apoptosis and cell cycle arrest are relevant to a broad spectrum of malignancies. The efficacy of these compounds should be explored in other cancer types.
References
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Fu Y., Kadioglu O., Wiench B., et al. (2015). Cell cycle arrest and induction of apoptosis by cajanin stilbene acid from Cajanus cajan in breast cancer cells. Phytomedicine, 22(4), 452-458. [Link]
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Gupta, R. K. (2021). Pharmacology and Phytochemicals activities of Cajanus Cajan : Review. Journal of Emerging Technologies and Innovative Research (JETIR), 8(11). [Link]
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Lin, Y.-F., Chen, C.-L., Liao, J.-W., et al. (2022). Anti-Proliferative and Anti-Metastatic Effects of Ethanol Extract from Cajanus cajan (L.) Millsp. Roots and its Sub-Fractions in Oral Squamous Cell Carcinoma. Molecules, 27(23), 8206. [Link]
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Luo, M., Liu, X., Zu, Y., et al. (2010). Cajanol, a novel anticancer agent from Pigeonpea [Cajanus cajan (L.) Millsp.] roots, induces apoptosis in human breast cancer cells through a ROS-mediated mitochondrial pathway. Chemico-Biological Interactions, 188(1), 151-160. [Link]
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Wang, L., Zhou, J., Li, D., et al. (2024). Cajaninstilbene Acid and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review. International Journal of Molecular Sciences, 25(7), 3986. [Link]
-
Fu, Y., Kadioglu, O., & Efferth, T. (2015). Activity of the anti-estrogenic cajanin stilbene acid towards breast cancer. Journal of Nutritional Biochemistry, 26(11), 1273-1282. [Link]
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Li, E. N., Zhang, J., Tan, H. B., et al. (2019). Methoxylation of the stilbenes originated from leaves of Cajanus cajan and their anti-tumor activities in vitro. Journal of Tropical and Subtropical Botany, 27(2), 197-204. [Link]
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Siddiqui, S. A., Singh, S., & Siddiqui, S. (2013). Biological activities and medicinal properties of Cajanus cajan (L) Millsp. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 217-223. [Link]
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Luo, M., Liu, X., Zu, Y., et al. (2010). Cajanol, a novel anticancer agent from Pigeonpea [Cajanus cajan (L.) Millsp.] roots, induces apoptosis in human breast cancer cells through a ROS-mediated mitochondrial pathway. Request PDF on ResearchGate. [Link]
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Nwaechefu, O. P., Olatunji, O. J., & Olarinoye, O. M. (2024). Cajanus cajan induces mitochondrial-mediated apoptosis via caspase activation and cytochrome c release. Request PDF on ResearchGate. [Link]
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Guo, H., et al. (2015). Effects of karanjin on cell cycle arrest and apoptosis in human A549, HepG2 and HL-60 cancer cells. ResearchGate. [Link]
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Ke, F., Wang, Z., Song, X., et al. (2017). Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFkB pathways in cholangiocarcinoma cells. Drug Design, Development and Therapy, 11, 1753-1766. [Link]
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Ebrahim, K., Vatanpour, H., Zare, A., et al. (2016). Anticancer Activity of Caspian Cobra (Naja naja oxiana) snake Venom in Human Cancer Cell Lines Via Induction of Apoptosis. Iranian Journal of Pharmaceutical Research, 15(Suppl), 125-135. [Link]
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Yin, H., Jiang, M., Peng, X., et al. (2016). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 7(24), 35832-35845. [Link]
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Al-Obeed, O., Al-Senaidy, A., & Al-Humaidan, A. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Medical Science, 28. [Link]
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Methodological & Application
An In-depth Technical Guide to the Synthesis and Application of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the experimental protocol for the synthesis, purification, characterization, and potential applications of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a member of the isoflavone class of flavonoids. Isoflavones are a significant class of naturally occurring compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] This document provides not just a series of steps, but the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the methodology. We further explore potential biological applications and provide a foundational protocol for assessing its cytotoxic effects against cancer cell lines.
Introduction: The Scientific Merit of this compound
The chromen-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2] The specific compound, this compound, is an isoflavone, a subclass of flavonoids characterized by the B-ring being attached to the C3 position of the C-ring. Its structural features, including the 7-hydroxy group and the 3,4-dimethoxy substitution on the B-ring, are suggestive of significant therapeutic potential. The hydroxyl group at the 7-position is a common feature in many biologically active flavonoids, while the dimethoxy-substituted phenyl ring can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides the necessary protocols to synthesize and evaluate this promising compound.
Synthesis of this compound
The synthesis of 7-hydroxyisoflavones can be efficiently achieved through a one-pot reaction involving the acylation of resorcinol with a substituted phenylacetic acid to form a deoxybenzoin intermediate, followed by cyclization.[3] This approach is favored for its efficiency and reduced number of isolation steps.
Materials and Reagents
-
Resorcinol
-
3,4-Dimethoxyphenylacetic acid
-
Zinc chloride (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanesulfonyl chloride (MsCl)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
-
Acylation to form Deoxybenzoin Intermediate:
-
In a round-bottom flask, combine resorcinol (1 equivalent) and 3,4-dimethoxyphenylacetic acid (1 equivalent).
-
Add anhydrous zinc chloride (3 equivalents) to the mixture.
-
Heat the reaction mixture to 140-150 °C with stirring until a homogenous melt is formed.
-
Maintain this temperature for 1.5-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Rationale: Molten zinc chloride acts as a Lewis acid catalyst for the Friedel-Crafts acylation of resorcinol.
-
-
One-Pot Cyclization:
-
Cool the reaction mixture to 70-80 °C.
-
Carefully add N,N-dimethylformamide (DMF, 5 volumes) to the flask. Caution: The addition may be exothermic.
-
To this solution, slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2 equivalents).
-
Follow with the dropwise addition of methanesulfonyl chloride (MsCl, 2 equivalents) while maintaining the temperature.
-
Stir the reaction mixture at this temperature for 3-4 hours. Monitor the formation of the isoflavone by TLC. Rationale: This combination of reagents facilitates the cyclization of the deoxybenzoin intermediate to form the chromen-4-one ring system.[3]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold 2M hydrochloric acid.
-
A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
-
The crude product is purified by column chromatography on silica gel.
-
A gradient elution system of hexane and ethyl acetate is recommended, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity to elute the final product.
-
Collect the fractions containing the desired product (monitored by TLC) and concentrate them to yield pure this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₅ | [4][5] |
| Molecular Weight | 298.29 g/mol | [4][5] |
| Appearance | Expected to be a solid |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons on the A and B rings, the methoxy groups, the hydroxyl proton, and the proton at the C2 position of the chromen-4-one ring. |
| ¹³C NMR | Resonances for all 17 carbon atoms, including the carbonyl carbon of the ketone, the carbons of the aromatic rings, and the methoxy carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 298.29). |
Potential Applications and Biological Evaluation
Chromen-4-one derivatives are known for their wide range of pharmacological activities.[2] The synthesized this compound is a candidate for evaluation in several therapeutic areas, particularly as an anticancer agent.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. It is a standard initial screening method for cytotoxic compounds.
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A-549 for lung cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed the chosen cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours. Rationale: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the synthesis, purification, characterization, and preliminary biological evaluation of this compound. By understanding the rationale behind each step, researchers can confidently reproduce these methods and further explore the therapeutic potential of this promising isoflavone. The provided protocols serve as a robust foundation for further preclinical development and investigation into its mechanism of action.
References
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Synthesis and biological evaluation of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. Fudan University Journal of Medical Sciences. Available at: [Link]
-
7-Hydroxyisoflavone | C15H10O3 | CID 5376891 - PubChem. National Institutes of Health. Available at: [Link]
-
Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link]
-
3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one - PubChem. National Institutes of Health. Available at: [Link]
-
3',4',7-Trihydroxyisoflavone | C15H10O5 | CID 5284648 - PubChem. National Institutes of Health. Available at: [Link]
-
7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one - PubChem. National Institutes of Health. Available at: [Link]
-
2-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE. gsrs.ncats.nih.gov. Available at: [Link]
-
2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | C17H14O5 | CID - PubChem. National Institutes of Health. Available at: [Link]
-
Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Available at: [Link]
-
Isoflavone research towards healthcare applications. OAE Publishing Inc.. Available at: [Link]
-
Discovery of 4 H -Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. PubMed. Available at: [Link]
-
A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids. SciSpace. Available at: [Link]
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Application Notes and Protocols for In Vitro Cell Culture Assays of Cajanin
Introduction: Unveiling the Therapeutic Potential of Cajanin
Cajanin (CAS: 32884-36-9), a distinctive isoflavone primarily isolated from Cajanus cajan (pigeon pea), represents a compelling frontier in natural product research.[1][2] Isoflavonoids, a class of phytoestrogens, are renowned for their diverse pharmacological activities, and cajanin is no exception. Preliminary studies and the broader understanding of its chemical class suggest a spectrum of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1] These attributes position cajanin as a promising candidate for further investigation in drug discovery and development.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for conducting in vitro cell culture assays to elucidate the biological activities of cajanin. The protocols herein are presented not merely as a sequence of steps but as a self-validating system, grounded in scientific principles to ensure robust and reproducible results. We will delve into the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical application.
Physicochemical Properties and Reagent Preparation
A foundational aspect of any in vitro study is the precise preparation of the test compound. Cajanin, with a molecular formula of C₁₆H₁₂O₆, presents as a yellow powder.[3][4]
Table 1: Physicochemical Properties of Cajanin
| Property | Value | Source |
| CAS Number | 32884-36-9 | [1][2][3] |
| Molecular Formula | C₁₆H₁₂O₆ | [3][4] |
| Molecular Weight | 300.27 g/mol | [2] |
| Physical Description | Yellow powder | [4] |
| Solubility | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [4] |
Protocol for Cajanin Stock Solution Preparation
The poor aqueous solubility of many natural products, including isoflavonoids, necessitates the use of an organic solvent for stock solution preparation. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and compatibility with cell culture media at low concentrations.
Materials:
-
Cajanin powder (purity ≥98%)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh a precise amount of cajanin powder in a sterile microcentrifuge tube under aseptic conditions.
-
Solubilization: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution, for example, 10 mM. Vortex thoroughly until the powder is completely dissolved.
-
Sterilization: While not always necessary if handled aseptically, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Note on Solvent Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest cajanin concentration) in all experiments.
I. Assessment of Anticancer Activity
Preliminary evidence suggests that compounds structurally related to cajanin possess anticancer properties.[5] The following assays are fundamental for evaluating the cytotoxic and apoptotic potential of cajanin against cancer cell lines.
Recommended Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, relevant due to the phytoestrogenic nature of isoflavonoids.[5]
-
HeLa (Human Cervical Adenocarcinoma) and Caco-2 (Human Colorectal Adenocarcinoma): Commonly used cancer cell lines for initial cytotoxicity screening.
A. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of cajanin from the DMSO stock in complete growth medium. A suggested starting range is 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the cajanin dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently by shaking the plate for 15 minutes.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of cajanin that inhibits cell growth by 50%).
B. Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus identifying late apoptotic and necrotic cells.
Protocol for Annexin V-FITC/PI Staining:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with cajanin at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[2]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Workflow for Anticancer Activity Assessment
Caption: Workflow for assessing the anticancer potential of cajanin.
II. Evaluation of Anti-inflammatory Properties
Chronic inflammation is implicated in a multitude of diseases. Isoflavonoids are known to possess anti-inflammatory effects, often through the modulation of key signaling pathways.
Recommended Cell Line:
-
RAW 264.7 (Murine Macrophage): A standard cell line for studying inflammation, as they produce inflammatory mediators like nitric oxide (NO) and cytokines upon stimulation with lipopolysaccharide (LPS).
A. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant. A reduction in LPS-induced nitrite production indicates an anti-inflammatory effect.
Protocol for Griess Assay:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.0 × 10⁴ cells/well and incubate for 18-24 hours.[8]
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of cajanin (e.g., 1-50 µM). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C.
-
Sample Collection: Collect 50 µL of the supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess Reagent I, followed by 50 µL of Griess Reagent II. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
B. Analysis of Inflammatory Signaling Pathways (Western Blot)
Cajanin may exert its anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Protocol for Western Blot Analysis of NF-κB Pathway:
-
Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with cajanin for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of IκBα and p65.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by cajanin.
III. Determination of Antioxidant Capacity
Antioxidant activity is a common feature of phenolic compounds. This can be assessed through cell-free chemical assays and cell-based assays that measure the reduction of intracellular reactive oxygen species (ROS).
A. DPPH Radical Scavenging Assay
This is a simple and rapid cell-free assay to screen for antioxidant activity.
Protocol for DPPH Assay:
-
Reaction Mixture: In a 96-well plate, mix 100 µL of cajanin solution (in methanol or ethanol) at various concentrations with 100 µL of a DPPH radical solution in the same solvent.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. Trolox or ascorbic acid can be used as a positive control.
B. Cellular ROS Measurement (DCFH-DA Assay)
This assay measures the overall oxidative stress within cells. The cell-permeable DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).
Protocol for DCFH-DA Assay:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 or a relevant cancer cell line) in a black, clear-bottom 96-well plate.
-
Induction of Oxidative Stress: Treat cells with an ROS inducer like H₂O₂ or LPS for an appropriate time. Co-treat a set of wells with the inducer and various concentrations of cajanin.
-
Staining: Wash the cells with PBS and incubate with 10-25 µM DCFH-DA solution in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
Workflow for Antioxidant Activity Assessment
Caption: Dual approach for evaluating the antioxidant properties of cajanin.
IV. Data Interpretation and Best Practices
-
Dose-Response Curves: For all cell-based assays, it is essential to test a range of cajanin concentrations to establish a dose-response relationship and determine key values like IC₅₀ or EC₅₀.
-
Controls are Critical: Always include positive controls (a known active compound), negative controls (untreated cells), and vehicle controls (DMSO-treated cells) to validate your results.
-
Replicates: Perform all experiments with at least three biological replicates to ensure the statistical significance of your findings.
-
Cell Viability Check: When assessing anti-inflammatory or antioxidant effects, perform a concurrent cell viability assay (e.g., MTT) at the same concentrations to ensure that the observed effects are not due to cytotoxicity.
Conclusion
The protocols and application notes provided in this guide offer a robust starting point for the in vitro investigation of cajanin. By systematically evaluating its anticancer, anti-inflammatory, and antioxidant properties, researchers can contribute valuable data to the understanding of this promising natural compound. The emphasis on methodological rigor and the inclusion of mechanistic assays will enable the generation of high-quality, reproducible data, paving the way for future pre-clinical and clinical development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281706, Cajanin. Retrieved from [Link].
-
Fu, Y., Kadioglu, O., Wiench, B., Wei, Z., Wang, W., Luo, M., Yang, X., Gu, C., Zu, Y., & Efferth, T. (2015). Activity of the antiestrogenic cajanin stilbene acid towards breast cancer. The Journal of Nutritional Biochemistry, 26(11), 1273–1282. [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol. Retrieved from [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Lee, J. H., et al. (2021). Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells. Molecules, 26(15), 4475. [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay: General Protocol. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
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Application Notes & Protocols for 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one in Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Flavonoid Scaffold
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, and they form a significant part of the human diet.[1][2] Their characteristic three-ring structure has been identified as a "privileged scaffold" in medicinal chemistry, conferring a wide range of biological activities.[3] These activities include antioxidant, anti-inflammatory, anticancer, antiviral, and neuroprotective effects, making flavonoids and their synthetic derivatives attractive starting points for drug discovery.[1][4][5] The compound 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a synthetic isoflavone, a subclass of flavonoids. While extensive research on this specific molecule is not widely available in public literature, its structural features—notably the 7-hydroxy group and the dimethoxy-substituted phenyl ring—suggest a strong potential for significant biological activity, mirroring that of well-studied naturally occurring flavonoids.[2][6] This document provides a detailed framework for investigating the therapeutic potential of this compound, offering insights into its potential mechanisms of action and providing robust protocols for its evaluation in key therapeutic areas.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₄O₅ |
| Molecular Weight | 298.29 g/mol |
| Structure | |
| Class | Isoflavone (a type of flavonoid) |
| Known Analogs | Formononetin, Biochanin A, Daidzein, Genistein |
Potential Therapeutic Applications and Mechanistic Insights
Based on the extensive literature on structurally related flavonoids, this compound is hypothesized to exhibit therapeutic potential in several key areas.
Anticancer Activity
Flavonoids are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][7] The presence of the 7-hydroxy group is often associated with potent anticancer activity.[2]
Potential Mechanisms of Action:
-
Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspases.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle, often by interfering with the activity of cyclin-dependent kinases (CDKs).[4]
-
Inhibition of Kinase Signaling: Many flavonoids are known to inhibit protein kinases that are crucial for cancer cell survival and proliferation, such as PI3K/Akt and MAPK pathways.[8]
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for assessing the anticancer potential of the target compound.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Flavonoids are well-documented anti-inflammatory agents that can modulate various inflammatory pathways.[9][10]
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of prostaglandins and leukotrienes.[11]
-
Suppression of Inflammatory Cytokines: They can downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting signaling pathways like NF-κB.[10][12]
-
Antioxidant Effects: By scavenging reactive oxygen species (ROS), flavonoids can mitigate oxidative stress, which is a key component of the inflammatory response.[1]
Signaling Pathway for Anti-inflammatory Action
Caption: Putative inhibition of the NF-κB signaling pathway by the target compound.
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress, neuroinflammation, and neuronal cell death.[13][14] Flavonoids have shown promise as neuroprotective agents.[15][16]
Potential Mechanisms of Action:
-
Antioxidant and Anti-inflammatory Actions in the Brain: Flavonoids can cross the blood-brain barrier and exert their antioxidant and anti-inflammatory effects in the central nervous system.[14][16]
-
Modulation of Neurotrophic Factors: Some flavonoids can enhance the expression of brain-derived neurotrophic factor (BDNF), which supports the survival of existing neurons and encourages the growth and differentiation of new neurons.[13]
-
Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, certain flavonoids have been shown to interfere with the aggregation of amyloid-β peptides into neurotoxic plaques.[13]
Experimental Protocols
The following protocols are standardized methods for evaluating the bioactivity of flavonoid compounds and can be adapted for this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer)
-
This compound
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete growth medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Self-Validation: The positive control should exhibit a dose-dependent decrease in cell viability, and the vehicle control should show minimal cytotoxicity. Replicates should have a low coefficient of variation.
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
Objective: To assess the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Complete growth medium
-
96-well plates
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (1-50 µM) for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B, with a 10-minute incubation in the dark after each addition.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the vehicle control.
Self-Validation: LPS stimulation should significantly increase NO production compared to the negative control. The positive control should effectively inhibit NO production. A preliminary cytotoxicity test (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cell death.
Protocol 3: In Vitro Neuroprotection Assay - H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
Objective: To evaluate the protective effect of the compound against hydrogen peroxide (H₂O₂)-induced oxidative stress and cell death in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Complete growth medium
-
MTT solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to differentiate for 5-7 days if required (e.g., using retinoic acid).
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (1-25 µM) for 24 hours.
-
Oxidative Insult: Add H₂O₂ (a pre-determined toxic concentration, e.g., 100-200 µM) to the wells and incubate for another 24 hours. Include a control group (cells only), a vehicle control (cells + DMSO + H₂O₂), and a positive control (e.g., N-acetylcysteine).
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group (untreated cells).
Self-Validation: H₂O₂ treatment should cause a significant reduction in cell viability in the vehicle control group. The positive control should show a protective effect.
Conclusion and Future Directions
The isoflavone this compound represents a promising scaffold for drug discovery. Based on its structural similarity to other biologically active flavonoids, it is a strong candidate for exhibiting anticancer, anti-inflammatory, and neuroprotective properties. The protocols outlined in this guide provide a robust starting point for the systematic evaluation of its therapeutic potential. Further investigations should focus on elucidating its precise mechanisms of action, evaluating its pharmacokinetic and pharmacodynamic properties in preclinical animal models, and exploring its safety profile. Such studies will be crucial in determining the translational potential of this compound into a novel therapeutic agent.
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- Ingenta Connect. (2011). Neuroprotective Actions of Flavonoids. ingentaconnect.com.
- ACS Publications. (n.d.). Antioxidant and Anti-inflammatory Activities of Selected Medicinal Plants Containing Phenolic and Flavonoid Compounds. pubs.acs.org.
- Nzanga, R., et al. (2013). Anti-Inflammatory Activity of Natural Products.
- Zhang, H., et al. (2022). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules.
- Al-Dhabi, N. A., et al. (2023). Neuroprotective Potential of Flavonoids in Brain Disorders. Metabolites.
- Sharma, G., et al. (2020). Important Flavonoids and Their Role as a Therapeutic Agent. Molecules.
- MDPI. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
- PubMed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. pubmed.ncbi.nlm.nih.gov.
- PubChem. (n.d.). 3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one. pubchem.ncbi.nlm.nih.gov.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. benchchem.com.
- BenchChem. (2025). A Technical Guide to 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and its Naturally Occurring Structural Analogs. benchchem.com.
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- PubChem. (n.d.). 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. pubchem.ncbi.nlm.nih.gov.
- Zhao, L., et al. (2019). Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. Journal of Medicinal Chemistry.
- PubMed. (n.d.). 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. pubmed.ncbi.nlm.nih.gov.
- PubMed. (n.d.). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. pubmed.ncbi.nlm.nih.gov.
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- ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
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- PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one. pubchem.ncbi.nlm.nih.gov.
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Dosage and Administration of Cajanin and Related Stilbenes in Preclinical Animal Models: An Application Guide
<
Abstract
Cajanin and its related stilbene, cajaninstilbene acid (CSA), are bioactive compounds isolated from the pigeon pea (Cajanus cajan) with demonstrated therapeutic potential, particularly in oncology and inflammatory diseases. The transition from in vitro discovery to in vivo validation is a critical step in drug development, where establishing an appropriate dosage and administration protocol is paramount for obtaining meaningful and reproducible results. This guide provides a comprehensive overview of the key considerations, effective dosage ranges, and detailed protocols for the administration of cajanin and CSA in preclinical animal models. We synthesize data from toxicological, pharmacokinetic, and efficacy studies to offer a scientifically grounded framework for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Cajanin Stilbenes
Stilbenes are a class of phenolic compounds produced by plants in response to stress, and they have garnered significant interest for their diverse pharmacological activities.[1] Cajanin, cajanol, and particularly cajaninstilbene acid (CSA), derived from the leaves and roots of Cajanus cajan, have emerged as promising therapeutic agents.[2][3] Extensive research has highlighted their potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective molecules.[2][4]
The primary challenge in preclinical evaluation is translating potent in vitro activity into in vivo efficacy. This requires a deep understanding of the compound's behavior within a complex biological system. Key factors such as bioavailability, metabolism, the selection of an appropriate administration route, and dose-finding are critical determinants of experimental success. This document aims to demystify these aspects by providing a logical, evidence-based approach to designing and executing in vivo studies with cajanin and its analogues.
Foundational Considerations for In Vivo Studies
Pharmacokinetics and Bioavailability: The Journey of a Molecule
The efficacy of any orally administered compound is fundamentally limited by its ability to be absorbed into the bloodstream and reach its target tissue. For cajanin-related stilbenes, this is a crucial consideration.
A pivotal study on cajaninstilbene acid (CSA) in Sprague-Dawley rats revealed key pharmacokinetic parameters. When administered intravenously, CSA is cleared from the body. However, upon oral administration, it undergoes significant first-pass metabolism, where it is converted into a less active glucuronide metabolite (CSA-3-O-glucuronide). This metabolic conversion limits the systemic exposure to the active compound, resulting in an estimated oral bioavailability of 44.36%. The primary route of excretion was found to be biliary. These findings underscore a critical point: the choice of administration route directly and profoundly impacts the concentration of active compound that reaches the target site. For systemic effects, oral doses must be sufficiently high to overcome this metabolic barrier, or alternative routes like intraperitoneal injection may be considered to bypass first-pass metabolism.
Toxicology and Dose Range Finding: Establishing a Safe Starting Point
Before assessing efficacy, it is imperative to determine the safety profile and the maximum tolerated dose (MTD) of a compound. While toxicity data for pure cajanin is limited, studies on various Cajanus cajan leaf extracts provide a valuable starting point.
In acute toxicity studies in Kunming mice, the MTD for water, ethanol, and n-butanol extracts of Cajanus cajan leaves was determined to be 15.0 g/kg, with no mortality observed. A dichloroform extract had a slightly lower MTD of 11.3 g/kg. These remarkably high MTDs suggest that the extracts have a low acute toxicity profile. In sub-chronic toxicity studies, Sprague-Dawley rats were orally administered water or ethanol extracts daily for four weeks at doses up to 6.0 g/kg. No significant alterations in behavior, weight, or key hematological and biochemical parameters were observed, confirming the safety of these doses for prolonged administration.
Causality Insight: Why start with extract toxicity? Crude extracts contain a complex mixture of compounds, including the active agent. If a high dose of the extract is safe, it provides a strong rationale that the purified active compound will also have a wide therapeutic window. This allows researchers to confidently start dose-finding studies for the pure compound at a fraction of the extract's MTD, adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.
Administration Routes: Protocols and Rationale
The selection of an administration route is a strategic decision based on the experimental objective, the compound's properties, and the target disease model.
Oral Gavage (PO)
This is the most common route for preclinical studies, as it mimics the intended route of administration for many human therapeutics.
-
Rationale: Ideal for evaluating compounds intended for oral delivery, assessing bioavailability, and for chronic dosing studies where repeated injections may cause stress or irritation.
-
Challenges: Subject to first-pass metabolism and variable absorption, as seen with CSA. Requires careful technique to avoid accidental tracheal administration or esophageal injury.
Intraperitoneal (IP) Injection
This route involves injecting the substance directly into the abdominal cavity.
-
Rationale: Bypasses first-pass metabolism in the liver, leading to higher and more rapid systemic exposure compared to oral gavage. It is often used in efficacy studies, particularly for anticancer agents, to ensure the compound reaches the tumor at a sufficient concentration.
-
Challenges: Not a common route for human drug administration. Carries a risk of injuring abdominal organs if performed incorrectly.
Subcutaneous (SC) Injection
This route involves injecting the substance into the space just beneath the skin.
-
Rationale: Allows for slower, more sustained absorption compared to IP or IV routes. It is often used in cancer xenograft models. A study on CSA's anticancer activity in nude mice utilized subcutaneous injections.[2]
-
Challenges: The volume that can be administered is limited. The formulation must be non-irritating to the subcutaneous tissue.
Dosage Regimens in Specific Therapeutic Areas
The effective dose of cajanin or CSA is highly dependent on the animal model and the disease being studied. The following tables summarize dosages reported in the literature for purified CSA.
Anticancer and Neuroprotective Models
In anticancer studies, CSA has shown significant efficacy in inhibiting tumor growth in xenograft models. For neuroprotection and antidepressant-like effects, lower doses have been found to be effective.
| Therapeutic Area | Animal Model | Compound | Dosage Range | Administration Route | Key Findings | Reference |
| Anticancer | Nude Mice (MCF-7 Xenograft) | CSA | 15 - 30 mg/kg | Subcutaneous | Dose-dependent tumor inhibition (43-66%). More effective than cyclophosphamide control. | [2] |
| Antidepressant | CUMS Mice | CSA | 7.5 - 30 mg/kg | Intragastric (Oral) | Ameliorated depressive behaviors; 15 mg/kg was particularly effective. | [5] |
| Neuroprotection | Aβ-injected Mice | CSA | 7.5 - 30 mg/kg | Intragastric (Oral) | Improved cognitive function. | [2] |
Anti-inflammatory Models
While specific in vivo dosages for purified cajanin in inflammatory models are still being established, studies on related extracts provide guidance. A methanol extract of Cajanus cajan leaves showed dose-dependent anti-inflammatory and anti-nociceptive effects at doses of 100, 300, and 500 mg/kg in rats and mice. Researchers can use this as a starting point for dose-range finding studies with the purified compound, typically starting at 1/10th to 1/100th of the extract dose.
Core Protocols
Protocol: Preparation of a Cajanin/CSA Formulation for Oral Gavage
Stilbenes are often poorly soluble in water, necessitating a suspension formulation for oral administration.
Materials:
-
Cajanin or Cajaninstilbene Acid (CSA) powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Alternative Vehicle: 0.5% Tween® 80 in sterile saline
-
Microcentrifuge tubes
-
Sonicator (bath or probe)
-
Vortex mixer
Procedure:
-
Calculate Required Amount: Determine the total amount of cajanin/CSA needed based on the dose (e.g., 30 mg/kg), the average weight of the animals (e.g., 25 g mouse), the dosing volume (e.g., 10 mL/kg), and the number of animals.
-
Example: For a 25g mouse at 30 mg/kg, the dose is 0.75 mg. At a dosing volume of 10 mL/kg, the mouse receives 0.25 mL. The required concentration is 0.75 mg / 0.25 mL = 3.0 mg/mL.
-
-
Weigh Compound: Accurately weigh the required amount of cajanin/CSA powder and place it in an appropriate sterile tube.
-
Add Vehicle: Add a small amount of the chosen vehicle (e.g., 0.5% CMC) to the powder to create a paste. This prevents clumping.
-
Triturate: Gently mix the powder and vehicle into a smooth paste.
-
Dilute to Final Volume: Gradually add the remaining vehicle while continuously vortexing to bring the suspension to the final calculated volume.
-
Homogenize: To ensure a uniform particle size and prevent settling, sonicate the suspension. Use a bath sonicator for 10-15 minutes or a probe sonicator with short bursts on ice to avoid heating the sample.
-
Verification: The final formulation should be a homogenous, milky suspension. It must be continuously mixed (e.g., on a stir plate or by vortexing between animals) during dosing to ensure each animal receives the correct dose.
Protocol: Acute Toxicity Assessment (OECD 423 Guideline Method)
This protocol provides a standardized method to estimate the LD50 and identify the MTD. It uses a stepwise procedure with a small number of animals.
Procedure:
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Starting Dose: Based on existing data (e.g., from crude extracts), select a starting dose. Given the high MTD of extracts, a starting dose of 300 mg/kg for pure cajanin could be appropriate.
-
Dosing (Step 1): Administer the starting dose to a group of 3 animals.
-
Observation: Observe the animals closely for the first 4 hours, then periodically for 14 days. Record all signs of toxicity, morbidity, and any mortality.
-
Decision Point:
-
If 2 or 3 animals die: The LD50 is presumed to be in this dose range. The test is stopped, and a lower dose is used to confirm.
-
If 0 or 1 animal dies: Proceed to the next step with a higher dose (e.g., 2000 mg/kg).
-
If the outcome is uncertain: Test one more animal at the same dose level.
-
-
Dosing (Step 2): Administer the higher dose (e.g., 2000 mg/kg) to a new group of 3 animals and repeat the observation process.
-
LD50 Estimation: The test is stopped when mortality is observed, or no effects are seen at the highest dose level (typically 2000 or 5000 mg/kg), classifying the compound as having low toxicity.
Mechanistic Insights: Connecting Dose to Action
The efficacy observed at a given dose is driven by the compound's interaction with specific molecular pathways. Studies have shown that CSA exerts its anti-inflammatory effects by inhibiting key signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, CSA was found to block the phosphorylation of proteins involved in the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6] These pathways are central regulators of pro-inflammatory gene expression. This mechanistic understanding helps explain why cajanin compounds are effective and provides biomarkers that can be measured in in vivo studies to confirm target engagement.
Conclusion
The successful in vivo evaluation of cajanin and its related stilbenes hinges on a methodical and well-informed approach to dosage and administration. This guide emphasizes the importance of building upon foundational pharmacokinetic and toxicological data to design robust efficacy studies. By understanding the causality behind experimental choices—from vehicle selection to administration route—researchers can enhance the reproducibility of their findings and accelerate the translation of these promising natural compounds into future therapeutics. The provided protocols and dosage tables serve as a practical starting point for investigators entering this exciting field of research.
References
-
Cajaninstilbene Acid and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Acute and sub-chronic toxicity of Cajanus cajan leaf extracts. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Anti-Inflammatory Effects of Cajaninstilbene Acid and Its Derivatives. (2016). PubMed. Retrieved January 15, 2026, from [Link]
-
Anti-Inflammatory Effects of Cajaninstilbene Acid and Its Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Cajaninstilbene acid ameliorates depression-like behaviors in mice by suppressing TLR4/NF-κB mediated neuroinflammation and promoting autophagy. (2024). PubMed. Retrieved January 15, 2026, from [Link]
-
Pharmacokinetics of Cajaninstilbene Acid and Its Main Glucuronide Metabolite in Rats. (2017). PubMed. Retrieved January 15, 2026, from [Link]
-
Pharmacology and Phytochemicals activities of Cajanus Cajan : Review. (2021). JETIR. Retrieved January 15, 2026, from [Link]
-
Phytochemical and antiulcer activity of Cajanus cajan leaves against pylorus ligation-induced gastric ulcer in rats. (2015). IJAPMBS. Retrieved January 15, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
Topic: Analytical Methods for the Quantification of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid of interest in pharmaceutical and phytochemical research. Recognizing the need for robust and reliable analytical data, we present multiple validated methodologies tailored for different analytical requirements, from high-throughput screening to highly sensitive trace-level detection. This document moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, empowering researchers to adapt and troubleshoot these methods effectively. We detail protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a benchmark for routine quantification, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for applications demanding superior sensitivity and selectivity. Each protocol is framed within the context of international validation standards, ensuring the generation of trustworthy and reproducible data.
Introduction and Principles of Analysis
This compound belongs to the flavonoid class, a group of secondary metabolites known for their diverse biological activities. Accurate quantification is paramount for pharmacokinetic studies, quality control of natural products, and the development of new therapeutic agents. The choice of an analytical method is a critical decision dictated by the sample matrix, required sensitivity, available instrumentation, and the intended purpose of the analysis.
The Rationale for Method Selection
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the cornerstone technique for the analysis of flavonoids.[1] The chromen-4-one core structure contains a conjugated aromatic system that exhibits strong UV absorbance, making it ideally suited for UV detection.[2] Reversed-phase chromatography, typically using a C18 stationary phase, is highly effective for separating moderately polar compounds like the target analyte from complex mixtures based on their hydrophobicity. This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and specificity, such as analyzing low concentrations in biological matrices (e.g., plasma or tissue), LC-MS/MS is the gold standard.[3] It couples the powerful separation of HPLC with the precise detection of mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), this technique can quantify the analyte with minimal interference from matrix components, achieving significantly lower detection limits than HPLC-UV.[4]
-
Method Validation: To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[5] This guide incorporates validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[5][6]
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract the analyte from its matrix and remove interfering components efficiently and reproducibly. The choice of method depends heavily on the sample type (e.g., plant material, biological fluid, formulation).
Protocol 2.1: Extraction from Solid Matrices (e.g., Plant Material)
This protocol is designed for the extraction of flavonoids from dried and powdered plant tissues.
Rationale: Methanol is a highly effective solvent for extracting a wide range of flavonoid compounds.[7] Ultrasound-assisted extraction (UAE) is chosen for its efficiency at room temperature, which reduces the risk of thermal degradation of the analyte compared to methods like Soxhlet extraction.[8]
Step-by-Step Protocol:
-
Homogenization: Weigh accurately about 1.0 g of dried, powdered plant material into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of HPLC-grade methanol.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more to ensure exhaustive extraction.
-
Pooling and Evaporation: Combine all supernatants and evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Workflow for Solid Sample Preparation
The following diagram illustrates the general workflow for preparing a solid sample for chromatographic analysis.
Caption: Workflow for extraction and preparation of the analyte from a solid matrix.
Method 1: Quantification by HPLC-UV/DAD
This method is ideal for routine quality control and quantification in moderately complex samples where high sensitivity is not the primary requirement.
Protocol 3.1: HPLC-UV/DAD Analysis
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (≥98% purity).
-
Acetonitrile and Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (analytical grade).
Chromatographic Conditions: The following table summarizes the optimized chromatographic conditions. The rationale for using a gradient elution is to ensure good separation of the analyte from other matrix components and to provide a sharp peak shape for accurate integration. Formic acid is added to the mobile phase to suppress the ionization of phenolic hydroxyl groups, which improves peak shape and retention time stability.
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by scanning the reference standard (typically ~260 nm and ~340 nm for flavonoids) |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard (1 mg/mL) in methanol. Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the initial mobile phase.
-
System Suitability: Before analysis, inject the mid-concentration standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.
-
Calibration Curve: Inject the working standards in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Sample Analysis: Inject the prepared samples (from Protocol 2.1).
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary (HPLC-UV)
The following table outlines the key validation parameters and typical acceptance criteria for this method, ensuring its trustworthiness.[6][9]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity analysis (via DAD), no interfering peaks at analyte retention time in blank matrix. |
| Linearity (r²) | ≥ 0.999 over the specified range (e.g., 1-100 µg/mL). |
| Accuracy (% Recovery) | 90-110% for spiked matrix samples at three concentration levels. |
| Precision (% RSD) | Repeatability (intra-day) < 2%; Intermediate Precision (inter-day) < 3%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.3 µg/mL). |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~1.0 µg/mL). |
Method 2: Quantification by LC-MS/MS
This method is designed for applications requiring high sensitivity and selectivity, such as bioanalysis or trace-level contaminant analysis.
Protocol 4.1: LC-MS/MS Analysis
Rationale: Electrospray Ionization (ESI) is a soft ionization technique well-suited for moderately polar molecules like flavonoids, typically forming protonated molecules ([M+H]^+) in positive mode or deprotonated molecules ([M-H]^-) in negative mode. The negative mode is often preferred for phenolic compounds due to the acidic nature of the hydroxyl groups. A triple quadrupole mass spectrometer is used to perform Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
Instrumentation and Reagents:
-
LC-MS/MS system (U)HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
All reagents and standards as listed in Protocol 3.1.
LC and MS Conditions:
| Parameter | Condition |
| LC Column | C18 UHPLC Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | As in Protocol 3.1 |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | To be determined by infusing the standard (e.g., Precursor ion [M-H]⁻ → Product ion) |
| Collision Energy | To be optimized for the specific MRM transition |
Procedure:
-
Tuning and Optimization: Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer to determine the mass of the parent ion ([M-H]⁻) and to optimize MS parameters (e.g., capillary voltage, gas flows). Perform a product ion scan to identify the most stable and abundant fragment ions for the MRM transition. Optimize the collision energy for this transition.
-
Standard and Sample Preparation: Prepare calibration standards over a lower concentration range suitable for MS detection (e.g., 0.1 - 100 ng/mL). Prepare samples as described in Protocol 2.1, potentially with an additional Solid-Phase Extraction (SPE) cleanup step if the matrix is particularly complex.[10]
-
Analysis: Perform the analysis similarly to the HPLC-UV method, acquiring data in MRM mode.
-
Quantification: Use the instrument's software to integrate the peak areas from the MRM chromatogram and quantify against the calibration curve.
Method Validation Summary (LC-MS/MS)
LC-MS/MS methods can achieve significantly lower detection limits.[4]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interferences in blank matrix at the retention time of the specific MRM transition. |
| Linearity (r²) | ≥ 0.995 over the specified range (e.g., 0.1-100 ng/mL). |
| Accuracy (% Recovery) | 85-115% for spiked matrix samples. |
| Precision (% RSD) | < 15% (and < 20% at the LOQ). |
| LOD | e.g., ~0.03 ng/mL |
| LOQ | e.g., ~0.1 ng/mL |
Chromatographic Analysis Workflow
This diagram visualizes the automated process from sample injection to final data output in a typical HPLC or LC-MS system.
Caption: Automated workflow of a modern chromatographic analysis system.
Comparative Summary and Conclusion
The choice between HPLC-UV and LC-MS/MS depends on the specific analytical challenge.
| Feature | HPLC-UV/DAD | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio |
| Specificity | Good | Excellent |
| Sensitivity (Typical LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Matrix Tolerance | Moderate | High |
| Cost & Complexity | Lower | Higher |
| Primary Application | Routine QC, high-concentration samples | Bioanalysis, trace analysis, complex matrices |
Conclusion: This guide provides validated, robust, and detailed protocols for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine analysis, while the LC-MS/MS method offers the superior sensitivity and selectivity required for more demanding research and bioanalytical applications. By understanding the principles behind each step and adhering to strict validation criteria, researchers can generate high-quality, reliable data essential for advancing their scientific objectives.
References
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Ramos, R. T. M., Bezerra, I. C. F., et al. (2017). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Pharmacognosy Research. [Link][11]
-
ResearchGate. (n.d.). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. ResearchGate. [Link][12]
-
Waksmundzka-Hajnos, M., Wianowska, D., & Oniszczuk, A. (2008). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. Acta Chromatographica. [Link][10]
-
Luna, V. da S., et al. (2022). Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. Research, Society and Development. [Link][13]
-
Neliti. (n.d.). Spectrophotometric Determination of Total Flavonoid Content in Biancaea Sappan (Caesalpinia sappan L.) Leaves. Neliti. [Link][2]
-
Semantic Scholar. (n.d.). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Semantic Scholar. [Link][14]
-
Vladić, J., et al. (2022). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry. [Link][8]
-
ResearchGate. (n.d.). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. ResearchGate. [Link][9]
-
Waksmundzka-Hajnos, M., Wianowska, D., & Oniszczuk, A. (2008). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid. AKJournals. [Link][7]
-
ResearchGate. (n.d.). How to perform quantitative analysis of plant samples for flavonoids?. ResearchGate. [Link][15]
-
Santos-Buelga, C., & Williamson, G. (Eds.). (2003). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry. [Link][16]
-
Kim, J. C., & Shim, Y. S. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Food Science and Biotechnology. [Link][17]
-
Al-Rimawi, F., et al. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. [Link][6]
-
OUCI. (n.d.). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. OUCI. [Link][18]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][5]
-
Pharmacognosy Magazine. (n.d.). Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constitue. Pharmacognosy Magazine. [Link][3]
-
Waters Corporation. (2021). Clinical LC-MS/MS Systems: Analytical Capabilities. Waters Corporation. [Link][4]
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Cajanin as a Molecular Probe: Application Notes and Protocols for Researchers
Introduction: Unveiling the Potential of Cajanin in Cellular Imaging and Drug Discovery
Cajanin, a prominent isoflavone derived from the pigeon pea (Cajanus cajan), is emerging as a valuable tool for researchers in cell biology and drug development.[1][2] This phytoestrogen exhibits a notable affinity for Estrogen Receptor α (ERα), a key protein implicated in various physiological and pathological processes, including the progression of certain cancers.[3][4] The inherent biological activity of cajanin, coupled with the potential for fluorescence, positions it as a promising molecular probe for visualizing, tracking, and quantifying ERα in cellular systems.
This comprehensive guide provides detailed application notes and protocols for utilizing cajanin as a molecular probe. It is designed for researchers, scientists, and drug development professionals seeking to leverage this natural compound for in-depth studies of estrogen receptor biology and for the screening of novel therapeutic agents. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to confidently integrate cajanin into their experimental workflows.
Mechanism of Action: Cajanin's Interaction with Estrogen Receptor α
Cajanin's utility as a molecular probe is rooted in its specific interaction with Estrogen Receptor α (ERα). As a phytoestrogen, cajanin mimics the structure of estradiol, the primary endogenous ligand for ERα.[5] This structural similarity allows cajanin to bind to the ligand-binding domain of ERα, acting as an agonist and initiating a cascade of cellular events.[3][4]
Upon binding, cajanin induces a conformational change in the ERα protein, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the cajanin-ERα complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This mechanism is central to the estrogenic effects of cajanin and forms the basis for its application in studying ERα signaling pathways. The direct interaction of cajanin with ERα has been experimentally demonstrated using advanced biophysical techniques such as Monolith Microscale Thermophoresis.[3]
Figure 1: Cajanin's mechanism of action on Estrogen Receptor α.
Photophysical Properties of Cajanin: Considerations for Fluorescence-Based Applications
While cajanin's interaction with ERα is well-documented, detailed information on its intrinsic fluorescence properties is limited. Stilbenes, a class of compounds structurally related to cajanin, are known to exhibit fluorescence. For instance, trans-stilbene has a fluorescence quantum yield of approximately 0.044.[7] However, the specific excitation and emission spectra, quantum yield, and photostability of purified cajanin have not been extensively characterized.
Fluorescence analysis of crude extracts of Cajanus cajan leaves has shown emission in the blue-green (400-570 nm) and red (650-800 nm) spectral regions upon excitation with a 355 nm laser, though this fluorescence is a composite of various phytochemicals and not solely attributable to cajanin.[8]
For researchers intending to use cajanin as a native fluorescent probe, it is imperative to first experimentally determine its photophysical properties. This includes:
-
Excitation and Emission Spectra: To identify the optimal wavelengths for excitation and detection.
-
Quantum Yield: To quantify the efficiency of fluorescence emission.[7]
-
Photostability: To assess the probe's resistance to photobleaching during imaging experiments.[9]
In the absence of intrinsic fluorescence suitable for specific applications, the synthesis of fluorescently labeled cajanin analogs is a viable strategy. This involves chemically conjugating a bright and photostable fluorophore to the cajanin molecule, a common practice for developing high-performance molecular probes.[10][11][12]
Quantitative Data Summary
The following table summarizes key parameters relevant to the use of cajanin and its derivatives as molecular probes. It is important to note that some of these values are estimations based on related compounds and should be experimentally verified.
| Parameter | Value | Source/Comment |
| Binding Affinity (Ki/Kd for ERα) | Not explicitly determined for cajanin. Direct interaction confirmed.[3] Cajanin Stilbene Acid (CSA) IC50 for ERα-positive MCF-7 cells is 61.25 ± 2.67 µM.[1] | The binding affinity of cajanin for ERα should be experimentally determined using competitive binding assays. |
| Excitation Wavelength (λex) | To be determined experimentally. Structurally similar isoflavones and stilbenes are often excited in the UV to blue range.[8] | Initial screening can be performed using a broad excitation range (e.g., 300-400 nm). |
| Emission Wavelength (λem) | To be determined experimentally. Cajanus cajan leaf extracts show emission in the blue-green and red regions.[8] | Emission is expected to be Stokes-shifted to a longer wavelength than the excitation. |
| Quantum Yield (Φf) | To be determined experimentally. trans-Stilbene has a Φf of ~0.044.[7] | A low quantum yield may necessitate the use of sensitive detectors or the synthesis of fluorescent derivatives. |
| Photostability | To be determined experimentally. | Assess by measuring the decay of fluorescence intensity over time during continuous excitation. |
Experimental Protocols
The following protocols provide a framework for using cajanin as a molecular probe. They are designed to be adaptable and should be optimized for specific cell types and experimental conditions.
Protocol 1: Determination of Cajanin Binding Affinity to ERα via Competitive Radioligand Binding Assay
This protocol allows for the quantitative determination of cajanin's binding affinity (Ki) for ERα by measuring its ability to displace a radiolabeled estrogen, such as [3H]-estradiol.[13]
Materials:
-
Purified recombinant human ERα protein
-
[3H]-17β-estradiol (Radioligand)
-
Unlabeled 17β-estradiol (for positive control and non-specific binding)
-
Cajanin (test compound)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents: Dilute all proteins and compounds in the assay buffer. Prepare a serial dilution of cajanin and unlabeled estradiol.
-
Assay Setup: In microcentrifuge tubes, combine the following on ice:
-
Assay Buffer
-
A fixed concentration of [3H]-estradiol (typically at or below its Kd for ERα).
-
Increasing concentrations of either unlabeled estradiol (for the standard curve) or cajanin.
-
For total binding, add only the radioligand and ERα.
-
For non-specific binding, add the radioligand, ERα, and a 100-fold excess of unlabeled estradiol.
-
-
Initiate Binding: Add a fixed concentration of purified ERα to each tube to start the binding reaction.
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours). The optimal incubation time should be determined experimentally.
-
Separation of Bound and Free Ligand: Add cold DCC suspension to each tube, vortex briefly, and incubate on ice for 10-15 minutes to adsorb the unbound radioligand.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the charcoal.
-
Scintillation Counting: Carefully transfer the supernatant (containing the protein-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Construct a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of cajanin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value for cajanin using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for ERα.[13]
-
Figure 2: Workflow for determining cajanin's binding affinity.
Protocol 2: Live-Cell Imaging of ERα using Cajanin
This protocol describes how to use cajanin to visualize the subcellular localization of ERα in live cells using fluorescence microscopy. This protocol assumes that cajanin possesses sufficient intrinsic fluorescence. If not, a fluorescently labeled cajanin analog would be required.[14][15]
Materials:
-
ERα-positive cells (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or chamber slides
-
Cajanin stock solution (dissolved in a suitable solvent like DMSO)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Fluorescence microscope equipped with appropriate filters and a sensitive camera
Procedure:
-
Cell Culture: Plate ERα-positive cells on glass-bottom dishes and culture until they reach the desired confluency (typically 50-70%).
-
Cajanin Loading:
-
Prepare a working solution of cajanin in pre-warmed cell culture medium. The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Remove the old medium from the cells and replace it with the cajanin-containing medium.
-
Incubate the cells at 37°C for a suitable duration (e.g., 30-60 minutes) to allow for cajanin uptake and binding to ERα.
-
-
Nuclear Counterstaining (Optional):
-
During the last 10-15 minutes of incubation, add Hoechst 33342 or DAPI to the medium to stain the nuclei.
-
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS) to remove unbound cajanin.
-
Live-Cell Imaging:
-
Immediately image the cells on a fluorescence microscope.
-
Use the predetermined excitation and emission wavelengths for cajanin.
-
Acquire images in the appropriate channels for cajanin and the nuclear stain.
-
To confirm specificity, perform a competition experiment by pre-incubating cells with a high concentration of unlabeled estradiol before adding cajanin. A significant reduction in the cajanin fluorescence signal would indicate specific binding to ERα.
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the cajanin signal. Co-localization with the nuclear stain will indicate nuclear translocation of the cajanin-ERα complex.
Trustworthiness: A Self-Validating System
The reliability of these protocols is ensured through the inclusion of critical controls and validation steps:
-
Competition Assays: In both the binding affinity and imaging protocols, the use of a known ERα ligand (e.g., estradiol) as a competitor is essential to demonstrate the specificity of cajanin's interaction with the receptor. A significant reduction in the measured signal in the presence of the competitor validates that cajanin is binding to the same site as the natural ligand.[13]
-
Use of ERα-Negative Cells: For imaging studies, including an ERα-negative cell line as a negative control is crucial. The absence of a specific cajanin fluorescence signal in these cells confirms that the observed signal in ERα-positive cells is dependent on the presence of the receptor.[5]
-
Dose-Response and Saturation Analysis: In the binding assay, generating a full dose-response curve is necessary to accurately determine the IC50 and subsequently the Ki. Saturation binding experiments with the radioligand should also be performed to determine its Kd.[13]
-
Microscopy Controls: In fluorescence microscopy, it is important to image unstained cells to assess autofluorescence levels. Additionally, imaging cells treated only with the vehicle (e.g., DMSO) will control for any effects of the solvent.[16]
By incorporating these controls, researchers can have high confidence in the specificity and validity of their results when using cajanin as a molecular probe.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding in binding assay | Insufficient blocking; radioligand concentration too high; inadequate washing. | Optimize the concentration of DCC; use a lower concentration of radioligand; increase the number of wash steps.[17] |
| Low signal in fluorescence microscopy | Low intrinsic fluorescence of cajanin; low expression of ERα; photobleaching. | Experimentally determine cajanin's quantum yield. If low, consider synthesizing a fluorescent derivative. Use a cell line with higher ERα expression. Use an anti-fade mounting medium and minimize light exposure.[8][18] |
| High background fluorescence in imaging | Autofluorescence of cells or medium; non-specific binding of cajanin. | Use a phenol red-free medium for imaging. Include a wash step after cajanin incubation. Perform a competition experiment with unlabeled estradiol to assess specificity.[16] |
| Inconsistent results in binding assay | Pipetting errors; temperature fluctuations; reagents not at equilibrium. | Use calibrated pipettes and be consistent. Maintain a constant temperature during incubation. Ensure the incubation time is sufficient to reach equilibrium.[17] |
Conclusion and Future Perspectives
Cajanin presents a compelling opportunity as a naturally derived molecular probe for studying Estrogen Receptor α. Its inherent ability to bind to ERα provides a foundation for developing a range of assays to investigate estrogen signaling in both healthy and diseased states. While further characterization of its photophysical properties is necessary for its widespread use as an intrinsic fluorescent probe, the potential for synthetic modification opens up exciting avenues for the development of highly specific and sensitive imaging agents. The protocols and guidelines presented here offer a robust starting point for researchers to explore the utility of cajanin in their own investigations, contributing to a deeper understanding of estrogen receptor biology and facilitating the discovery of novel therapeutics.
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Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
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Smith, E. L., Wiese, T., Williams, C. C., Kim, H., & Boue, S. (2025). In Vitro Estrogenicity of Pigeon Pea (Cajanus cajan (L.) Millsp.) Extracts and the Extracted Secondary Metabolites of Cajanol and Cajanin. Journal of the Endocrine Society, 9(Supplement_1), A835–A836. Retrieved from [Link]
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Morito, K., Hirose, T., Kinjo, J., Hirakawa, T., Okawa, M., Nohara, T., & Masamune, Y. (2001). Interaction of phytoestrogens with estrogen receptors alpha and beta. Biological & Pharmaceutical Bulletin, 24(4), 351–356. Retrieved from [Link]
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Shapiro, A. B. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. Retrieved from [Link]
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Fu, Y., Chen, J., Li, Y., Zheng, Y., & Li, H. (2015). Activity of the anti-estrogenic cajanin stilbene acid towards breast cancer. The Journal of Nutritional Biochemistry, 26(11), 1273–1282. Retrieved from [Link]
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National Toxicology Program. (2002, October). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
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S. M., S. A., & S. S. (2018). Pharmacological and phytochemical properties of Cajanus cajan (L.) Huth. (Fabaceae): A review. Journal of Pharmacognosy and Phytochemistry, 7(6), 128-135. Retrieved from [Link]
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Muñoz, A., & V. G. (2011). Imaging local estrogen production in single living cells with recombinant fluorescent indicators. Biosensors & Bioelectronics, 26(5), 2416–2422. Retrieved from [Link]
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Muñoz, A., & V. G. (2011). Imaging local estrogen production in single living cells with recombinant fluorescent indicators. Biosensors & Bioelectronics, 26(5), 2416–2422. Retrieved from [Link]
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An, J., Tzagarakis-Foster, C., Scharschmidt, T. C., Lomri, N., & Leitman, D. C. (2003). Phytoestrogens modulate binding response of estrogen receptors alpha and beta to the estrogen response element. The Journal of Biological Chemistry, 278(51), 51308–51314. Retrieved from [Link]
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Luo, M., Liu, X., Zu, Y., Fu, Y., Zhang, S., Yao, L., & Efferth, T. (2013). The phytoestrogenic compound cajanol from Pigeonpea roots is associated with the activation of estrogen receptor α-dependent signaling pathway in human prostate cancer cells. Phytotherapy Research, 27(10), 1552–1558. Retrieved from [Link]
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Madak-Erdogan, Z., Charn, T. H., & Katzenellenbogen, B. S. (2012). Identification of Estrogen Receptor Dimer Selective Ligands Reveals Growth-Inhibitory Effects on Cells That Co-Express ERα and ERβ. PLOS ONE, 7(2), e30993. Retrieved from [Link]
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Xie, W., & Zhang, Y. (2010). Modeling binding equilibrium in a competitive estrogen receptor binding assay. Environmental Toxicology and Chemistry, 29(4), 787–794. Retrieved from [Link]
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Hua, X., et al. (2024). Cajaninstilbene Acid and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review. Molecules, 29(1), 123. Retrieved from [Link]
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Hua, X., et al. (2024). Cajaninstilbene Acid and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review. National Center for Biotechnology Information. Retrieved from [Link]
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Weatherman, R. (2013, May 2). CHEM253L Week 8: Synthesis of a Fluorescent Natural Product Pre-Lab Video [Video]. YouTube. Retrieved from [Link]
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S. M., S. A., & S. S. (2018). Pharmacological and phytochemical properties of Cajanus cajan (L.) Huth. (Fabaceae): A review. ResearchGate. Retrieved from [Link]
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Diaz, R. E., & Levin, E. R. (2015). Live-Cell Imaging of the Estrogen Receptor by Total Internal Reflection Fluorescence Microscopy. Methods in Molecular Biology, 1366, 207–218. Retrieved from [Link]
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University of Connecticut Health. (n.d.). Live Cell Imaging. Richard D. Berlin Center for Cell Analysis & Modeling. Retrieved from [Link]
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Kim, S. H., et al. (2002). Synthesis of a novel fluorescent probe for estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 12(9), 1283–1285. Retrieved from [Link]
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Pompon, D., et al. (1998). Design and synthesis of a new fluorescent probe for cytochrome P450 3A4 (CYP 3A4). The Journal of Biological Chemistry, 273(51), 34169–34175. Retrieved from [Link]
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Singh, S., et al. (2023). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules, 28(14), 5431. Retrieved from [Link]
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Würth, C., Grabolle, M., Pauli, J., & Resch-Genger, U. (2013). Relative fluorescence quantum yields and absorption and emission ranges of the recommended quantum yield standards. Nature Protocols, 8(3), 609–620. Retrieved from [Link]
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(n.d.). cajanin stilbene acid. Retrieved from [Link]
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Zu, Y., et al. (2011). In vitro antioxidant properties, DNA damage protective activity, and xanthine oxidase inhibitory effect of cajaninstilbene acid, a stilbene compound derived from pigeon pea [Cajanus cajan (L.) Millsp.] leaves. Journal of Agricultural and Food Chemistry, 59(1), 437–443. Retrieved from [Link]
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Hawkins, M. E., Pfleiderer, W., & Hélène, C. (1993). Fluorescence properties of a new guanosine analog incorporated into small oligonucleotides. Biochemistry, 32(12), 3277–3286. Retrieved from [Link]
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See, Y. Y., et al. (2015). Synthetic cajanin stilbene acid derivatives inhibit c-MYC in breast cancer cells. Archives of Toxicology, 90(3), 575–588. Retrieved from [Link]
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Formulation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one for In Vivo Studies
APPLICATION NOTE & PROTOCOLS
Introduction: The Challenge of Flavonoid Delivery
3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid of significant interest for pharmacological research. As with many flavonoids, its therapeutic potential is often hindered by poor aqueous solubility, which poses a substantial challenge for achieving adequate bioavailability in in vivo studies.[1][2][3] Effective formulation is therefore a critical prerequisite for obtaining reliable and reproducible preclinical data.
This guide provides a comprehensive overview of formulation strategies and detailed protocols for the preparation of this compound for oral administration in rodent models. The focus is on practical, scientifically-grounded approaches that researchers can adapt to their specific experimental needs.
Physicochemical Properties & Pre-formulation Analysis
Table 1: Physicochemical Properties of Structurally Related Flavonoids
| Property | 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one[6] | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one[7] |
| Molecular Formula | C17H14O5 | C17H14O5 |
| Molecular Weight | 298.29 g/mol | 298.29 g/mol |
| Predicted LogP | 3.6 | 3.3 |
A high LogP value is indicative of poor water solubility. Therefore, direct administration of the compound in an aqueous vehicle is not feasible and will likely result in poor and variable absorption.
Strategic Approaches to Formulation Development
The primary goal of formulation is to enhance the solubility and dissolution rate of the compound in the gastrointestinal tract, thereby improving its absorption and systemic exposure.[1] Several strategies can be employed, ranging from simple suspensions to more complex lipid-based systems.[2][3]
Co-solvent Systems
Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle.[8] This is a common and often effective strategy for preclinical studies. However, the choice and concentration of co-solvents must be carefully considered to avoid toxicity.[9][10]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO): A powerful solvent, but can have toxic effects at higher concentrations.[11]
-
Polyethylene glycol (PEG): PEGs of various molecular weights (e.g., PEG 300, PEG 400) are frequently used.
-
Ethanol: Generally well-tolerated at low concentrations.
-
Propylene glycol (PG): Another common vehicle component.
Suspension Formulations
For compounds that cannot be fully solubilized, a suspension can be a viable alternative. This involves dispersing fine particles of the drug in a liquid vehicle. The use of a suspending agent is crucial to ensure a uniform and stable suspension for accurate dosing.
Key Components of a Suspension:
-
Suspending agent: Increases the viscosity of the vehicle to slow down sedimentation. Common examples include methylcellulose (MC) and carboxymethylcellulose (CMC).
-
Wetting agent: A surfactant, such as Tween 80 (polysorbate 80), can be added to improve the dispersion of the hydrophobic drug particles.
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of lipophilic drugs.[12][13][14][15] These systems consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon contact with gastrointestinal fluids, keeping the drug in a solubilized state for absorption.[14][16]
Experimental Protocols
The following protocols provide step-by-step instructions for preparing two common types of formulations for oral gavage in rodents. It is essential to perform all procedures in a clean environment to prevent contamination.
Protocol 1: Co-solvent Formulation
This protocol describes the preparation of a solution using a co-solvent system. The final concentration of the co-solvents should be kept as low as possible while ensuring the compound remains in solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG 300 or PEG 400
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Solubilization: Accurately weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add a small volume of DMSO to dissolve the compound completely. Vortex vigorously. Gentle warming (37°C) or brief sonication may be used to aid dissolution.[11]
-
Add Co-solvents and Surfactant: In a separate tube, prepare the vehicle by mixing the required volumes of PEG 300/400 and Tween 80. A commonly used ratio is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.[17]
-
Combine and Mix: Slowly add the dissolved compound in DMSO to the vehicle mixture while vortexing.
-
Final Dilution: Add the saline or PBS to reach the final desired volume and concentration. Continue to vortex until a clear, homogenous solution is obtained.
-
Quality Control: Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation is not suitable for in vivo use, and the concentrations of the excipients may need to be adjusted.
Protocol 2: Suspension Formulation
This protocol is suitable for administering higher doses of the compound that cannot be fully solubilized.
Materials:
-
This compound
-
0.5% or 1% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water
-
Tween 80 (optional)
-
Sterile mortar and pestle or homogenizer
-
Sterile tubes
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Trituration (if using mortar and pestle): Place the compound in a sterile mortar. Add a small amount of the MC or CMC solution and triturate to form a smooth paste. This step helps to wet the compound and break down any aggregates.
-
Add Suspending Vehicle: Gradually add the remaining volume of the MC or CMC solution while continuously mixing.
-
Homogenization (optional): For a more uniform suspension, a homogenizer can be used.
-
Add Wetting Agent (optional): If the compound is difficult to suspend, a small amount of Tween 80 (e.g., 0.1-0.5%) can be added to the vehicle before adding the compound.
-
Quality Control: The final formulation should be a uniform, milky suspension. It is crucial to ensure the suspension is homogenous before each administration by vortexing or stirring.
Visualization of Workflows
Formulation Selection Workflow
Caption: Decision tree for selecting an appropriate formulation strategy.
Co-solvent Formulation Protocol Workflow
Caption: Step-by-step workflow for preparing a co-solvent formulation.
In Vivo Administration Considerations
-
Vehicle Toxicity: Always include a vehicle-only control group in your study to account for any potential effects of the formulation itself.[9][10]
-
Dosing Volume: The volume administered by oral gavage should not exceed recommended limits for the animal species and size (e.g., typically 10 mL/kg for rats and mice).[18]
-
Stability: Formulations should be prepared fresh daily unless their stability has been formally established.
-
Homogeneity: For suspensions, ensure the formulation is thoroughly mixed immediately before each dose is drawn up to guarantee consistent dosing.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution | Exceeded solubility limit in the chosen vehicle. | - Decrease the final concentration of the compound.- Increase the proportion of co-solvents (while remaining within toxicologically acceptable limits).- Switch to a suspension formulation. |
| Suspension is not uniform/settles quickly | - Inadequate wetting of the compound.- Insufficient viscosity of the vehicle. | - Add a wetting agent (e.g., Tween 80).- Increase the concentration of the suspending agent (e.g., from 0.5% to 1% MC).- Use a homogenizer for a finer dispersion. |
| Adverse effects observed in vehicle control group | Toxicity of the excipients at the administered concentration. | - Reduce the concentration of the problematic excipient(s).- Explore alternative, better-tolerated vehicles.[19][20] |
References
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Ishikawa, Y., et al. (2000). Dietary flavonoids as antioxidants in vivo: conjugated metabolites of (-)-epicatechin and quercetin participate in antioxidative defense in blood plasma. PubMed. Available at: [Link]
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Gullapalli, R. P. (2021). In Vivo and In Vitro Studies of Flavanol Administration Using Different Nanovehicles. ResearchGate. Available at: [Link]
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Drug Development & Delivery. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Drug Development & Delivery. Available at: [Link]
-
Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. ResearchGate. Available at: [Link]
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Lasker, J. M., et al. (1981). In Vitro and in Vivo Activation of Oxidative Drug Metabolism by Flavonoids. PubMed. Available at: [Link]
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Xie, Y., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. PubMed. Available at: [Link]
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Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. Available at: [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Taylor & Francis Online. Available at: [Link]
-
Shakhtshneider, T. P., et al. (2024). Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]
-
Gad, S., et al. (2015). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. SAGE Journals. Available at: [Link]
-
MDPI. (2023). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. Available at: [Link]
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MDPI. (2020). In Vitro and In Vivo Effects of Flavonoids on Peripheral Neuropathic Pain. MDPI. Available at: [Link]
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Pharmaceutical Technology. (2024). Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development. Pharmaceutical Technology. Available at: [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. Available at: [Link]
-
Gad, S., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. PubMed. Available at: [Link]
-
ResearchGate. (2005). Toxicity of Excipients--A Food and Drug Administration Perspective. ResearchGate. Available at: [Link]
-
Gattefossé. (n.d.). Lipid-based formulations. Gattefossé. Available at: [Link]
-
Stegemann, S. (2007). Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace. Available at: [Link]
-
ResearchGate. (2013). Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]
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ResearchGate. (2025). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?. ResearchGate. Available at: [Link]
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Suthar, R., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Available at: [Link]
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Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. Available at: [Link]
- Google Patents. (2021). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. Google Patents.
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NIH. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]
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ResearchGate. (2012). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. ResearchGate. Available at: [Link]
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NIH. (2020). In vivo screening of subcutaneous tolerability for the development of novel excipients. NIH. Available at: [Link]
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PubChem. (n.d.). 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. PubChem. Available at: [Link]
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NIH. (2018). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PubMed Central. Available at: [Link]
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ResearchGate. (2011). Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one. PubChem. Available at: [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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NIH. (2018). Developmental toxicity assessment of common excipients using a stem cell-based in vitro morphogenesis model. PubMed Central. Available at: [Link]
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Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. ACS Publications. Available at: [Link]
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PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. PubChem. Available at: [Link]
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NIH. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]
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PubChem. (n.d.). 3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one. PubChem. Available at: [Link]
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PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one. PubChem. Available at: [Link]
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PubChem. (n.d.). 3,7-Dihydroxy-3',4'-dimethoxyflavone. PubChem. Available at: [Link]
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synthesis and derivatization of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
An Application Guide to the Synthesis and Targeted Derivatization of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Introduction: The Isoflavone Scaffold in Modern Drug Discovery
Isoflavones, characterized by a 3-phenyl-4H-chromen-4-one backbone, represent a privileged scaffold in medicinal chemistry and natural product science.[1] As a prominent subclass of flavonoids, they are recognized for a wide array of biological activities, including their role as phytoestrogens, which allows them to interact with estrogen receptors.[2][3] This interaction, along with other mechanisms like tyrosine kinase inhibition, underpins their investigation for applications in oncology, cardiovascular disease, and osteoporosis management.[2][3]
The specific molecule, this compound, is a synthetic isoflavone that combines key structural motifs ripe for chemical exploration.[4] The 7-hydroxy group on the A-ring serves as a critical handle for derivatization, while the 3,4-dimethoxy substitution pattern on the B-ring is a common feature in bioactive natural products. While this exact compound is not documented as a natural product, its structural analogs are widespread, particularly in the Leguminosae (Fabaceae) family.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this valuable isoflavone core, followed by detailed protocols for its strategic derivatization. We will explore field-proven synthetic methodologies, explain the rationale behind procedural choices, and provide step-by-step instructions to empower researchers in their exploration of this promising chemical space.
Part I: Synthesis of the this compound Core
Strategic Overview
The construction of the isoflavone skeleton can be approached through several robust synthetic strategies. The classical and highly effective Deoxybenzoin Route involves the acylation of a phenol with a substituted phenylacetic acid to form a key 2-hydroxydeoxybenzoin intermediate, which is subsequently cyclized to yield the chromenone ring.[5][6] This method is often favored for its operational simplicity and use of readily available starting materials.
A more modern and versatile alternative is the Suzuki-Miyaura Cross-Coupling Reaction . This palladium-catalyzed method couples a 3-halochromone with an appropriate arylboronic acid, offering a powerful tool for generating diverse libraries of isoflavone analogs for biological screening.[7][8][9][10]
For the synthesis of the title compound, we will focus on an efficient one-pot protocol based on the deoxybenzoin pathway, which minimizes intermediate isolation steps and improves overall efficiency.[5]
Selected Protocol: One-Pot Synthesis via Deoxybenzoin Intermediate
This method proceeds in two key stages within a single reaction vessel: (1) The Friedel-Crafts acylation of resorcinol with 3,4-dimethoxyphenylacetic acid to form the deoxybenzoin intermediate, and (2) The subsequent intramolecular cyclization using a formylating agent to construct the heterocyclic C-ring.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. |
|---|---|---|---|
| Resorcinol | C₆H₆O₂ | 110.11 | 108-46-3 |
| 3,4-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.20 | 93-40-3 |
| Zinc chloride (anhydrous) | ZnCl₂ | 136.30 | 7646-85-7 |
| Boron trifluoride diethyl etherate | BF₃·O(C₂H₅)₂ | 141.93 | 109-63-7 |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | 114.55 | 124-63-0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
Procedure:
-
Deoxybenzoin Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add resorcinol (1.0 eq), 3,4-dimethoxyphenylacetic acid (1.0 eq), and freshly fused, anhydrous zinc chloride (2.5 eq).
-
Heat the reaction mixture to 140-150 °C in an oil bath and stir vigorously for 45-60 minutes. The mixture will become a molten slurry.
-
Causality Insight: Molten zinc chloride acts as a Lewis acid catalyst for the Friedel-Crafts acylation of the electron-rich resorcinol ring. Performing this step neat (without solvent) at high temperature drives the reaction to completion.
-
Allow the mixture to cool to approximately 80-90 °C. The mixture will solidify upon further cooling.
-
-
Chromenone Ring Cyclization:
-
To the cooled reaction mixture, cautiously add N,N-dimethylformamide (DMF, 5-6 volumes relative to resorcinol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add boron trifluoride diethyl etherate (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, add methanesulfonyl chloride (2.0 eq) dropwise while maintaining the temperature at 0-5 °C.
-
Causality Insight: This combination of reagents forms the Vilsmeier-Haack reagent in situ, which acts as the formylating agent. It reacts with the enolate of the deoxybenzoin intermediate, followed by intramolecular cyclization and dehydration to form the chromenone ring.[5]
-
Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the intermediate is consumed.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice-cold 2M hydrochloric acid (approx. 10 volumes).
-
Stir the resulting suspension for 30 minutes. A solid precipitate should form.
-
Collect the crude product by vacuum filtration, washing the solid with ample distilled water until the filtrate is neutral.
-
Dry the solid in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure this compound.
-
Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC and melting point determination.
Part II: Derivatization of the 7-Hydroxy Functional Group
Rationale for Derivatization
The phenolic hydroxyl group at the C-7 position is an ideal site for chemical modification. Derivatization at this position can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties.[11] Key goals of derivatization include:
-
Improving Aqueous Solubility: Glycosylation, or the attachment of sugar moieties, is a common strategy in nature and in the lab to enhance water solubility and stability.[12][13]
-
Enhancing Bioavailability: Converting the polar hydroxyl group into an ether or ester can improve membrane permeability.[14]
-
Introducing New Pharmacophores: Alkylating with chains that terminate in other functional groups (e.g., amines, amides) can create new binding interactions with biological targets.
Protocol 1: O-Alkylation to Synthesize an Acetamide Derivative
This protocol describes the reaction of the 7-hydroxy group with 2-chloroacetamide to introduce a water-solubilizing and hydrogen-bonding acetamide moiety.[14] The reaction is a standard Williamson ether synthesis.
Detailed Experimental Protocol:
-
Materials: this compound (1.0 eq), 2-chloroacetamide (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), DMF.
-
Procedure:
-
Dissolve the starting isoflavone in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate and 2-chloroacetamide to the solution.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC indicates completion.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Protocol 2: O-Glycosylation via Phase-Transfer Catalysis
Glycosides are the most common form of isoflavones in nature.[15] This protocol uses a phase-transfer catalyzed reaction, a mild and effective method for glycosylating phenols, followed by deprotection.[12]
Detailed Experimental Protocol:
-
Materials: Isoflavone core (1.0 eq), acetobromo-α-D-glucose (1.1 eq), potassium carbonate (2.0 eq), tris(3,6-dioxaheptyl)amine (TDA-1) as a phase transfer catalyst, dichloromethane (DCM), methanol, ammonia solution.
-
Procedure:
-
Step 1: Coupling Reaction
-
Dissolve the isoflavone core and TDA-1 (0.1 eq) in DCM.
-
In a separate flask, dissolve potassium carbonate in water.
-
Combine the two solutions and stir vigorously to create an emulsion.
-
Add a solution of acetobromo-α-D-glucose in DCM dropwise to the biphasic mixture.
-
Stir at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting protected glucoside by column chromatography.
-
-
Step 2: Deprotection (Zemplén deacetylation)
-
Dissolve the purified tetra-O-acetyl intermediate from Step 1 in anhydrous methanol.
-
Add a catalytic amount of 7N ammonia in methanol.[15]
-
Stir at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.
-
Purify the final product by recrystallization or chromatography to yield the isoflavone 7-O-β-D-glucoside.
-
-
Summary of Methodologies
The following table provides a comparative overview of the synthesis and derivatization protocols discussed.
| Procedure | Key Reagents | Typical Time | Expected Yield | Key Insight |
| Core Synthesis | Resorcinol, ZnCl₂, BF₃·OEt₂, DMF | 6-8 hours | 60-75% | Efficient one-pot conversion of simple precursors. |
| O-Alkylation | 2-Chloroacetamide, K₂CO₃, DMF | 4-6 hours | 75-90% | Introduces a hydrophilic acetamide group. |
| O-Glycosylation | Acetobromo-α-D-glucose, TDA-1, NH₃/MeOH | 24-36 hours | 40-60% (2 steps) | Mimics natural isoflavone forms to improve solubility. |
Conclusion
The synthetic isoflavone this compound serves as an excellent platform for medicinal chemistry exploration. The one-pot synthesis from resorcinol provides a reliable and scalable route to the core structure. Subsequent derivatization at the 7-hydroxy position, through methods such as O-alkylation and O-glycosylation, enables the systematic modification of its physicochemical properties. The protocols detailed in this guide are robust, grounded in established chemical principles, and provide a clear framework for researchers to generate novel isoflavone analogs for evaluation in drug discovery programs.
References
-
MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]
-
Pubmed. (2023). The Suzuki-Miyaura Cross-Coupling-Claisen Rearrangement-Cross-Metathesis Approach to Prenylated Isoflavones. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones | Request PDF. Retrieved from [Link]
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SciSpace. (2006). A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids. Retrieved from [Link]
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ACS Publications. (2023). The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Synthesis of Isoflavone Analogues via a Suzuki Coupling Reaction | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN101450958A - Synthetic method of isoflavone 7-O-glucose glycoside.
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OAE Publishing Inc. (2020). Isoflavone research towards healthcare applications. Retrieved from [Link]
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Gachon University. (n.d.). REVIEW Isoflavones: Chemistry, Analysis, Functions and Effects on Health and Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones. Retrieved from [Link]
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MDPI. (n.d.). Production of New Isoflavone Glucosides from Glycosylation of 8-Hydroxydaidzein by Glycosyltransferase from Bacillus subtilis ATCC 6633. Retrieved from [Link]
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Wikipedia. (n.d.). Isoflavone. Retrieved from [Link]
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ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products. Retrieved from [Link]
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Pubmed. (2014). Isoflavones: chemistry, analysis, functions and effects on health and cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Glucosylation of Isoflavonoids in Engineered Escherichia coli. Retrieved from [Link]
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Fudan University Journal of Medical Sciences. (2008). Synthesis and biological evaluation of 7-hydroxy-3- (4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Retrieved from [Link]
-
Pubmed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Retrieved from [Link]
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MDPI. (n.d.). Production of New Isoflavone Diglucosides from Glycosylation of 8-Hydroxydaidzein by Deinococcus geothermalis Amylosucrase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enrichment of Polyglucosylated Isoflavones from Soybean Isoflavone Aglycones Using Optimized Amylosucrase Transglycosylation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Retrieved from [Link]
-
Pubmed. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Retrieved from [Link]
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Troubleshooting & Optimization
solubility issues of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
An in-depth guide from the BenchChem Technical Support Center
Introduction: The Solubility Hurdle in Chromen-4-one Research
3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative belonging to the chromen-4-one class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Researchers investigating this compound for its potential therapeutic properties frequently encounter a critical experimental barrier: its inherently poor aqueous solubility. This characteristic is common among flavonoids and can significantly impact the accuracy, reproducibility, and biological relevance of in vitro and in vivo studies.[3]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and systematically overcoming the solubility issues associated with this compound. We will move beyond simple protocols to explain the physicochemical principles governing its behavior, offering field-proven troubleshooting strategies to ensure reliable and meaningful experimental outcomes.
Section 1: Physicochemical Profile - Understanding the "Why" of Poor Solubility
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₇H₁₄O₅ | - |
| Molecular Weight | 298.29 g/mol [6] | Moderate molecular size. |
| XLogP3 | ~2.6 - 3.6[6][7] | A positive LogP value indicates higher lipophilicity (preference for fatty/nonpolar environments) over hydrophilicity (preference for water). This is a primary driver of poor aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the 7-hydroxyl group)[6] | The single hydroxyl group offers limited capacity to form hydrogen bonds with water, which is essential for dissolving. |
| Hydrogen Bond Acceptors | 5 (from the oxygens)[6] | While there are several acceptor sites, the overall molecular hydrophobicity dominates. |
| Topological Polar Surface Area (TPSA) | 65 Ų[6] | This value is in a range often associated with good cell permeability but does not guarantee high solubility. |
The combination of a high LogP and a limited number of hydrogen bond donors makes the energetic cost of dissolving this molecule in water unfavorable. The water molecules cannot effectively form a solvation shell around the large, nonpolar aromatic structure.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why won't my compound dissolve in aqueous buffers like PBS or saline? A: Due to its hydrophobic chemical structure (high LogP), the compound is poorly soluble in water-based solutions.[3] It requires an organic solvent to break down the crystal lattice energy and solvate the molecule effectively.
Q2: What is the best solvent to prepare a concentrated stock solution? A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds like this one.[4][8] High-purity, anhydrous DMSO should be used. Ethanol or methanol can also be used, though they may not achieve the same high concentrations as DMSO.[4]
Q3: What is the maximum concentration of DMSO I can safely use in my cell culture experiment? A: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4] Many researchers aim for ≤0.1%. It is imperative to include a vehicle control (media with the same final concentration of DMSO but without the compound) in all experiments to account for any effects of the solvent itself.
Q4: My compound dissolves perfectly in DMSO but precipitates when I add it to my cell culture medium. Why is this happening? A: This common problem is known as "solvent shock" or "crashing out."[9][10] When the highly concentrated DMSO stock is rapidly diluted into the aqueous medium, the local solvent environment changes abruptly from organic to aqueous. The compound, no longer soluble in the high-water environment, precipitates out of the solution.
Q5: Can I heat my solution to improve solubility? A: Gentle warming (e.g., to 37°C) can help dissolve the compound initially in an organic solvent like DMSO and is recommended when preparing working solutions in pre-warmed cell culture media.[9] However, excessive or prolonged heating should be avoided as it can lead to degradation of the compound. Do not autoclave solutions containing the compound.
Section 3: Troubleshooting Guide: From Stock to Stable Working Solution
This section provides a systematic, question-and-answer guide to address specific issues you may encounter during your experiments.
Issue: Preparing a Stable, High-Concentration Stock Solution
-
Question: What is the most reliable method for preparing a stock solution of this compound?
Answer: The key is to use a suitable organic solvent and ensure complete dissolution. DMSO is the primary recommendation.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh a precise amount of the compound powder. For 1 mL of a 10 mM stock solution (MW: 298.29 g/mol ), weigh 2.98 mg.
-
Initial Dissolution: Transfer the weighed powder into a sterile, light-protected (amber) vial. Add the desired volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Complete Solubilization: Vortex the solution vigorously for 2-3 minutes. If particles remain, sonicate the vial in a water bath for 5-10 minutes or warm it gently in a 37°C water bath.
-
Visual Inspection: Visually inspect the solution against a light source to confirm that it is clear and free of any visible particles or precipitate.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Issue: Immediate Precipitation Upon Dilution ("Crashing Out")
-
Question: I've made a 10 mM DMSO stock, but it immediately forms a precipitate when I add it to my cell culture medium. How can I prevent this?
Answer: This is caused by solvent shock. The solution is to make the transition from an organic to an aqueous environment more gradual.
Troubleshooting Workflow for Preventing Precipitation
Caption: Decision workflow for diluting hydrophobic compound stocks.
Key Steps to Prevent Crashing Out:
-
Use Warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Solubility is often higher at this temperature.[9]
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a 1:100 intermediate dilution first in pre-warmed media. Then, use this intermediate stock to make your final working concentrations.[9]
-
Slow Addition & Mixing: Add the compound stock (or intermediate dilution) dropwise to the final volume of media while gently swirling or vortexing. This helps disperse the solvent quickly.[9]
-
Lower the Final Concentration: Your target concentration may simply be above the compound's thermodynamic solubility limit in your specific medium. Try working with lower concentrations.
-
Issue: Optimizing Solubility Through Formulation
-
Question: Standard dilution methods are still resulting in precipitation at my desired concentration. Are there other strategies I can try?
Answer: Yes, you can explore modulating the pH of your solution, a powerful technique for compounds with ionizable groups.
Strategy: pH Modification The 7-hydroxy group on the chromen-4-one scaffold is a phenolic hydroxyl, which is weakly acidic. At a pH above its pKa, this group will deprotonate, forming a negatively charged phenolate ion. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.
-
Scientific Rationale: Studies on other flavonoids like hesperetin and naringenin have shown that increasing the pH from 1.5 to 8.0 can increase solubility by as much as four-fold.[11] Similarly, for rutin and tiliroside, solubility was 4-6 times higher at pH 8 compared to pH 2.[12][13] Since most cell culture media are buffered around pH 7.2-7.4, you are already in a slightly favorable range, but small adjustments can have a significant impact.
Experimental Protocol: Preliminary pH-Solubility Test
-
Prepare a set of buffers (e.g., phosphate or Tris buffers) with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Add a small, known excess of the solid compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility vs. pH to determine the optimal pH range.
-
Caution: While increasing pH can enhance solubility, be mindful that significant deviations from physiological pH (7.2-7.4) can impact cell health and the stability of the compound itself.[14]
-
Section 4: Advanced Solubilization Strategies
For particularly challenging applications requiring higher concentrations, more advanced formulation techniques may be necessary. These typically require specialized expertise.
-
Co-solvents: This is the technique already discussed, using water-miscible organic solvents like DMSO, ethanol, or propylene glycol to reduce the overall polarity of the solvent system.[15][16]
-
Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions above a certain concentration (the CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[15][17]
-
Cyclodextrins (Inclusion Complexation): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The flavonoid can become trapped within the hydrophobic cavity, forming an inclusion complex that is much more soluble in water.[3][15]
Caption: How co-solvents and pH adjustment enhance solubility.
References
-
Bonna-part, C., et al. (2008). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Luo, Z., et al. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Colloids and Surfaces B: Biointerfaces. [Link]
-
Kumar, S., & Singh, A. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech. [Link]
-
Amsden, B. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
The Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
Jurasekova, Z., et al. (2014). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. ResearchGate. [Link]
-
ResearchGate. (2012). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Preis, R., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics. [Link]
-
ResearchGate. (2022). The effect of pH on the extraction yield of flavonoids. [Link]
-
Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
PubChem. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. [Link]
-
PubChem. 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. [Link]
- Google Patents.
-
PubChem. 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one. [Link]
-
ResearchGate. (2008). Solubility of Flavonoids in Organic Solvents. [Link]
-
ACS Omega. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. [Link]
-
PubMed. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. [Link]
-
MDPI. (2023). The Metabolic Diversity of Different Salsola Species Valorized Through Untargeted Metabolomics and In Vitro Bioassays: The Importance of Phenolic Constituents. [Link]
-
PubChem. 3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one. [Link]
-
PubChem. 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one. [Link]
-
PubChem. 3,7-Dihydroxy-3',4'-dimethoxyflavone. [Link]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Cajanin Synthesis Yield
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for cajanin synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cajanin, a bioactive isoflavone with significant therapeutic potential.[1][2] Low yield is a frequent and costly bottleneck in both biosynthetic and chemical synthesis routes. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve common issues, thereby enhancing the efficiency and output of your experiments.
Section 1: Understanding the Foundation - Cajanin Synthesis Pathways
Cajanin (3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one) is a methoxyisoflavone naturally found in the pigeon pea (Cajanus cajan).[1][3] Its synthesis, whether biological or chemical, involves a multi-step process where yield can be compromised at numerous points. A foundational understanding of the primary synthesis route is critical for effective troubleshooting.
The Biosynthetic Route
In plants, cajanin is a product of the flavonoid biosynthesis pathway, a branch of the broader phenylpropanoid pathway.[4][5] The process begins with the amino acid phenylalanine and involves several key enzymatic steps. Optimizing this pathway requires ensuring that the necessary precursors are abundant and that the key enzymes are functioning efficiently.
Caption: Simplified flavonoid biosynthesis pathway leading to Cajanin.
Section 2: Troubleshooting Guide for Low Cajanin Yield
This section addresses the most common issues encountered during cajanin synthesis in a question-and-answer format. For each issue, we explore the underlying causes and provide actionable solutions.
Question 1: My overall cajanin yield is consistently low or non-existent. Where should I start?
A low overall yield is a systemic problem that requires a systematic diagnostic approach. The issue could lie with the precursors, the reaction conditions, or product degradation.
Potential Cause & Scientific Rationale
-
Suboptimal Precursor Supply: The core building blocks, p-Coumaroyl-CoA and Malonyl-CoA, may be limited. The flavonoid pathway is in metabolic competition with other pathways for these precursors.[4]
-
Inefficient Enzymatic Conversion: One or more key enzymes in the pathway (e.g., CHS, CHI, IFS) may have low activity due to improper expression, misfolding, or suboptimal reaction conditions (pH, temperature).[6]
-
Product Degradation: Flavonoids can be sensitive to heat, light, and pH extremes, leading to degradation during the reaction or workup.
-
Inaccurate Quantification: The perceived low yield might be an analytical artifact. Improper calibration, incorrect detection wavelengths, or sample degradation prior to analysis can lead to underestimation of the true yield.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low cajanin yield.
Question 2: How can I confirm and address inefficient precursor supply?
Diagnosis & Solution
-
Analytical Verification: Use techniques like LC-MS/MS to quantify the intracellular pools of key precursors like p-coumaric acid (a proxy for p-coumaroyl-CoA) and malonyl-CoA. Compare these levels between your experimental setup and a high-yield control if available.
-
Precursor-Directed Biosynthesis: This is a powerful strategy to bypass upstream bottlenecks.[7] By feeding the system with a direct precursor that is further down the pathway (e.g., naringenin or genistein), you can isolate the problem. If yield improves dramatically, it confirms an upstream limitation.
-
Metabolic Engineering (Biosynthesis):
-
Upregulate Precursor Pathways: Overexpress key genes in the phenylpropanoid pathway, such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL), to channel more metabolic flux towards p-coumaroyl-CoA.[8]
-
Enhance Malonyl-CoA Pool: Overexpress Acetyl-CoA Carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA.
-
Question 3: My enzyme expression seems fine, but conversion rates are low. What's wrong?
Diagnosis & Solution
Even with sufficient enzyme presence, catalytic efficiency can be hampered by the reaction environment.
-
pH and Temperature Optimization: Enzymes have narrow optimal pH and temperature ranges. Perform a matrix of small-scale reactions varying pH (e.g., 6.5 to 8.5 in 0.5 increments) and temperature (e.g., 25°C to 37°C in 3°C increments) to find the sweet spot for your specific enzymatic cascade.
-
Cofactor Availability: Ensure any necessary cofactors (e.g., NADPH for reductases, S-adenosyl methionine for methyltransferases) are present in non-limiting concentrations.
-
Solvent/Buffer Effects: For chemical synthesis, the choice of solvent is critical. In palladium-catalyzed cyclizations, for instance, solvents like DMSO and the presence of additives can dramatically alter yield and product distribution.
-
Product Inhibition: High concentrations of an intermediate or final product can sometimes inhibit the activity of an upstream enzyme. Monitor the accumulation of intermediates over time. If an intermediate builds up without being converted, the subsequent enzyme may be inhibited or inefficient.
Question 4: I'm losing a significant amount of product during purification. How can I improve recovery?
Diagnosis & Solution
Product loss during workup and purification is a common and frustrating source of low yield.[9][10]
-
Minimize Transfer Steps: Each transfer from one piece of glassware to another results in some loss. Plan your workflow to minimize these transfers.[10]
-
Thorough Rinsing: When a transfer is unavoidable, rinse the original container multiple times with small volumes of the appropriate solvent to recover adsorbed product.[9][11]
-
Optimize Extraction: If using liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the protonation state of cajanin to maximize its partitioning into the organic solvent. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
-
Recrystallization Technique: If using recrystallization, use the absolute minimum amount of hot solvent required to dissolve the product. Cooling the solution slowly can improve crystal formation and purity, and cooling to a very low temperature (e.g., 0-4°C) can maximize precipitation.[12]
-
Chromatography: Be mindful of product solubility in your mobile phase. If the compound is acid-sensitive, avoid silica gel chromatography or use a neutralized silica.[9]
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best analytical methods for accurately quantifying cajanin? A: High-Performance Liquid Chromatography (HPLC) with a UV detector (typically around 260 nm for isoflavones) is the most common and reliable method. For higher sensitivity and structural confirmation, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.[13][14][15] It is crucial to use a certified cajanin standard to create a calibration curve for accurate quantification.
Q: Can I use chemical synthesis instead of a biosynthetic approach? A: Yes, total synthesis of cajanin has been achieved.[16] Methods like the Suzuki-Miyaura coupling or palladium-catalyzed oxidative cyclization are used for synthesizing the flavonoid backbone.[17] However, these methods can require harsh chemicals, stringent reaction conditions, and multiple protection/deprotection steps, which can make scaling up and achieving high overall yields challenging.[4][18]
Q: What are typical starting points for reaction conditions in a cell-free enzymatic synthesis? A: A good starting point is a buffered solution at a pH between 7.0 and 7.5 (e.g., potassium phosphate or Tris-HCl buffer) at a temperature of 28-30°C. Ensure all necessary precursors and cofactors are added. The table below provides a generic starting recipe.
| Component | Starting Concentration | Rationale |
| Buffer | 50-100 mM K-Phosphate, pH 7.5 | Maintains stable pH for enzyme activity. |
| Precursor 1 | 1-2 mM Genistein | Direct precursor for the final methylation step. |
| Methyl Donor | 2-4 mM S-adenosyl methionine (SAM) | Cofactor for O-methyltransferase (OMT). |
| Enzyme | 1-5 µM O-methyltransferase | The catalyst for the final reaction step. |
| Reducing Agent | 1-2 mM DTT | Prevents oxidation and maintains enzyme stability. |
Q: How do elicitors work, and can they improve yield in whole-cell systems? A: Elicitors are compounds that trigger defense responses in plants or microbial cultures, which often include the upregulation of secondary metabolite pathways like flavonoid biosynthesis.[19] For example, adding jasmonates or UV-B radiation can stimulate the expression of transcription factors that activate the genes in the cajanin pathway, potentially increasing yield.[19][20] The effectiveness and optimal concentration of an elicitor must be determined empirically for your specific system.
Section 4: Key Experimental Protocols
Protocol 1: Precursor Feeding in a Microbial Cajanin Production System
This protocol describes how to feed a direct precursor (naringenin) to an E. coli strain engineered to express the downstream enzymes (IFS, OMT) for cajanin synthesis.
Objective: To bypass upstream pathway limitations and boost cajanin production.
Materials:
-
Engineered E. coli culture expressing Isoflavone Synthase (IFS) and an appropriate O-methyltransferase (OMT).
-
Growth medium (e.g., TB or M9 minimal medium).
-
Inducer (e.g., IPTG).
-
Naringenin stock solution (100 mM in DMSO).
-
Sterile flasks.
-
Incubator shaker.
Methodology:
-
Inoculate 50 mL of growth medium with the engineered E. coli strain. Grow at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding the inducer (e.g., 0.5 mM IPTG) to the culture.
-
Simultaneously, add naringenin from the stock solution to a final concentration of 100-200 µM. The DMSO concentration should not exceed 1% (v/v).
-
Reduce the incubator temperature to 25-30°C to improve protein folding and stability.
-
Continue to incubate for another 24-48 hours.
-
After incubation, harvest 1 mL of the culture. Centrifuge at 13,000 x g for 5 minutes to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic (upper) phase, evaporate to dryness under a stream of nitrogen, and resuspend in 100 µL of methanol for HPLC analysis.
Protocol 2: HPLC Quantification of Cajanin
Objective: To accurately measure the concentration of cajanin in an extracted sample.
Instrumentation & Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Cajanin analytical standard.
-
Methanol (HPLC grade).
Methodology:
-
Standard Curve Preparation: Prepare a stock solution of cajanin standard in methanol (e.g., 1 mg/mL). From this, create a series of dilutions ranging from 1 µg/mL to 100 µg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 262 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 70% B
-
15-18 min: Linear gradient from 70% to 95% B
-
18-20 min: Hold at 95% B
-
20-22 min: Return to 10% B
-
22-25 min: Re-equilibration at 10% B
-
-
-
Analysis: Inject the prepared standards to establish the retention time for cajanin and generate a standard curve (Peak Area vs. Concentration).
-
Inject the resuspended sample extracts (from Protocol 1 or other preparations).
-
Identify the cajanin peak in your sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the concentration of cajanin in your sample by interpolating its peak area on the standard curve.
References
- CymitQuimica. CAS 32884-36-9: Cajanin.
- MedKoo Biosciences. Cajanin | CAS#32884-36-9 | isoflavone.
- MDPI. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production.
- Mol-Instincts. Cajanin.
- MDPI. Stereoselective Synthesis of Flavonoids: A Brief Overview.
- PubChem, NIH. Cajanin | C16H12O6 | CID 5281706.
- RSC Publishing. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)
- Homework.Study.com. How could the % yield of this experiment be improved?.
- Benchchem.
- University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield.
- KEGG. KEGG PATHWAY: Flavonoid biosynthesis - Cajanus cajan (pigeon pea).
- ResearchGate.
- ACS Synthetic Biology. Rational Design of Flavonoid Production Routes Using Combinatorial and Precursor-Directed Biosynthesis.
- PMC, NIH. Biological activities and medicinal properties of Cajanus cajan (L) Millsp.
- ResearchGate.
- PMC, NIH. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review.
- PubMed.
- SpringerLink.
- PMC, PubMed Central.
- MDPI.
- Reddit.
- Reddit. Synthesis - General tips for improving yield? : r/chemistry.
- ResearchGate. (PDF)
- PubMed.
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- 3. Biological activities and medicinal properties of Cajanus cajan (L) Millsp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KEGG PATHWAY: Flavonoid biosynthesis - Cajanus cajan (pigeon pea) [kegg.jp]
- 6. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
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- 14. The characterization and quantification of structures of Cajanus scarabaeoides phytochemicals and their seasonal variation analysis using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering [frontiersin.org]
- 20. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Prepared by: Senior Application Scientist, Chemical R&D Division
Introduction
Welcome to the technical support guide for 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS No. 24160-14-3).[1] This molecule belongs to the isoflavone class, a group of polyphenolic compounds extensively studied for their potential therapeutic properties. As our literature review indicates this specific compound is of synthetic origin, a deep understanding of its stability profile is paramount for ensuring the accuracy, reproducibility, and validity of your experimental data.[2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices. While specific stability data for this exact molecule is not abundant in public literature, this document synthesizes field-proven insights and authoritative data from structurally analogous isoflavones to provide a robust framework for your work. We will address common challenges, provide detailed troubleshooting protocols, and empower you to build self-validating systems for your stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of this compound in solution? A1: Like many isoflavones, the stability of this compound is primarily influenced by four key factors: pH, temperature, light, and oxygen.[3] The 7-hydroxy group on the chromenone core and the overall aromatic structure make it susceptible to pH-dependent hydrolysis, oxidation, and photodegradation.[4][5][6]
Q2: What is the recommended solvent for preparing a high-concentration stock solution? A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions, typically in the 10-50 mM range.[7] This compound's polycyclic aromatic structure results in poor aqueous solubility.[8][9] When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.[7]
Q3: How should I store my stock and working solutions to ensure maximum stability? A3: To prevent degradation, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[10] Store these aliquots at -20°C or, for long-term storage, at -80°C, and protect them from light by using amber vials or wrapping them in foil.[3][11] Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.
Q4: My solution containing the compound has turned yellow/brown. What is the likely cause? A4: A color change is a common indicator of chemical degradation.[3] This is often caused by oxidation of the phenolic hydroxyl group or other parts of the aromatic system, leading to the formation of highly conjugated, chromophoric (color-producing) byproducts like quinones.[6] Exposure to light (photodegradation) can also contribute to this phenomenon.
Q5: Is the compound expected to be more stable in acidic or alkaline conditions? A5: Based on extensive studies of analogous flavonoids, this compound is expected to be significantly more stable in acidic to neutral solutions (pH 3-7) and degrade more rapidly in alkaline (pH > 7) conditions.[5][12][13] Alkaline environments facilitate the deprotonation of the 7-hydroxy group, making the molecule more susceptible to oxidation and hydrolytic cleavage of the chromenone ring.[6]
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Loss of Potency / Inconsistent Bio-Assay Results | Chemical degradation due to improper pH, temperature, light exposure, or oxidative stress. | 1. Conduct a Forced Degradation Study: Systematically expose the compound to acid, base, heat, light, and oxidative conditions to identify the primary stress factor leading to degradation.[14][15] 2. Implement Protective Measures: Based on the study, adjust the formulation pH to a more stable range (likely acidic), add antioxidants (e.g., ascorbic acid, BHT), and rigorously protect all solutions from light.[3] 3. Validate Analytical Method: Ensure your HPLC or LC-MS method is stability-indicating, meaning it can resolve the parent compound from its degradation products. |
| Precipitation in Aqueous Buffer or Cell Culture Medium | Poor intrinsic aqueous solubility of the isoflavone structure. A shift in pH upon dilution from a DMSO stock, affecting the ionization state and solubility. | 1. Verify Solubility Limits: Experimentally determine the maximum solubility in your final aqueous medium. 2. Utilize Co-solvents: Introduce a biocompatible organic co-solvent like ethanol or polyethylene glycol (PEG) into your aqueous buffer. Start at a low percentage (1-5% v/v).[9] 3. pH Adjustment: The 7-hydroxy group is weakly acidic. Carefully increasing the pH of the buffer might increase solubility via deprotonation, but be mindful of the trade-off with decreased stability.[9] Test a range to find an optimal balance. |
| Appearance of New, Unidentified Peaks in HPLC Chromatogram | Formation of one or more degradation products. | 1. Characterize Degradants: Use High-Resolution Mass Spectrometry (LC-MS/MS) to determine the molecular weights and fragmentation patterns of the new peaks. This is the first step in structural elucidation.[16] 2. Compare with Forced Degradation Samples: Analyze samples from your forced degradation study. The appearance of a specific peak under a known stress condition (e.g., a new peak appears only in the acid-treated sample) helps identify the degradation pathway. |
Core Technical Section: Understanding and Assessing Stability
Key Degradation Pathways
The chemical stability of this compound is dictated by its isoflavone core structure. The primary degradation routes are hydrolysis, oxidation, and photolysis. Understanding these pathways is critical for designing stable formulations and interpreting experimental results.
-
Hydrolysis (pH-Dependent): The central chromen-4-one heterocyclic ring can be susceptible to cleavage. Under harsh alkaline conditions, the lactone-like ether linkage can undergo hydrolysis, leading to ring-opening. This process is generally much slower in acidic or neutral media.
-
Oxidation: The 7-hydroxy group makes the A-ring susceptible to oxidation, especially at higher pH where the phenoxide anion forms. This can lead to the formation of quinone-type structures, which are often colored and can be reactive. The dimethoxy-substituted B-ring is generally more stable to oxidation than a dihydroxy-substituted (catechol) ring would be.
-
Photodegradation: Aromatic systems like isoflavones absorb UV light, which can promote them to an excited state.[4][17] This energy can lead to direct bond cleavage (direct photolysis) or the formation of reactive oxygen species (ROS) like singlet oxygen, which then attack the molecule (indirect photolysis).[18]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Sample Preparation for Stress Testing: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Prepare a control sample with 1 mL of stock and 1 mL of water.
-
Acidic Hydrolysis: 0.1 M HCl. Test at room temperature and at 60°C.
-
Alkaline Hydrolysis: 0.1 M NaOH. Test at room temperature. Causality: Reactions are typically much faster in base, so elevated temperature is often unnecessary and may cause complete degradation too quickly.
-
Oxidative Degradation: 3% H₂O₂. Test at room temperature.
-
Thermal Degradation: Use the control sample (compound in water/ACN) and heat at 80°C in a sealed vial, protected from light.
-
Photolytic Degradation: Expose the control sample in a quartz cuvette to a calibrated UV light source (e.g., 254 nm) at room temperature. Include a dark control wrapped in foil.
-
-
Time Points: Collect samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to ~pH 7 using an equivalent amount of NaOH or HCl, respectively. This prevents damage to the HPLC column.
-
Analysis: Analyze all samples, including the t=0 control, using a validated stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation and identify major degradation products by their mass-to-charge ratio (m/z).
Analytical Methodologies
Protocol: Stability-Indicating HPLC-UV Method Development
A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation. The key is to achieve baseline separation between the parent compound and all significant degradation products.
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) is required.
-
Column Selection: A reverse-phase C18 column is the workhorse for this type of analysis. A good starting point is a column with dimensions of 4.6 x 150 mm and a 3.5 or 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier (formic acid) is crucial. It protonates the 7-hydroxy group, preventing peak tailing and ensuring sharp, symmetrical peaks for both the parent compound and any acidic degradants, leading to better resolution and quantification.
-
-
Gradient Elution: A gradient is necessary to elute both the relatively polar degradation products and the more hydrophobic parent compound in a reasonable time.
-
Example Gradient Table:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C. Causality: Controlling column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the compound's λmax (e.g., ~260 nm and ~310 nm, typical for isoflavones) and a broader range using a DAD to ensure no peaks are missed.
-
-
Method Validation: Use the samples from the forced degradation study to validate the method. The ideal method will show the parent peak decreasing in area while new peaks for the degradation products appear with good separation (Resolution > 1.5) from the parent peak.
References
-
Felcyn, M. R., et al. (2012). Aquatic Photochemistry of Isoflavone Phytoestrogens: Degradation Kinetics and Pathways. Environmental Science & Technology. [Link]
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Tole, T. A., & Cai, X. (2012). Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways. NIDA.[Link]
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Gan, J., et al. (2013). Aquatic Photochemistry of Isoflavone Phytoestrogens: Degradation Kinetics and Pathways | Request PDF. ResearchGate. [Link]
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Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
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Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Taylor & Francis Online. [Link]
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Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]
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Carrão-Panizzi, M. C., & Erhan, S. Z. (2007). Short-term stability of soy isoflavones extracts: Sample conservation aspects. Food Chemistry. [Link]
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Kumar, D., et al. (2023). Critical Review on Effects of Thermal and Non-Thermal Food Processing on Soy Isoflavones. ResearchGate. [Link]
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Jain, R., & Sharma, D. K. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Kim, J. H., & Kim, Y. S. (2015). Changes in isoflavone profiles and antioxidant activities in isoflavone extracts from soybeans and soyfoods under riboflavin photosensitization | Request PDF. ResearchGate. [Link]
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Chun, J., et al. (2008). Stability of isoflavones in soy milk stored at elevated and ambient temperatures. PubMed. [Link]
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Stintzing, F. C., et al. (2006). Thermal degradation kinetics of isoflavone aglycones from soy and red clover. PubMed. [Link]
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Lee, J. H., & Lee, B. W. (2010). Original article: Thermal dynamic properties of isoflavones during dry heating. Oxford Academic. [Link]
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Stintzing, F. C., et al. (2006). Thermal degradation kinetics of isoflavone aglycones from soy and red clover. ResearchGate. [Link]
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Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
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Sakshi, S., et al. (2017). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA. [Link]
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Ungar, Y., & Shimoni, E. (2003). Thermal stability of genistein and daidzein and its effect on their antioxidant activity. Journal of Agricultural and Food Chemistry. [Link]
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Hostetler, G., et al. (2012). Effects of food formulation and thermal processing on flavones in celery and chamomile. Food Chemistry. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
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Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
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Technical Support Center: Purification of Cajanin from Natural Extracts
Welcome to the technical support center for the purification of cajanin. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation of this promising isoflavonoid from natural sources, primarily Cajanus cajan (pigeon pea).[1][2][3][4][5] Here, we address common challenges and provide in-depth, field-proven troubleshooting advice to streamline your purification workflow, enhance yield, and ensure the integrity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions frequently encountered during the initial stages of cajanin purification.
Q1: My initial crude extract shows very low cajanin content. What are the most likely reasons?
A1: Several factors can contribute to low cajanin yield in the crude extract. Consider the following:
-
Plant Material Selection: Cajanin concentration varies significantly between different parts of the Cajanus cajan plant. Leaves, roots, and etiolated stems are reported to be richer sources than seeds.[1][2] The geographical origin, harvest time, and even UV exposure of the plant can also influence isoflavonoid content.[6]
-
Extraction Solvent Choice: The polarity of your extraction solvent is critical. Cajanin, an isoflavone, is moderately polar. While methanol and ethanol are commonly used, their efficiency can be affected by the co-extraction of other compounds.[7][8] A hydroethanolic or hydromethanolic solvent system often provides a good balance for extracting isoflavonoids.[9]
-
Extraction Method: The technique employed plays a significant role. Maceration is a simple method, but techniques like ultrasound-assisted extraction (USAE) can significantly improve the yield of flavonoids from pigeon pea seeds by enhancing solvent penetration and cell wall disruption.[10]
-
Compound Degradation: Cajanin, like other flavonoids, can be susceptible to degradation.[11][12] Exposure to high temperatures, excessive light, or extreme pH during extraction can lead to compound loss.[13]
Q2: I'm observing significant peak tailing and poor resolution during my initial HPLC analysis of the crude extract. What's causing this?
A2: This is a classic matrix effect problem. Crude plant extracts are complex mixtures containing numerous compounds with varying polarities, such as other flavonoids, phenolics, tannins, and lipids.[1][5][14] These can interfere with the chromatography in several ways:
-
Column Overload: Injecting a highly concentrated or "dirty" sample can overload the stationary phase, leading to broad, tailing peaks.
-
Co-eluting Impurities: Compounds with similar retention times to cajanin will co-elute, making quantification and peak identification difficult.
-
Strongly Retained Compounds: Some impurities may bind irreversibly to the column, altering its chemistry and degrading performance over time.
Solution: A preliminary sample clean-up step is essential. Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove major interfering compounds before HPLC analysis.[9][15]
Q3: Is cajanin stable during storage? What are the optimal conditions?
A3: Flavonoid stability is a significant concern. While specific long-term stability data for pure cajanin is not extensively published, general principles for isoflavonoids apply. Degradation can be accelerated by:
-
Temperature: Higher temperatures can promote thermal degradation.[13][16]
-
Light: UV radiation can induce photochemical degradation.[6]
-
pH: Extreme pH values, particularly alkaline conditions, can cause structural changes and degradation.[12]
-
Oxygen: Oxidative degradation can occur, especially in solution.
Recommendation: Store purified cajanin (as a solid) in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. For solutions, use degassed solvents and store at low temperatures for short periods only.
Part 2: Troubleshooting Guide by Purification Stage
This section provides detailed, step-by-step troubleshooting for specific issues encountered during the purification workflow.
Stage 1: Extraction & Initial Fractionation
Problem 1.1: Formation of a persistent emulsion during liquid-liquid extraction (LLE).
-
Causality: Emulsions are common when dealing with plant extracts rich in lipids and other surfactant-like molecules.[17] Vigorous shaking during the partitioning process between an aqueous and an organic solvent creates a stable mixture that is difficult to separate.
-
Troubleshooting Protocol:
-
Prevention: Instead of shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without high shear forces.
-
Disruption (Salting Out): Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing the organic compounds into the organic layer and breaking the emulsion.[17]
-
Centrifugation: If the emulsion persists, transfer the mixture to centrifuge tubes and spin at a moderate speed. This will often force the layers to separate.
-
Solvent Modification: Add a small amount of a different organic solvent (e.g., a few milliliters of methanol to a dichloromethane/water system) to alter the polarity and help break the emulsion.[17]
-
Problem 1.2: Low recovery of cajanin after Solid-Phase Extraction (SPE).
-
Causality: Low recovery from SPE is typically due to an improper choice of sorbent, inadequate conditioning, or an incorrect elution solvent. For a moderately polar compound like cajanin, both reversed-phase (e.g., C18) and normal-phase (e.g., silica) SPE can be effective, but the protocol must be optimized.
-
Troubleshooting Protocol:
-
Verify Sorbent Choice: For crude aqueous/ethanolic extracts, a reversed-phase C18 cartridge is a good starting point.
-
Check Conditioning & Equilibration: Ensure the cartridge is properly conditioned (e.g., with methanol) and then equilibrated with the initial loading solvent (e.g., water or a low-percentage organic solvent). Failure to equilibrate properly will lead to poor retention.
-
Optimize Wash Step: The wash solvent should be strong enough to remove non-polar impurities without eluting the cajanin. Test a gradient of water/methanol or water/acetonitrile (e.g., 10%, 20%, 30% organic).
-
Optimize Elution Step: Cajanin should be eluted with a solvent strong enough to displace it from the sorbent. If recovery is low, increase the percentage of organic solvent in the elution step (e.g., move from 70% methanol to 90% or 100% methanol).
-
Analyze All Fractions: During optimization, collect and analyze the flow-through, wash, and elution fractions by HPLC to perform a mass balance and determine where the compound of interest is being lost.
-
Stage 2: Chromatographic Purification
The core of cajanin purification relies on chromatography. Selecting the right technique and optimizing parameters are crucial for success.
Workflow: Cajanin Purification Strategy
Caption: A typical multi-step workflow for the purification of cajanin from a crude natural extract.
Problem 2.1: Poor separation of cajanin from other flavonoids (e.g., genistein, biochanin A) on a silica gel column.
-
Causality: Isoflavonoids often have very similar polarities, making their separation on normal-phase silica challenging.[18][19] Cajanin (5, 2',4'-Trihydroxy-7-methoxyisoflavone) has a polarity close to other isoflavones found in C. cajan, requiring a highly optimized solvent system.[2]
-
Troubleshooting & Optimization Protocol:
-
Solvent System Selection: The choice of mobile phase is paramount. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent.
-
Systematic Approach (TLC First): Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) for cajanin between 0.2 and 0.35 for good column separation.
-
Solvent System Table:
-
| Solvent System (v/v) | Polarity | Suitability for Isoflavones | Notes |
| Hexane-Ethyl Acetate | Low to Medium | Good starting point for less polar flavonoids.[20] | Increase Ethyl Acetate percentage to increase polarity. |
| Dichloromethane-Methanol | Medium to High | Effective for separating isoflavones with minor structural differences.[21] | A small percentage of methanol (1-5%) can significantly increase polarity. |
| Chloroform-Methanol-Water | Medium to High | Used in counter-current chromatography for complex isoflavone mixtures.[22] | Can be adapted for column chromatography, but care must be taken to avoid phase separation on the column. |
| Toluene-Ethyl Acetate-Formic Acid | Medium | The acid modifier can improve peak shape by suppressing ionization of phenolic hydroxyl groups. | A small amount of acid (e.g., 0.1%) is usually sufficient. |
Problem 2.2: Low yield and/or decomposition of cajanin during preparative HPLC.
-
Causality: Cajanin can degrade under the conditions of preparative HPLC. Potential causes include prolonged exposure to acidic mobile phases, on-column degradation, or oxidative stress.
-
Troubleshooting Protocol:
-
Mobile Phase pH: While acidic modifiers (like formic or acetic acid) are often used to improve peak shape for phenolic compounds, high concentrations or prolonged run times can promote hydrolysis or other degradation pathways.[23][24] Try to keep the acid concentration low (e.g., 0.05-0.1%) and work quickly.
-
Column Selection: Use a high-quality, end-capped C18 column designed for preparative work. Poorly packed or older columns can have active sites that catalyze degradation.
-
Temperature Control: Run the separation at ambient or controlled room temperature. Elevated temperatures, while reducing viscosity, can accelerate degradation.[13]
-
Solvent Degassing: Ensure mobile phases are thoroughly degassed to prevent oxidation of the analyte on the column.
-
Rapid Post-Run Processing: Immediately neutralize the collected fractions containing acid with a small amount of ammonium bicarbonate and proceed to solvent evaporation under reduced pressure at a low temperature (e.g., <40°C). Do not let fractions sit for extended periods.
-
Stage 3: Crystallization & Final Product Handling
Problem 3.1: Cajanin fails to crystallize from the purified fraction.
-
Causality: Crystallization is highly dependent on purity, solvent choice, and concentration. Failure to crystallize often indicates the presence of persistent impurities or the use of a suboptimal solvent system.
-
Troubleshooting Protocol:
-
Assess Purity: Re-analyze the purified fraction by analytical HPLC-PDA or LC-MS.[25][26] The purity should ideally be >95% for crystallization to be successful. If impurities are detected, an additional chromatographic step may be necessary.
-
Solvent Selection: Cajanin needs a solvent system where it is soluble when hot but sparingly soluble when cold.
-
Good Single Solvents: Methanol, ethanol.
-
Good Solvent/Anti-Solvent Systems: Methanol/Water, Ethanol/Hexane, Dichloromethane/Methanol.[21]
-
-
Step-by-Step Crystallization Procedure: a. Dissolve the purified cajanin in a minimum amount of a hot "good" solvent (e.g., methanol). b. If using an anti-solvent, slowly add the "bad" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. c. Add a single drop of the "good" solvent to redissolve the precipitate. d. Cover the container and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) to promote crystal growth.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the glass container with a glass rod below the solvent level to create nucleation sites. Seeding with a previously obtained crystal can also be effective.
-
Decision Tree: Troubleshooting Crystallization Failure
Caption: A logical decision tree for troubleshooting common issues when crystallizing purified cajanin.
References
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Nix, A., Paull, C. A., & Colgrave, M. (2015). The flavonoid profile of pigeonpea, Cajanus cajan: a review. SpringerPlus, 4, 125. [Link]
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Du, Q., Li, Z., & Ito, Y. (2001). Separation and purification of isoflavones from a crude soybean extract by high-speed counter-current chromatography. Journal of Chromatography A, 928(2), 163-170. [Link]
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Du, Q., Li, Z., & Ito, Y. (2001). Preparative Separation of Isoflavone Components in Soybeans Using High-Speed Counter-Current Chromatography. Journal of Chromatography A, 923(1-2), 271-274. [Link]
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Nix, A., et al. (2015). The flavonoid profile of pigeonpea, Cajanus cajan: a review. ProQuest. [Link]
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Berthod, A., et al. (2001). Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography. PubMed. [Link]
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Nix, A., et al. (2015). The flavonoid profile of pigeonpea, Cajanus cajan: a review. ResearchGate. [Link]
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MDPI. (2022). Biological Potential of Cajanus cajan (L.) Millsp. Encyclopedia MDPI. [Link]
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Nix, A., Paull, C. A., & Colgrave, M. (2015). The flavonoid profile of pigeonpea, Cajanus cajan: a review. PubMed. [Link]
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Wang, Y., et al. (2008). Isolation and purification of soy isoflavones from soybean extracts by adsorption chromatography on 12% cross-linked agarose gel media. ResearchGate. [Link]
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Lestari, B., et al. (2024). Local Leguminoceae Profile Of Pea Pigeon (Cajanus Cajan) In Indonesia And Its Potential On The Bone Tissue Structure. AWS. [Link]
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Pal, D., Mishra, P., Sachan, N., & Gosh, A. K. (2011). Study of Different Biological and Medicinal Properties of Cajanus Cajan L.: A Review. International Journal of Pharmaceutical & Biological Archives. [Link]
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Suksungworn, R., et al. (2020). Cosmetic Potential of Cajanus cajan (L.) Millsp: Botanical Data, Traditional Uses, Phytochemistry and Biological Activities. MDPI. [Link]
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Lee, J. W., et al. (2022). Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods. Molecules, 27(17), 5448. [Link]
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Rahman, M. M., et al. (2022). Isolation of three metabolites from the plant Cajanus cajan ( L.) Huth and evaluation of antibacterial and cytotoxic potentials. Journal of Medicinal Plants Studies. [Link]
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Kumar, V., et al. (2022). Revisiting the Nutritional, Chemical and Biological Potential of Cajanus cajan (L.) Millsp. Molecules. [Link]
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Gu, L., et al. (2007). Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities. PubMed. [Link]
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Ofitserov, E. N., et al. (2008). Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study. Journal of AOAC International, 91(6), 1303-1315. [Link]
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Suksungworn, R., et al. (2021). Green Extraction of Antioxidant Flavonoids from Pigeon Pea (Cajanus cajan (L.) Millsp.) Seeds and Its Antioxidant Potentials Using Ultrasound-Assisted Methodology. Molecules. [Link]
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Dinore, J., & Farooqui, M. (2023). Exploring Bioactive Compounds in Cajanus cajan (L.) Millsp. Stem and their biological activities: Integration of GC-MS and LC-MS Techniques. ResearchGate. [Link]
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Giri, A. P., et al. (2010). Bowman-Birk proteinase inhibitor from Cajanus cajan seeds: purification, characterization, and insecticidal properties. Journal of Agricultural and Food Chemistry, 58(8), 5123-5131. [Link]
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Sengkhamparn, N., et al. (2013). production and storage stability of antioxidant fiber from pigeon pea (cajanus cajan) pod. ResearchGate. [Link]
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da Silva, T. R., et al. (2020). Purification profile of Cajanus cajan protease inhibitors and its activity at each step. ResearchGate. [Link]
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Zu, Y., et al. (2013). Negative-pressure cavitation extraction of cajaninstilbene acid and pinostrobin from pigeon pea [ Cajanus cajan (L.) Millsp.] leaves and evaluation of antioxidant activity. ResearchGate. [Link]
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Ghosh, B., & Dasgupta, B. (1992). Isolation and characterization of Cajanus cajan lectin. Biochemical Archives, 8(2), 127-133. [Link]
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Li, H., et al. (2006). Crystallization and preliminary crystallographic study of a trypsin-resistant catalytic domain of human calcineurin. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 5), 488-490. [Link]
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Onwuka, C. P., et al. (2016). GC-MS Analysis of Phytochemical Compounds in Cajanus Cajan Leaf. Journal of Chemical and Pharmaceutical Research. [Link]
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Guo, M., et al. (2022). Components identification and isomers differentiation in pigeon pea (Cajanus cajan L.) leaves by LC‐MS. ResearchGate. [Link]
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Singh, S. (2023). Strategies for Natural Products Isolation. Research and Reviews: A Journal of Drug Design and Discovery. [Link]
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Mattioli, R., et al. (2020). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants, 9(12), 1231. [Link]
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Technical Support Center: Overcoming Resistance to 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one in Cancer Cells
Prepared by the Senior Application Scientist Team
Disclaimer: This technical guide is based on established principles of resistance to flavonoid compounds and kinase inhibitors in cancer cells. As of the latest update, specific research on acquired resistance to 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is limited. The troubleshooting strategies and mechanistic explanations provided herein are extrapolated from studies on structurally and functionally related molecules.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action in cancer cells?
A1: this compound is a flavonoid, a class of naturally occurring polyphenolic compounds.[1][2][3][4][5] Flavonoids are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key cellular signaling pathways.[6][7] Structurally similar chromen-4-one derivatives have been shown to target signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and growth.[8][9][10]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the likely causes?
A2: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer therapy. For flavonoid compounds, potential resistance mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibitory effects of the compound. A common mechanism is the activation of the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation.[8][9][10][11]
-
Target Alteration: While less characterized for this specific compound, resistance to kinase inhibitors can arise from mutations in the target protein that reduce drug binding affinity.[12]
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[13]
Q3: Are there any general strategies to overcome resistance to this compound?
A3: Yes, several strategies can be explored:
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents can create synergistic effects and overcome resistance. For example, combining it with an inhibitor of a resistance-driving pathway (e.g., a PI3K inhibitor) may restore sensitivity.[3][14]
-
Nanoparticle-based Delivery: Encapsulating the compound in nanoparticles can improve its solubility, stability, and cellular uptake, potentially bypassing efflux pump-mediated resistance and enhancing its therapeutic effect.[4]
-
Structural Modification: Chemical modification of the flavonoid structure can lead to derivatives with improved potency or the ability to evade resistance mechanisms.
II. Troubleshooting Guide for Experimental Challenges
This section provides detailed troubleshooting for specific issues you may encounter during your research.
Scenario 1: Decreased Cell Viability in Response to Treatment is Attenuating Over Time
Question: I have been treating my cancer cell line with this compound, and while I initially observed significant cell death, the effect is diminishing with subsequent treatments. How can I determine the cause and potentially reverse this trend?
Answer: This observation strongly suggests the development of acquired resistance. The most common culprits are increased drug efflux or the activation of pro-survival signaling pathways. Here is a systematic approach to investigate and address this issue.
Step 1: Confirm the Resistance Phenotype
First, quantitatively assess the change in sensitivity using a cell viability assay.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
-
A significant increase in the IC50 value for the resistant cell line compared to the parental (sensitive) line confirms resistance.
| Cell Line | Treatment Duration (hours) | Expected IC50 Range (µM) - Hypothetical |
| Parental (Sensitive) | 48 | 5 - 15 |
| Resistant | 48 | > 50 |
Step 2: Investigate the Mechanism of Resistance
Hypothesis: The resistant cells are overexpressing ABC transporters, leading to increased efflux of the compound.
Caption: Workflow for investigating ABC transporter-mediated resistance.
Materials:
-
Cell lysates from parental and resistant cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ABCB1, ABCG2, and ABCC1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total protein lysates from both parental and resistant cell lines.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Hypothesis: The resistant cells have upregulated pro-survival pathways, such as the PI3K/Akt pathway, to counteract the apoptotic effects of the compound.
Caption: The PI3K/Akt pathway, a key survival pathway in cancer cells.
Procedure: Follow the Western blot protocol as described above, but use primary antibodies to detect the phosphorylated (active) and total forms of key proteins in the PI3K/Akt pathway, such as:
-
p-Akt (Ser473)
-
Total Akt
-
p-mTOR
-
Total mTOR
An increase in the ratio of phosphorylated to total protein in the resistant cell line would indicate the activation of this pathway.
Step 3: Strategies to Re-sensitize Resistant Cells
Based on your findings from Step 2, you can now devise strategies to overcome the observed resistance.
-
If ABC transporter overexpression is confirmed:
-
Co-administer this compound with a known inhibitor of the overexpressed transporter (e.g., Verapamil for P-gp).
-
Evaluate the combination using the MTT assay to see if the IC50 is reduced.
-
-
If PI3K/Akt pathway activation is confirmed:
-
Co-administer this compound with a specific PI3K or Akt inhibitor.
-
Assess for synergistic effects on cell viability and apoptosis.
-
Scenario 2: Lack of Apoptosis Induction Despite Evidence of Target Engagement
Question: I can confirm that this compound is engaging its intracellular target (e.g., inhibiting a specific kinase), but I am not observing the expected level of apoptosis. What could be the reason?
Answer: This scenario suggests that downstream apoptotic signaling is blocked or that the cells have upregulated anti-apoptotic mechanisms.
Step 1: Quantify Apoptosis
First, ensure you are using a sensitive and quantitative method to measure apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer and analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Step 2: Investigate Anti-Apoptotic Mechanisms
If apoptosis is indeed lower than expected, investigate the expression of key apoptosis-regulating proteins.
Using the Western blot protocol, probe for:
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, Mcl-1 (upregulation can confer resistance)
-
Pro-apoptotic proteins: Bax, Bak (downregulation can confer resistance)
-
Caspase activation: Cleaved Caspase-3, Cleaved PARP (absence of cleavage indicates a block in the caspase cascade)
An increased ratio of anti-apoptotic to pro-apoptotic proteins, or a lack of caspase cleavage, can explain the resistance to apoptosis.
Step 3: Overcoming Apoptosis Resistance
-
Combination with BH3 mimetics: If overexpression of anti-apoptotic Bcl-2 family proteins is observed, consider combining this compound with a BH3 mimetic (e.g., Venetoclax, which inhibits Bcl-2) to restore the apoptotic response.
III. References
-
To, K. K. W., & Cho, W. C. S. (2021). Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms. Current Cancer Drug Targets, 21(4), 289–305. [Link]
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Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in cancer therapy: a survey. Recent patents on anti-cancer drug discovery, 2(2), 143-162. [Link]
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Pan, L., et al. (2021). Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment. Cancers, 13(16), 4043. [Link]
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Wdowiak, K., et al. (2020). Flavonoid Nanoparticles: A Promising Approach for Cancer Therapy. International Journal of Molecular Sciences, 21(17), 6286. [Link]
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Kostelac, D., Rechkemmer, G., & Briviba, K. (2003). Phytoestrogens and their metabolites in the breast cancer cell lines MCF-7 and MDA-MB-231. Journal of steroid biochemistry and molecular biology, 84(4), 439-447. [Link]
-
Singh, M., et al. (2022). Nanoparticle-Mediated Delivery of Flavonoids for Cancer Therapy: Prevention and Treatment. In Nanomaterials for Drug Delivery and Therapy (pp. 325-349). Springer, Singapore. [Link]
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Akiyama, T., et al. (1987). Genistein, a specific inhibitor of tyrosine-specific protein kinases. Journal of Biological Chemistry, 262(12), 5592-5595. [Link]
-
Riggs, D. R., et al. (2009). Modulation of the Activity of ABC Transporters (P-glycoprotein, MRP2, BCRP) by Flavonoids and Drug Response. Journal of Pharmaceutical Sciences, 99(1), 26-44. [Link]
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Sehm, T., et al. (2014). Isoflavones - Mechanism of Action and Impact on Breast Cancer Risk. Breast Care, 9(3), 184-190. [Link]
-
Kim, H., et al. (2019). Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents. Journal of Cancer Prevention, 24(2), 71-83. [Link]
-
Zhang, L., et al. (2022). Activation of PI3K/AKT Pathway Is a Potential Mechanism of Treatment Resistance in Small Cell Lung Cancer. Clinical Cancer Research, 28(3), 526-539. [Link]
-
Martelli, A. M., et al. (2003). Activation of the PI3K/Akt pathway and chemotherapeutic resistance. Expert Opinion on Therapeutic Targets, 7(5), 603-619. [Link]
-
Wu, Y., et al. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers in Pharmacology, 12, 636335. [Link]
-
Rascio, F., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(16), 3949. [Link]
-
Jassal, B., et al. (2007). PI3K/AKT activation. Reactome. [Link]
-
Wood, E. R., et al. (2016). BI-78D3 overcomes acquired resistance to BRAF inhibition in melanoma cell lines. Oncotarget, 7(33), 53549-53565. [Link]
-
Wang, Y., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Molecules, 25(21), 5085. [Link]
-
Villanueva, J., et al. (2010). Acquired resistance to BRAF inhibitors mediated by a RAF kinase switch in melanoma can be overcome by cotargeting MEK and IGF-1R/PI3K. Cancer Cell, 18(6), 683-695. [Link]
-
Hsieh, Y., et al. (2018). A novel sulfonyl chromen-4-ones (CHW09) preferentially kills oral cancer cells showing apoptosis, oxidative stress, and DNA damage. Environmental Toxicology, 33(11), 1195-1203. [Link]
-
Li, H., et al. (2023). Modification of flavonoids: methods and influences on biological activities. Critical Reviews in Food Science and Nutrition, 1-22. [Link]
-
Lin, L., et al. (2014). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. Journal of Hematology & Oncology, 7, 21. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Synaptic Systems. (n.d.). Protocol for Glycine transporter2 Antibody (Cat. No. 272 008) Western Blot (WB) AP Detection. Retrieved from [Link]
-
Mocellin, S., Rossi, C. R., & Marincola, F. M. (2003). Quantitative real-time PCR in cancer research. Archivum immunologiae et therapiae experimentalis, 51(5), 301-313. [Link]
-
Bio-Rad. (2014). Better, Faster, and Less Expensive Gene Expression Analysis Using Multiplex One-Step RT-qPCR: A Case Study of Colorectal Cancer. Bio-Radiations. [Link]
-
To, K. K. W., & Cho, W. C. S. (2021). Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms. Current Cancer Drug Targets, 21(4), 289–305. [Link]
Sources
- 1. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 2. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Isoflavones and the prevention of breast and prostate cancer: new perspectives opened by nutrigenomics | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel sulfonyl chromen-4-ones (CHW09) preferentially kills oral cancer cells showing apoptosis, oxidative stress, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/AKT Pathway Is a Potential Mechanism of Treatment Resistance in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review | MDPI [mdpi.com]
- 11. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Isoflavones in the Prevention of Breast Cancer and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chromen-4-one Derivatives
Welcome to our dedicated technical support center for navigating the intricacies of chromen-4-one synthesis. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into common challenges, offering troubleshooting strategies and detailed explanations to enhance the success of your synthetic endeavors.
Introduction to Chromen-4-one Synthesis
The chromen-4-one (or chromone) core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] While several synthetic routes to this scaffold exist, each comes with its own set of potential pitfalls. This guide will address the most common issues encountered during the synthesis of chromen-4-one derivatives, providing practical solutions and the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize a chromen-4-one derivative is resulting in a consistently low yield. What are the common culprits and how can I optimize my reaction for a better outcome?
Answer: Low yields are a frequent challenge in chromen-4-one synthesis and can be attributed to several factors, ranging from reaction conditions to the inherent reactivity of the substrates.[3]
Causality and Troubleshooting Steps:
-
Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: Many classical methods for chromone synthesis, such as the Kostanecki-Robinson and Allan-Robinson reactions, often require high temperatures and prolonged reaction times.[3] These harsh conditions can lead to the degradation of starting materials or products, resulting in lower yields.
-
Solution: Consider employing microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[3][4] For instance, a Baker-Venkataraman rearrangement followed by cyclization can see yields improve significantly with a substantial reduction in reaction time.[3]
-
-
Catalyst Choice: The selection of an acid or base catalyst is critical and highly dependent on the chosen synthetic route.
-
Acid Catalysis: For the cyclization of 1,3-diketone intermediates (formed in the Baker-Venkataraman rearrangement), strong acids like HCl, H₂SO₄, or polyphosphoric acid are commonly used.[3] The efficiency of these catalysts can vary, and empirical optimization may be necessary.
-
Base Catalysis: The Baker-Venkataraman rearrangement itself requires a strong base such as potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide to facilitate the initial enolate formation.[3][5] The choice and concentration of the base can significantly impact the yield.
-
-
-
Substituent Effects:
-
The electronic nature of the substituents on your starting materials, particularly on the 2'-hydroxyacetophenone ring, plays a crucial role.
-
Electron-Donating Groups (EDGs): When 2'-hydroxyacetophenones bearing EDGs (e.g., -OCH₃, -CH₃) are used in base-promoted condensations with aldehydes, the reactivity of the acetophenone is reduced. This can favor competing side reactions, such as the self-condensation of the aldehyde, leading to significantly lower yields of the desired chroman-4-one intermediate, which is subsequently oxidized to the chromen-4-one.[6][7][8] In some cases, yields as low as 17% have been reported for substrates with multiple EDGs.[7][8]
-
Electron-Withdrawing Groups (EWGs): Conversely, 2'-hydroxyacetophenones with EWGs (e.g., -Cl, -Br, -NO₂) are more reactive and tend to give higher yields of the desired product.[7][8]
-
Solution: If you are working with an electron-rich 2'-hydroxyacetophenone, you may need to carefully optimize the reaction conditions. This could involve using a less nucleophilic base to disfavor aldehyde self-condensation, adjusting the stoichiometry of the reactants, or exploring alternative synthetic routes that are less sensitive to these electronic effects.[6]
-
-
Issue 2: Formation of Side Products
Question: I am observing significant impurities in my reaction mixture, making the purification of my target chromen-4-one derivative difficult. What are the likely side reactions, and how can I minimize them?
Answer: The formation of side products is a common pitfall that can complicate purification and reduce yields. The nature of these impurities is often specific to the synthetic route employed.
Common Side Reactions and Mitigation Strategies:
-
Aldehyde Self-Condensation:
-
Applicable Route: Base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde.
-
Mechanism: In the presence of a base, two molecules of the aldehyde can react with each other in an aldol condensation reaction. This is particularly problematic when the 2'-hydroxyacetophenone is deactivated by electron-donating groups.[6][7][9]
-
Mitigation:
-
Optimize the Base: Switching from a strong, nucleophilic base like NaOH to a non-nucleophilic base can sometimes disfavor the aldehyde self-condensation.
-
Control Stoichiometry: Use a slight excess of the 2'-hydroxyacetophenone relative to the aldehyde to increase the probability of the desired reaction.
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of this side reaction.[3]
-
-
-
Formation of Coumarins:
-
Applicable Route: Kostanecki-Robinson Acylation.
-
Mechanism: When using aliphatic anhydrides in the Kostanecki-Robinson reaction, an alternative cyclization pathway can lead to the formation of coumarin derivatives instead of the desired chromone.[3][10]
-
Mitigation: This side reaction is inherent to the use of aliphatic anhydrides in this specific reaction. If coumarin formation is a significant issue, consider using an aromatic anhydride if your target structure allows, or explore a different synthetic route to the chromone core.
-
-
Incomplete Reactions:
-
Applicable Routes: Multiple, including Baker-Venkataraman and subsequent cyclization.
-
Observation: A complex mixture of starting materials and intermediates (e.g., the 1,3-diketone in the Baker-Venkataraman route) in the final product.
-
Mitigation:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of intermediates and the final product.
-
Ensure Anhydrous Conditions: For base-catalyzed reactions like the Baker-Venkataraman rearrangement, the presence of water can hydrolyze the ester starting material or quench the base, leading to incomplete conversion.[5] Use anhydrous solvents and reagents.
-
-
Issue 3: Purification Challenges
Question: I am struggling to purify my chromen-4-one derivative. What are the most effective purification techniques?
Answer: The purification of chromen-4-one derivatives can be challenging due to their polarity and sometimes limited solubility.[3]
Recommended Purification Strategies:
-
Column Chromatography:
-
This is the most common method for purifying chromones.[3]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is generally effective. The optimal solvent system will depend on the specific polarity of your derivative and any impurities.
-
-
Recrystallization:
-
If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity, especially for removing minor impurities.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for recrystallization of chromones include ethanol, methanol, or mixtures of ethyl acetate and hexane.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For particularly challenging separations, such as the resolution of closely related isomers or the removal of persistent impurities, preparative HPLC may be necessary.[7]
-
Key Synthetic Pathways and Their Mechanisms
Understanding the mechanisms of the key synthetic reactions is fundamental to troubleshooting. Below are simplified diagrams illustrating two common pathways.
Baker-Venkataraman Rearrangement and Cyclization
This two-step process is a widely used method for synthesizing flavones and other chromen-4-ones.[11] It involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by an acid-catalyzed cyclodehydration.[11]
Caption: Baker-Venkataraman rearrangement workflow.
Allan-Robinson Reaction
The Allan-Robinson reaction is a condensation reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form a flavone or isoflavone.[10]
Caption: Simplified workflow of the Allan-Robinson reaction.
Experimental Protocols
Protocol 1: Baker-Venkataraman Rearrangement
This protocol is adapted from established procedures for the synthesis of the 1,3-diketone intermediate.[3]
-
Dissolve the starting 2-acyloxyacetophenone (1 equivalent) in an anhydrous solvent such as pyridine.
-
Add powdered potassium hydroxide (3 equivalents) to the solution.
-
Heat the reaction mixture at 50 °C for approximately 4 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitated 1,3-diketone, wash thoroughly with water, and dry.
Protocol 2: Microwave-Assisted Synthesis of Chroman-4-ones
This protocol is a general method for the synthesis of chroman-4-one precursors, which can then be dehydrogenated to chromen-4-ones.[7][8]
-
In a sealed microwave vial, add the appropriate 2'-hydroxyacetophenone (1 equivalent) to a 0.4 M solution in ethanol.
-
Add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Subject the reaction mixture to microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Synthetic Method | Starting Materials | Typical Conditions | Common Pitfalls | Yield Range | Reference |
| Baker-Venkataraman | 2-Acyloxyacetophenone | 1. Base (KOH, NaH) 2. Acid (H₂SO₄) | Incomplete reaction, ester hydrolysis | 50-82% (with microwave) | [3] |
| Allan-Robinson | o-Hydroxyaryl ketone, Aromatic anhydride | Heat | Harsh conditions, low yields | Variable | [10][12] |
| Kostanecki-Robinson | o-Hydroxyacetophenone, Aliphatic anhydride | Base, Heat | Coumarin side products | Variable | [3] |
| Base-Promoted Condensation | 2'-Hydroxyacetophenone, Aldehyde | Base (DIPA), Microwave | Aldehyde self-condensation | 17-88% | [7][8] |
| Intramolecular Wittig | Silyl ester of O-acylsalicylic acid | Phosphorane | Steric hindrance effects | 55-80% | [13] |
Conclusion
The synthesis of chromen-4-one derivatives, while versatile, is not without its challenges. A thorough understanding of the reaction mechanisms, the influence of substituents, and the potential for side reactions is paramount for success. By carefully considering the choice of synthetic route and optimizing reaction conditions, many of the common pitfalls can be overcome. This guide provides a foundation for troubleshooting and optimizing your synthetic strategies, ultimately leading to higher yields and purer products in your research and development efforts.
References
- Santos, C. M. M., & Silva, A. M. S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.
- Pharmacological Importance and Synthesis of Chromone and its Deriv
- Baker–Venkataraman rearrangement.
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Head-to-head comparison of synthetic routes for chroman-4-one production. Benchchem.
- Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products. Benchchem.
- Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021).
- advances in - heterocyclic chemistry. SciSpace.
- How to avoid common pitfalls in chromone synthesis. Benchchem.
- Bowden, K., & Chehel-Amiran, M. (1986). Reactions of carbonyl compounds in basic solutions. Part 11. The Baker-Venkataraman rearrangement. Journal of the Chemical Society, Perkin Transactions 2.
- DABCO-Promoted Cyclization of 2-Amino-4H-chromen-4-ones with 2,6-Dibenzylidenecyclohexan-1-ones for the Synthesis of Chromeno[2,3-b]tetrahydroquinoline.
- Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters.
- troubleshooting unexpected side products in chroman synthesis. Benchchem.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.
- Synthesis of Chromeno[4,3-b]pyrrol-4(1H)
- Challenges in the synthesis of chroman‐4‐one derivatives.
- Novel Synthesis of Substituted Furo[3,2-c]chromen-4-ones via Four-component Reaction from Substituted Nitrostyrenes, Aromatic Aldehydes, Coumarins, and Ammonium Acetate.
- Synthesis of Chromeno[4,3-b]pyrrol-4(1H)
- 2H/4H-Chromenes—A Versatile Biologically
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions.
- Flavones and Related Compounds: Synthesis and Biological Activity. MDPI.
- Mechanism and Application of Baker–Venkataraman O→C Acyl Migr
- Baker–Venk
- Allan-Robinson.
- Baker-Venk
- A Short Review on Synthetic Methodologies of Flavonoids. Asian Journal of Pharmacy and Technology.
- Allan–Robinson reaction. Wikipedia.
- Synthesis of Flavones. Volume 1 - Issue 6.
- Hydrolysis of Esters. University of Calgary.
- Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors. PMC - PubMed Central.
- Synthesis of Chromones and Flavones. Organic Chemistry Portal.
- Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega.
- Synthesis of chromen‐4‐one ester 5 a.
- Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Deriv
- Challenges with chromone as a privileged scaffold in drug discovery.
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- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Cajanin
Welcome to the technical support center for the synthesis of Cajanin (5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one). This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this promising isoflavonoid. Cajanin, a key bioactive compound isolated from Cajanus cajan (pigeon pea), presents unique synthetic challenges due to its specific hydroxylation and methoxylation pattern.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols by explaining the causality behind experimental choices, empowering you to rationalize and optimize your synthetic strategy effectively.
Core Synthetic Strategy: A Common Retrosynthetic Approach
The total synthesis of isoflavonoids like cajanin can be complex.[3][4][5] A prevalent and logical approach involves the construction of a deoxybenzoin intermediate, followed by cyclization to form the chromen-4-one core. The diagram below outlines this general workflow, which will serve as the framework for our troubleshooting guide.
Sources
- 1. Isolation, purification and characterization of the antibacterial, antihypertensive and antioxidative properties of the bioactive peptides in the purified and proteolyzed major storage protein of pigeon pea (Cajanus cajan) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cajaninstilbene Acid and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 5. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Introduction: Welcome to the technical support guide for researchers investigating the metabolic and chemical degradation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS No. 33513-36-9), a substituted isoflavone.[1][2] This document provides in-depth, experience-driven guidance to anticipate experimental challenges, troubleshoot common issues, and ensure the scientific integrity of your findings. The structure of this molecule, featuring a catechol-like dimethoxy phenyl group and a hydroxylated chromenone core, suggests susceptibility to specific metabolic transformations and potential instability under certain experimental conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher in drug metabolism or pharmacology might encounter.
Part 1: FAQs on Predicted Degradation & Metabolism
This section addresses the most common initial questions regarding the likely metabolic fate of this compound based on its chemical structure and established isoflavone metabolism.[3]
Q1: What are the primary metabolic pathways I should expect for this isoflavone?
A1: Based on its structure, the compound is expected to undergo both Phase I and Phase II metabolism.
-
Phase I Metabolism: The most probable reactions are O-demethylation of the 3' and 4'-methoxy groups.[4] This is a very common pathway for methoxylated flavonoids and is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4] This will result in hydroxylated metabolites, creating catechol-like structures that are more polar.
-
Phase II Metabolism: The existing 7-hydroxy group and any newly formed hydroxyl groups from Phase I reactions are prime candidates for conjugation. Expect to see glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs). These conjugation reactions significantly increase water solubility and facilitate excretion.[5][6]
Q2: Which specific CYP450 enzymes are likely involved in the O-demethylation?
A2: While specific enzyme phenotyping is required for confirmation, the O-demethylation of flavonoids is frequently mediated by CYP1A2, CYP2C9, and CYP3A4. For methoxylated isoflavones like formononetin and biochanin A, which are structurally related, their transformation into the active metabolites daidzein and genistein is a key metabolic step.[3][4] It is reasonable to hypothesize that similar enzymes will be involved in the metabolism of your compound.
Q3: Will the parent compound be stable in my aqueous assay buffers?
A3: This is a critical consideration. Flavonoids, especially those with hydroxyl groups, can be unstable in aqueous solutions, particularly at neutral or alkaline pH (e.g., pH 7.4).[7] Degradation can be accelerated by factors like temperature, light exposure, and the presence of oxygen.[7] It is imperative to run a non-enzymatic control (incubation in buffer without enzymes or cofactors) to assess the chemical stability of the parent compound under your specific experimental conditions.[7]
Q4: What are the major metabolites I should be looking for in my analytical run (e.g., by LC-MS/MS)?
A4: You should develop an analytical method capable of detecting the parent compound and its predicted metabolites.[8][9][10][11] Based on the pathways described above, your target list should include:
-
Parent Compound: C17H14O5 (m/z ~299.08 [M+H]+)
-
Mono-demethylated Metabolites: C16H12O5 (m/z ~285.07 [M+H]+)
-
Di-demethylated Metabolite: C15H10O5 (m/z ~271.05 [M+H]+)
-
Glucuronide Conjugates: Parent + 176 Da (m/z ~475.12 [M+H]+)
-
Sulfate Conjugates: Parent + 80 Da (m/z ~379.04 [M+H]+)
Part 2: Troubleshooting Experimental Assays
This section provides a problem-and-solution framework for common issues encountered during in vitro metabolism studies.
Scenario 1: No Metabolism Observed in Liver Microsome Assay
-
Problem: "I've incubated my compound with human liver microsomes and an NADPH-regenerating system, but after 60 minutes, I see no significant decrease in the parent compound concentration."
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for lack of metabolism in a microsomal assay.
Scenario 2: Rapid Disappearance of Parent Compound in All Wells
-
Problem: "My compound is disappearing very quickly, even in my 'time zero' samples and in the control wells without the NADPH cofactor."
-
Possible Causes & Solutions:
-
Chemical Instability: As mentioned in FAQ A3, the compound may be degrading non-enzymatically at the assay's pH and temperature.[7]
-
Solution: Run a stability experiment in buffer alone across a pH range (e.g., pH 5.0, 6.8, 7.4) to identify more stable conditions. If the goal is to assess enzymatic degradation, you must first account for any chemical loss.
-
-
Non-specific Binding: The compound may be adsorbing to the walls of the plasticware (e.g., 96-well plates, centrifuge tubes).
-
Solution: Use low-binding plates and tubes. You can also include a small percentage of organic solvent (like acetonitrile) in your termination solution and vortex thoroughly to ensure the compound is recovered. Test recovery by adding a known concentration to an empty well, adding termination solution immediately, and quantifying the amount recovered.
-
-
Poor Solubility/Precipitation: The compound might be precipitating out of the solution upon addition to the aqueous buffer.
-
Solution: Visually inspect the wells for any precipitate. Ensure the final concentration of your DMSO (or other stock solvent) is low (typically <0.5%) to prevent this.[12] You may need to lower the test compound concentration.
-
-
Scenario 3: Difficulty Detecting Metabolites with LC-MS/MS
-
Problem: "I see the parent compound disappearing, but I can't find any of the expected metabolite peaks in my mass spectrometry data."
-
Possible Causes & Solutions:
-
Metabolites are Below Limit of Detection: The rate of formation may be very low.
-
Solution: Increase the incubation time or the protein concentration (e.g., from 0.5 mg/mL to 1.0 mg/mL microsomes) to generate more metabolites. Concentrate the final sample before injection if possible.
-
-
Poor Ionization of Metabolites: The hydroxylated or conjugated metabolites may ionize differently than the parent compound.
-
Solution: Analyze your samples in both positive and negative ionization modes.[9] Metabolites with new acidic hydroxyl or sulfate groups often ionize better in negative mode.
-
-
Unstable Metabolites: Catechol-type metabolites (di-hydroxy phenyl) can be unstable and prone to oxidation, forming reactive quinones that may not be easily detectable.
-
Solution: Consider adding an antioxidant like glutathione (GSH) to the incubation. If quinones are formed, they may be trapped by GSH, and you can then search for the GSH-adduct (Parent - 2CH2 + GSH, m/z ~574.13 [M+H]+).
-
-
Further Metabolism: The primary metabolites could be rapidly converted into secondary metabolites (e.g., glucuronide conjugates).
-
Part 3: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the intrinsic clearance (CLint) of this compound.[14][16][17]
1. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound Stock: 10 mM in DMSO
-
Phosphate Buffer: 100 mM, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Controls: Verapamil (high turnover), Diazepam (low turnover)
-
Termination Solution: Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide, Labetalol)
2. Procedure:
-
Prepare Working Solutions:
-
Dilute the 10 mM test compound stock to create a 100 µM intermediate solution in buffer.
-
Prepare HLM suspension in phosphate buffer to a concentration of 1.0 mg/mL. Keep on ice.
-
-
Set up Incubation Plate (96-well):
-
Initiate Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding the NADPH regenerating system to all wells (except the minus-cofactor control).
-
-
Time Points & Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of the ice-cold Termination Solution to the respective wells.[19] The T=0 sample is terminated immediately after adding the NADPH.
-
-
Sample Processing:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
3. Data Analysis:
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Plot the natural log of the remaining parent compound (%) versus time.
-
The slope of the linear portion of this curve is the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Protein Amount)
Table 1: Typical Incubation Conditions
| Parameter | Recommended Value | Rationale |
| Test Compound Conc. | 1 µM | Low enough to be under Km, ensuring first-order kinetics. |
| Microsome Conc. | 0.5 mg/mL | Standard concentration for screening assays.[15] |
| Incubation Temp. | 37°C | Mimics physiological temperature.[17] |
| Buffer pH | 7.4 | Represents physiological pH.[19] |
| Final DMSO Conc. | < 0.5% | Minimizes solvent-induced enzyme inhibition.[12] |
Part 4: Visualizing the Degradation Pathway
The following diagram illustrates the predicted metabolic fate of the compound.
Caption: Predicted metabolic pathways for this compound.
References
- LC-MS/MS-based metabolomic study provides insights into altitude-dependent variations in flavonoid profiles of strawberries.PubMed Central.
-
Isoflavonoid metabolism in leguminous plants: an update and perspectives. Frontiers in Plant Science. Available at: [Link]
- Isoflavones.PubMed Central.
-
LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. RSC Publishing. Available at: [Link]
-
Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. PubMed Central. Available at: [Link]
-
Metabolism of Soy Isoflavones by Intestinal Flora. J-Stage. Available at: [Link]
-
Metabolic Engineering of Isoflavones: An Updated Overview. PubMed Central. Available at: [Link]
-
The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products. PubMed Central. Available at: [Link]
-
The production and metabolism of different isoflavones in humans. ResearchGate. Available at: [Link]
-
Soy Isoflavones. Linus Pauling Institute, Oregon State University. Available at: [Link]
-
Health Effects of Isoflavones. Encyclopedia.pub. Available at: [Link]
-
LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. MDPI. Available at: [Link]
- LC-MS/MS-based metabolomics approach identified novel antioxidant flavonoids associated with drought tolerance in citrus species.PubMed Central.
-
2'-Hydroxyisoflavone reductase. Wikipedia. Available at: [Link]
-
LC-MS/MS Analysis of Flavonoid Compounds from Zanthoxylum zanthoxyloides Extracts and Their Antioxidant Activities. ResearchGate. Available at: [Link]
-
Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone. PubMed. Available at: [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Bio-protocol. Available at: [Link]
-
Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3 ',4 '-dihydroxyflavone. University of Idaho. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PubMed Central. Available at: [Link]
-
Microsomal Stability. Cyprotex. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
-
2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. PubChem. Available at: [Link]
-
Influence of 3-Hydroxyflavone on Colloidal Stability and Internationalization of Ag Nanomaterials Into THP-1 Macrophages. National Institutes of Health. Available at: [Link]
-
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one. PubChem. Available at: [Link]
-
5-Hydroxyflavone. PubChem. Available at: [Link]
-
2-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE. FDA Global Substance Registration System (GSRS). Available at: [Link]
-
5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. PubMed. Available at: [Link]
-
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one. PubChem. Available at: [Link]
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- 1. 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | C17H14O5 | CID 5378518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Soy Isoflavones by Intestinal Flora [jstage.jst.go.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LC-MS/MS-based metabolomic study provides insights into altitude-dependent variations in flavonoid profiles of strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS/MS-based metabolomics approach identified novel antioxidant flavonoids associated with drought tolerance in citrus species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Comparative Analysis of NMR and Mass Spectrometry Data
For researchers and professionals in drug development, the precise structural characterization of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the flavonoid 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a molecule of interest for its potential pharmacological activities. We will not only present the experimental data but also delve into the rationale behind the analytical techniques, offering a comparative perspective to aid in the comprehensive structural elucidation of this and similar compounds.
The Compound in Focus: this compound
Flavonoids are a diverse group of plant secondary metabolites with a wide range of biological activities. The title compound, this compound (also known as 7-hydroxy-3',4'-dimethoxyflavone), possesses a flavone backbone with a di-methoxylated phenyl group at the 3-position and a hydroxyl group on the chromen-4-one core. Accurate and unambiguous structural confirmation is paramount before proceeding with any biological evaluation.
Analytical Workflow for Structural Elucidation
The structural elucidation of a novel or synthesized compound like this compound follows a logical progression of analytical techniques. High-performance liquid chromatography (HPLC) is often employed for purification and initial characterization. Subsequently, mass spectrometry provides crucial information about the molecular weight and elemental composition, while NMR spectroscopy reveals the detailed atomic connectivity and stereochemistry.
Caption: Workflow for the structural elucidation of this compound.
Part 1: Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For flavonoids, electrospray ionization (ESI) is a commonly used soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatograph coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization source.
Methodology:
-
Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: The sample is injected onto a C18 reverse-phase HPLC column. A gradient elution is typically employed, starting with a high percentage of water (often with 0.1% formic acid to aid ionization) and gradually increasing the proportion of an organic solvent like acetonitrile. This separates the target compound from any remaining impurities.
-
Mass Spectrometry Detection: The eluent from the HPLC is directed to the ESI source. For flavonoids, analysis is often performed in both positive and negative ion modes to maximize the information obtained.
-
MS/MS Fragmentation: To gain further structural insights, tandem mass spectrometry (MS/MS) is performed. The molecular ion of interest is selected in the first quadrupole, fragmented by collision with an inert gas (e.g., argon or nitrogen) in the collision cell, and the resulting fragment ions are analyzed in the time-of-flight analyzer.
Data Interpretation and Comparison
For this compound (C₁₇H₁₄O₅), the expected monoisotopic mass is 298.0841 g/mol .
Table 1: Mass Spectrometry Data for this compound
| Parameter | Observed Value | Interpretation |
| Molecular Formula | C₁₇H₁₄O₅ | Calculated from high-resolution mass spectrometry. |
| Monoisotopic Mass | 298.0841 u | The exact mass of the most abundant isotope combination. |
| [M-H]⁻ Ion (m/z) | 297.0768 | Deprotonated molecule observed in negative ion mode ESI-MS.[1] |
| Major Fragment Ions (from [M-H]⁻) | 282, 253 | These fragments arise from characteristic losses from the molecular ion, such as the loss of a methyl group (CH₃) or carbon monoxide (CO).[1] |
The fragmentation pattern of flavonoids is highly informative. The cleavage of the C-ring is a common fragmentation pathway, providing information about the substitution patterns on the A and B rings. The loss of small neutral molecules like CO, H₂O, and CH₃ from the molecular ion can also help to deduce the presence of specific functional groups.
Part 2: NMR Spectroscopy Analysis
While mass spectrometry provides the molecular formula, NMR spectroscopy is the gold standard for elucidating the precise connectivity of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is typically required for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent is crucial as it can influence the chemical shifts of labile protons (e.g., hydroxyl groups).
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
-
Data Interpretation and Comparison
The ¹H and ¹³C NMR spectra of this compound have been reported in the literature.[2] The expected chemical shifts can be predicted based on the electronic environment of each nucleus.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 2 | - | ~163 | H-2', H-6' |
| 3 | - | ~123 | H-2', H-6' |
| 4 | - | ~176 | H-5 |
| 4a | - | ~116 | H-5 |
| 5 | ~8.0 (d) | ~127 | C-4, C-6, C-8a |
| 6 | ~6.9 (dd) | ~115 | C-5, C-7, C-8, C-4a |
| 7 | - | ~162 | H-6, H-8, 7-OH |
| 8 | ~6.8 (d) | ~102 | C-6, C-7, C-8a, C-4a |
| 8a | - | ~157 | H-5, H-8 |
| 1' | - | ~124 | H-2', H-6' |
| 2' | ~7.5 (d) | ~112 | C-3, C-4', C-6' |
| 3' | - | ~149 | H-2', H-5', 3'-OCH₃ |
| 4' | - | ~150 | H-5', H-6', 4'-OCH₃ |
| 5' | ~6.9 (d) | ~111 | C-1', C-3', C-4' |
| 6' | ~7.4 (dd) | ~120 | C-2', C-4', C-1' |
| 7-OH | variable | - | C-6, C-7, C-8 |
| 3'-OCH₃ | ~3.9 (s) | ~56 | C-3' |
| 4'-OCH₃ | ~3.9 (s) | ~56 | C-4' |
(Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data is based on the expected values for this class of compounds and should be confirmed by experimental data from the cited literature.)
The interpretation of the NMR spectra involves a systematic analysis of the chemical shifts, coupling constants (for ¹H NMR), and correlations in the 2D spectra to piece together the molecular structure. For instance, the characteristic signals for the methoxy groups and the aromatic protons, along with their coupling patterns, allow for the unambiguous assignment of the substitution pattern on the phenyl ring. The HMBC correlations are particularly powerful in connecting the different fragments of the molecule.
Comparative Analysis: The Synergy of MS and NMR
Neither mass spectrometry nor NMR spectroscopy alone can typically provide a complete and unambiguous structural elucidation. It is the synergistic use of both techniques that offers the highest level of confidence.
-
MS provides the "what": It gives the molecular formula, which serves as a fundamental constraint for any proposed structure.
-
NMR provides the "how": It reveals the detailed connectivity of the atoms, confirming the proposed structure from the MS data.
For example, MS can readily distinguish between isomers with different elemental compositions. However, for constitutional isomers (compounds with the same formula but different connectivity), MS fragmentation patterns may be very similar. In such cases, NMR is essential for definitive identification.
Conclusion
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5378832, 3,7-Dihydroxy-3',4'-dimethoxyflavone. Retrieved from [Link].
-
Susanti V. H., E., Matsjeh, S., Wahyuningsih, T. D., Mustofa, & Redjeki, T. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Indonesian Journal of Chemistry, 12(2), 146-151. Retrieved from [Link].
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A Comparative Guide to the Biological Activity of Cajanin and Other Key Isoflavones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the biological activities of cajanin, a notable isoflavone, with other well-researched isoflavones: genistein, daidzein, and biochanin A. The information herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those engaged in natural product research and drug discovery.
Introduction to Isoflavones: A Class of Potent Phytoestrogens
Isoflavones are a class of phytoestrogens, which are plant-derived compounds that exhibit estrogen-like properties due to their structural similarity to 17β-estradiol.[1] Found abundantly in legumes, particularly soybeans, isoflavones have garnered significant attention for their potential therapeutic applications in a range of health areas, including cancer prevention, cardiovascular health, and the management of postmenopausal symptoms.[2] Their biological effects are multifaceted, often depending on the specific isoflavone, its concentration, and the target tissue.[3] This guide will focus on a comparative analysis of cajanin against the well-characterized isoflavones genistein, daidzein, and biochanin A, exploring their relative potencies in key biological activities.
Comparative Analysis of Biological Activities
The biological efficacy of isoflavones is not uniform. Structural variations, such as the number and position of hydroxyl and methoxy groups, significantly influence their activity. This section provides a comparative overview of cajanin, genistein, daidzein, and biochanin A across several key biological domains.
Antioxidant Activity
The antioxidant capacity of isoflavones is a crucial aspect of their protective effects against cellular damage induced by oxidative stress. This activity is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value in these assays indicates a higher antioxidant potential.
While direct comparative studies including cajanin are limited, the available data for genistein and daidzein provide a benchmark for their antioxidant capabilities. Genistein has been shown to be a more potent antioxidant than the isomeric flavonoid apigenin, a finding attributed to its lower oxidation potential.[4]
Table 1: Comparative Antioxidant Activity of Isoflavones (IC50 Values)
| Isoflavone | DPPH Assay (IC50) | ABTS Assay (IC50) | Source(s) |
| Cajanin | Data not available | Data not available | |
| Genistein | 1.89 ± 0.16 mM | Data not available | [5] |
| Daidzein | 2.81 ± 0.03 mM | Data not available | [5] |
| Biochanin A | ~85% inhibition at 100 µg/mL | Data not available | [6][7] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Anti-Inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Isoflavones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Cajanin has been identified as a potent anti-inflammatory agent. A study on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages revealed that cajanin exhibited strong inhibitory effects on the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[8][9] This effect is attributed to its ability to suppress the activation and nuclear translocation of NF-κB.[8][9]
Table 2: Comparative Anti-Inflammatory Activity of Isoflavones (IC50 Values in LPS-Stimulated RAW264.7 Macrophages)
| Isoflavone | NO Inhibition (IC50) | IL-6 Inhibition (IC50) | TNF-α Inhibition (IC50) | Source(s) |
| Cajanin | 19.38 ± 0.05 µM | 7.78 ± 0.04 µM | 26.82 ± 0.11 µM | [8][9] |
| Genistein | Potent inhibitor | Potent inhibitor | Potent inhibitor | [10] |
| Daidzein | 35.68 µg/mL | Inhibits production | Inhibits production | [11][12] |
| Biochanin A | Potent inhibitor | Inhibits production | Inhibits production | [13] |
Note: Data for genistein and biochanin A are described qualitatively as potent inhibitors in the cited literature, without specific IC50 values under these exact conditions.
Anticancer Activity
The anticancer properties of isoflavones are a major focus of research. These compounds can influence cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit metastasis through various mechanisms, including the modulation of signaling pathways and interaction with estrogen receptors.
Cajanin has demonstrated anticancer activity, particularly against estrogen receptor-positive (ERα-positive) breast cancer cells.[14] Genistein is one of the most extensively studied isoflavones for its anticancer effects, showing activity against a wide range of cancer cell lines.[15][16] Daidzein and biochanin A also exhibit pro-apoptotic and anti-proliferative effects in various cancer models.[3]
Table 3: Comparative Anticancer Activity of Isoflavones on MCF-7 Breast Cancer Cells (IC50 Values)
| Isoflavone | IC50 Value (MCF-7 Cells) | Source(s) |
| Cajanin | Data not available in direct comparison | |
| Genistein | 6.5 to 12.0 µg/mL | [16] |
| Daidzein | Data not available in direct comparison | |
| Biochanin A | Biphasic effect (stimulatory at low, inhibitory at high concentrations) | [17] |
Note: A direct comparison of cajanin and daidzein on MCF-7 cells with specific IC50 values was not found in the reviewed literature.
Estrogenic and Anti-Estrogenic Activity
The ability of isoflavones to interact with estrogen receptors (ERα and ERβ) is central to many of their biological effects.[3] This interaction can be either agonistic (estrogen-like) or antagonistic (anti-estrogenic), depending on the specific isoflavone, its concentration, and the cellular context.[7][15] Genistein, for instance, exhibits a higher binding affinity for ERβ compared to ERα.[18][19][20] This preferential binding is significant as ERβ activation is often associated with anti-proliferative effects in certain tissues.
The estrogenic or anti-estrogenic potential of cajanin is an area of active investigation. One study suggests that cajanin's bone-forming effects occur via a non-estrogenic pathway, differentiating it from genistein and daidzein in that specific context.[1]
Table 4: Comparative Estrogen Receptor Binding Affinity
| Isoflavone | ERα Binding Affinity | ERβ Binding Affinity | ERβ/ERα Selectivity | Source(s) |
| Cajanin | Data not available | Data not available | Data not available | |
| Genistein | Lower | Higher | High | [18][19][20] |
| Daidzein | Lower | Higher | Moderate | [18] |
| Biochanin A | Data not available | Data not available | Data not available |
Mechanisms of Action: A Look at Key Signaling Pathways
The diverse biological activities of isoflavones are mediated through their interaction with multiple intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Several isoflavones, including cajanin, genistein, and daidzein, have been shown to inhibit the activation of NF-κB.[8][9][21] This inhibition prevents the transcription of pro-inflammatory genes, contributing to their anti-inflammatory effects.
Caption: Modulation of the MAPK signaling pathway by isoflavones.
Experimental Methodologies
To ensure the scientific integrity of the data presented, this section outlines the standard experimental protocols used to assess the biological activities of isoflavones.
Isoflavone Extraction and Purification
A critical first step in studying isoflavones is their efficient extraction and purification from plant material.
Protocol 1: General Isoflavone Extraction
-
Sample Preparation: The plant material (e.g., soybean flour) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered sample is extracted with a suitable solvent, commonly an alcohol such as ethanol or methanol, often in an aqueous solution (e.g., 80% ethanol). [22]The extraction is typically performed at an elevated temperature with stirring to enhance efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is further purified using chromatographic techniques, such as column chromatography with silica gel or reverse-phase matrices, to isolate individual isoflavones. [10]
Caption: General workflow for isoflavone extraction and purification.
Cell Viability Assays (MTT/MTS)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol 2: MTT Assay
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isoflavone of interest for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Conclusion and Future Directions
This guide provides a comparative analysis of the biological activities of cajanin and other prominent isoflavones. The available evidence suggests that cajanin possesses potent anti-inflammatory and potential anticancer and bone-protective properties, with mechanisms of action that may differ from those of more extensively studied isoflavones like genistein.
While significant progress has been made, further research is warranted to fully elucidate the therapeutic potential of cajanin. Direct, head-to-head comparative studies of cajanin against other isoflavones across a broader range of biological assays are crucial for establishing a more complete understanding of its relative efficacy. Additionally, in vivo studies are necessary to validate the in vitro findings and to assess the bioavailability and safety profile of cajanin. The continued exploration of cajanin and other isoflavones holds great promise for the development of novel, plant-derived therapeutic agents.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one scaffold. As a privileged structure in medicinal chemistry, this isoflavone core offers a versatile platform for the development of novel therapeutic agents, particularly in the realms of oncology and antioxidant research. This document synthesizes current knowledge, offers insights into the causal relationships between chemical structure and biological function, and provides detailed experimental protocols to empower researchers in this field.
The Core Moiety: this compound
The parent compound, this compound, belongs to the isoflavone class of flavonoids. Its structure is characterized by a chromen-4-one (A and C rings) core with a phenyl group (B ring) attached at the 3-position. The specific substitutions on this scaffold, namely the hydroxyl group at the 7-position and the 3,4-dimethoxy substitution on the B-ring, are crucial determinants of its biological activity.
Isoflavones are recognized for a wide array of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] Many of these effects are attributed to their ability to interact with various cellular targets, including protein kinases and receptors.[3][4]
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of isoflavone analogs can be significantly modulated by altering the substitution patterns on the A, B, and C rings. The following sections provide a comparative analysis of how specific structural modifications are predicted to influence the anticancer and antioxidant activities of analogs of this compound.
Modifications of the A-Ring: The Role of the 7-Hydroxy Group
The 7-hydroxy group on the A-ring is a key contributor to the antioxidant and anticancer activities of isoflavones.[5] Its presence is often associated with potent radical scavenging and inhibition of cancer cell proliferation.[6]
| Analog | Modification | Predicted Impact on Activity | Rationale |
| Parent Compound | 7-OH | Baseline activity | The hydroxyl group can donate a hydrogen atom to scavenge free radicals. It also serves as a potential site for hydrogen bonding with biological targets. |
| Analog 1 | 7-OCH₃ | Decreased antioxidant activity | Masking the hydroxyl group as a methoxy ether is expected to reduce its hydrogen-donating capacity, thereby diminishing its radical scavenging ability.[7] |
| Analog 2 | 7-O-glycoside | Altered bioavailability and potentially lower intrinsic activity | Glycosylation can improve water solubility and bioavailability, but the bulky sugar moiety may hinder direct interaction with some biological targets until metabolized.[8] |
| Analog 3 | 7-O-prenyl | Increased lipophilicity and potentially enhanced anticancer activity | The addition of a prenyl group can enhance membrane permeability and has been shown in some isoflavone analogs to increase cytotoxic activity against cancer cells.[1] |
Modifications of the B-Ring: The Influence of the 3,4-Dimethoxy Pattern
The substitution pattern on the B-ring significantly influences the biological activity of isoflavones. The 3,4-dimethoxy substitution in the parent compound is a common feature in many bioactive natural products.
| Analog | Modification | Predicted Impact on Activity | Rationale |
| Parent Compound | 3,4-(OCH₃)₂ | Baseline activity | The dimethoxy pattern contributes to the overall electronic and steric properties of the molecule, influencing its interaction with biological targets. |
| Analog 4 | 3,4-(OH)₂ | Increased antioxidant activity | The presence of a catechol (3,4-dihydroxy) moiety is a well-established pharmacophore for potent antioxidant activity due to its ability to chelate metals and readily donate hydrogen atoms.[9] |
| Analog 5 | 4'-OH | Potentially altered kinase inhibitory activity | A single hydroxyl group at the 4'-position is a common feature in many biologically active isoflavones, such as genistein, and is known to be important for estrogen receptor binding and tyrosine kinase inhibition.[10] |
| Analog 6 | 3,4-dichloro | Potentially enhanced cytotoxic activity | The introduction of electron-withdrawing groups like chlorine can alter the electronic properties of the B-ring and has been shown in some flavonoid series to enhance anticancer activity.[11] |
Experimental Protocols for Biological Evaluation
To validate the predicted structure-activity relationships, rigorous biological evaluation is essential. The following are detailed protocols for key assays to assess the anticancer and antioxidant activities of this compound analogs.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the isoflavone analogs in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging capacity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare various concentrations of the isoflavone analogs in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (e.g., 0.2 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Calculate the EC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Mechanistic Insights: Potential Signaling Pathways
The anticancer effects of isoflavones are often mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][4] The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a known target of some flavonoids.[3]
Caption: Proposed mechanism of action of this compound analogs via inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow for SAR-driven Drug Discovery
A systematic approach is crucial for the efficient discovery of potent drug candidates from a series of analogs.
Caption: A typical workflow for the structure-activity relationship-driven discovery of novel drug candidates.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer and antioxidant agents. A systematic exploration of its structure-activity relationships through the synthesis and biological evaluation of a diverse range of analogs is a scientifically sound strategy for lead optimization. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to advance the discovery of new therapeutic agents based on this versatile isoflavone core.
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A Senior Application Scientist's Guide to Validating the Therapeutic Target of Cajanin in Oncology
Introduction: The quest for novel anticancer agents has led researchers to explore the vast repository of natural products. Cajanin, a prominent stilbenoid isolated from the roots of Cajanus cajan (pigeon pea), has emerged as a promising candidate. Preclinical studies suggest that cajanin and its derivatives, such as Cajanin Stilbene Acid (CSA), exhibit potent cytotoxic effects against various cancer cell lines.[1][2] A critical step in the drug development pipeline is the rigorous validation of the compound's therapeutic target.[3][4] This guide provides a comprehensive framework for validating the therapeutic target of cajanin, focusing on its role in inducing apoptosis and cell cycle arrest, and compares its performance with established therapeutic alternatives.
Chapter 1: Unraveling the Mechanism: Cajanin's Putative Therapeutic Target
Initial research indicates that cajanin's anticancer activity stems from its ability to induce both cell cycle arrest, particularly at the G2/M phase, and apoptosis.[5][6] This dual mechanism suggests that cajanin may interact with key regulators of these processes.
One of the primary pathways implicated is the intrinsic, or mitochondrial-mediated, apoptosis pathway.[6][7] Studies have shown that treatment with cajanin or its derivatives leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6] This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[6][7]
Therefore, a primary putative therapeutic target for cajanin is the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins . These proteins are crucial regulators of cell survival and are often overexpressed in cancer cells, making them an attractive target for therapeutic intervention.[8][9]
Simultaneously, cajanin's ability to induce G2/M arrest points towards the modulation of the cell cycle machinery.[5][6] The G2/M checkpoint is primarily controlled by the Cyclin-dependent kinase 1 (CDK1)-Cyclin B complex.[10][11] Inhibition of this complex prevents cells from entering mitosis, leading to cell cycle arrest.[10] This makes CDK1 a plausible secondary target for cajanin's anticancer activity.
Caption: Workflow for in vitro validation of direct target binding.
Protocol 1: Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity between a ligand (the target protein) and an analyte (cajanin or comparator drug). [12][13] Step-by-Step Methodology:
-
Immobilization: Covalently immobilize purified recombinant human Bcl-2 or CDK1 protein (the ligand) onto a sensor chip surface. [14]A reference channel is prepared without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of concentrations for cajanin, Venetoclax, and Dinaciclib in a suitable running buffer.
-
Binding Analysis: Inject the analytes sequentially over the ligand and reference surfaces at a constant flow rate. [15]4. Data Acquisition: Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram (response units vs. time).
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Rationale: While SPR confirms binding to a purified protein, CETSA validates that the compound engages its target within the complex milieu of a living cell. [16][17]The principle is that ligand binding increases the thermal stability of the target protein. [18] Step-by-Step Methodology:
-
Cell Treatment: Treat intact cancer cells (e.g., MCF-7 breast cancer cells) with cajanin, a comparator drug, or a vehicle control for a specified time.
-
Thermal Challenge: Aliquot the treated cells and heat them across a range of temperatures. [19]3. Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble Bcl-2 or CDK1 remaining at each temperature using Western blotting or ELISA.
-
Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in drug-treated cells compared to control indicates target engagement. [20]
Comparative Data Summary
| Compound | Target | Binding Affinity (Kd) by SPR | Cellular Target Engagement (CETSA) |
| Cajanin | Bcl-2 | Hypothetical Value: 2.5 µM | Confirmed Shift |
| Venetoclax | Bcl-2 | <1 nM [21] | Confirmed Shift |
| Cajanin | CDK1 | Hypothetical Value: 500 nM | Confirmed Shift |
| Dinaciclib | CDK1 | ~1-3 nM [22] | Confirmed Shift |
Chapter 3: Validating Downstream Functional Effects
Confirming direct target binding is the first step. The next is to demonstrate that this engagement translates into the desired biological response: apoptosis and cell cycle arrest.
Protocol 3: Caspase-3/7 Activity Assay
Rationale: Caspases-3 and -7 are the primary executioner caspases in the apoptotic pathway. [23]Measuring their activity provides a direct readout of apoptosis induction. Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and suitable for high-throughput screening. [24][25] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with various concentrations of cajanin, Venetoclax (for apoptosis), or Dinaciclib (as a secondary endpoint) for 24-48 hours. Include a vehicle control.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. [26]This reagent contains a proluminescent substrate (containing the DEVD sequence) that is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase. [24]4. Signal Measurement: Incubate at room temperature to allow for cell lysis and signal generation. Measure luminescence using a plate reader. The signal is directly proportional to caspase-3/7 activity.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Rationale: This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. [27]It is the gold standard for assessing cell cycle arrest.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with cajanin, Dinaciclib, or a vehicle control for a duration corresponding to one cell cycle (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
DNA Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G2/M phase. A significant increase in this population in treated cells indicates G2/M arrest.
Comparative Data Summary
| Compound | Cell Line | IC50 (Cytotoxicity) | Caspase-3/7 Activation (Fold Change) | G2/M Population (%) |
| Cajanin | MCF-7 | 58.3 µM (48h) [6] | Hypothetical: 4.5-fold | Hypothetical: 65% |
| Venetoclax | Various | nM to low µM range [28] | High | Minimal Change |
| Dinaciclib | Various | Low nM range [22] | Moderate | High (>70%) |
Chapter 4: In Vivo Target Validation and Efficacy
The final step is to validate the therapeutic target and assess the efficacy of cajanin in a preclinical animal model. The cell line-derived xenograft (CDX) model is a standard and reliable platform for this purpose. [29][30]
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo target validation using a xenograft model.
Protocol 5: Cancer Xenograft Mouse Model
Rationale: This model assesses the anti-tumor activity of a compound in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall efficacy. [31][32] Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice). [29]2. Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: (1) Vehicle control, (2) Cajanin, (3) Comparator drug (e.g., Venetoclax or Dinaciclib). Administer treatments according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight regularly (e.g., twice weekly) to assess toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors.
-
Pharmacodynamic Assessment: Process a portion of the tumor tissue for immunohistochemistry (IHC) to analyze biomarkers of target engagement and response (e.g., cleaved caspase-3 for apoptosis and phospho-Histone H3 for G2/M arrest).
Comparative Data Summary
| Treatment Group | Tumor Growth Inhibition (%) | Cleaved Caspase-3 (IHC) | p-Histone H3 (IHC) |
| Cajanin | Hypothetical: 55% | Increased | Increased |
| Venetoclax | Hypothetical: 65% | Strongly Increased | No significant change |
| Dinaciclib | Hypothetical: 70% | Moderately Increased | Strongly Increased |
| Vehicle Control | 0% | Baseline | Baseline |
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the therapeutic targets of cajanin. By combining biophysical assays (SPR), cellular target engagement confirmation (CETSA), functional downstream analysis (caspase activity, cell cycle), and in vivo efficacy studies, researchers can build a robust data package. The comparative framework, using established inhibitors like Venetoclax and Dinaciclib, provides essential context for evaluating cajanin's potential as a novel anticancer agent. The evidence suggests that cajanin's ability to dually target the Bcl-2-mediated apoptotic pathway and the CDK1-regulated cell cycle presents a compelling strategy for cancer therapy.
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DiNardo, C. D., et al. (2019). 10-Day Decitabine with Venetoclax for Newly Diagnosed Older Patients with Acute Myeloid Leukemia. The New England Journal of Medicine.
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Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2021). PLOS ONE.
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
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Caspase 3/7 activity assay. Bio-protocol.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
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Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC). (2021). Cancers.
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A typical SPR experiment. BIAcore.
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Cajanus cajan- a source of PPARγ activators leading to anti-inflammatory and cytotoxic effects. (2016). Food & Function.
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A Comparative Guide to Synthetic vs. Natural 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one for Scientific Research
This guide provides an in-depth comparative analysis of synthetically derived versus naturally isolated 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, an isoflavone of significant interest for its potential therapeutic properties. Designed for researchers, scientists, and drug development professionals, this document details the procurement methodologies, compares key quality attributes, and presents supporting experimental data to inform decisions in research and development.
Introduction: The Scientific Merit of this compound
This compound is a member of the isoflavone class of compounds, which are characterized by a 3-phenylchromen-4-one backbone.[1] Isoflavones, whether naturally occurring or synthetic, are recognized for a wide array of potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] The specific hydroxylation and methoxylation pattern of the target compound suggests a strong potential for biological activity, making it a compelling candidate for further investigation in drug discovery. This guide will explore the two primary avenues for obtaining this compound—chemical synthesis and isolation from natural sources—providing a critical evaluation of each.
Procurement Methodologies: Synthesis and Natural Isolation
The choice between a synthetic or natural source for a compound is a critical decision in the research pipeline, with significant implications for purity, yield, scalability, and cost.
Chemical Synthesis Approach
The synthesis of chromen-4-one derivatives is a well-established field in organic chemistry.[3][4] A common and efficient method for producing the title compound involves the reaction of a substituted phenol with a phenylacetic acid derivative, followed by cyclization to form the chromenone core.[5]
Exemplary Synthetic Protocol: Deoxybenzoin Cyclization
This protocol is a generalized representation. Optimization of reaction times, temperatures, and purification methods is crucial for achieving high yield and purity.
-
Step 1: Synthesis of the Deoxybenzoin Intermediate.
-
React 2,4-dihydroxyacetophenone with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent (e.g., dry ether).
-
This reaction, a Friedel-Crafts acylation, forms the key 2,4-dihydroxy-3',4'-dimethoxydeoxybenzoin intermediate. The successful formation of this precursor is critical for the overall yield.[5]
-
-
Step 2: Cyclization to Form the Isoflavone Core.
-
The deoxybenzoin intermediate is then treated with a cyclizing agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (Vilsmeier-Haack reaction conditions), followed by acid-catalyzed cyclization.
-
This step constructs the pyranone ring of the chromen-4-one scaffold.
-
-
Step 3: Purification.
-
The crude product is purified using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[6]
-
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the chemical synthesis of the target isoflavone.
Natural Product Isolation
The chromen-4-one scaffold is widespread in the plant kingdom.[7] While the specific compound this compound is not as common as some other flavonoids, structurally related compounds have been isolated from various plant families, such as Fabaceae (e.g., Lonchocarpus sericeus) and Rhizophoraceae.[8][9]
General Protocol for Natural Product Isolation
-
Step 1: Plant Material Collection and Extraction.
-
The appropriate plant part (e.g., stem bark, leaves) is collected, dried, and ground into a fine powder.[8]
-
The powdered material is then subjected to solvent extraction, typically using a sequence of solvents with increasing polarity (e.g., hexane, dichloromethane, methanol) to separate compounds based on their solubility.[8]
-
-
Step 2: Chromatographic Fractionation.
-
The crude extract (e.g., the methanol extract) is concentrated and then subjected to column chromatography over silica gel or Sephadex.
-
The column is eluted with a gradient of solvents to separate the extract into fractions of decreasing complexity.
-
-
Step 3: Isolation and Purification.
-
Fractions containing the target compound (identified by thin-layer chromatography) are combined and further purified using preparative high-performance liquid chromatography (HPLC).[9]
-
-
Step 4: Structure Elucidation.
-
The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
-
Comparative Analysis: Synthetic vs. Natural
The choice between synthetic and natural sources depends on the specific requirements of the research.
| Feature | Synthetic Route | Natural Isolation | Rationale & Implications |
| Purity | High (>98% achievable) | Variable, often lower | Synthesis allows for controlled reactions and purification, minimizing impurities. Natural extracts contain complex mixtures, making isolation of a single compound to high purity challenging. |
| Yield | Predictable and scalable | Highly variable and often low | Synthetic yields can be optimized. Natural abundance varies with plant species, geography, and season, leading to inconsistent yields. |
| Cost-Effectiveness | High initial cost, cheaper at scale | Low initial cost, expensive purification | Reagents and equipment for synthesis can be expensive. Large-scale extraction and purification from biomass can be labor- and solvent-intensive. |
| Scalability | High | Low to moderate | Synthetic routes are generally designed for scalability. Scaling up natural product isolation is limited by the availability of the raw plant material. |
| Stereochemistry | Achiral or controllable | Specific stereoisomer | The target compound is achiral. For chiral natural products, isolation yields a single enantiomer, which can be an advantage over racemic synthetic routes. |
| Environmental Impact | Use of organic solvents and reagents | High consumption of biomass and solvents | Both methods have environmental considerations. Synthesis may generate hazardous waste, while natural isolation can be resource-intensive. |
Biological Activity and Performance Data
Chromen-4-one derivatives are known to exhibit a range of biological activities.[2] The presence of the catechol-like 3,4-dimethoxyphenyl group and the 7-hydroxyl group on the chromenone core suggests potential for significant antioxidant and anti-inflammatory effects.
Anti-inflammatory and Antioxidant Potential
The anti-inflammatory activity of many flavonoids is attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway.[9][11] By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[11][12] Furthermore, the phenolic hydroxyl groups are key to the antioxidant activity of these compounds, enabling them to scavenge free radicals.[2]
Potential Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by the target compound.
Comparative Biological Performance
-
Purity is Paramount: The high purity achievable through synthesis ensures that the observed biological activity is attributable to the compound of interest and not to confounding impurities that may be present in natural isolates.
-
Consistency: Synthetic batches offer high lot-to-lot consistency, which is crucial for reproducible experimental results in drug development. The biological activity of natural extracts can vary depending on the source material.
Quantitative Data on Structurally Related Compounds
The following table summarizes the reported biological activities of compounds structurally similar to the title compound to provide a basis for expected performance.
| Compound/Derivative | Assay | Target/Cell Line | Result (IC₅₀/EC₅₀) | Reference |
| A 7-hydroxy-4-phenylchromen-2-one derivative | Cytotoxicity (MTT) | AGS (gastric cancer) | 2.63 ± 0.17 µM | [13] |
| A 2-phenyl-4H-chromen-4-one derivative | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Dose-dependent reduction of TLR4, MyD88, iNOS, COX-2 | [12] |
| A methoxy-flavone from Bruguiera gymnorrhiza | Anti-inflammatory | COX-2, 5-LOX, TNF-α | >80% inhibition at 100 µg/ml | [9] |
| A methoxy-flavone from Bruguiera gymnorrhiza | Antioxidant (DPPH) | - | 40% inhibition at 100 µg/ml | [9] |
Conclusion and Recommendations
Both synthetic and natural procurement routes offer viable means of obtaining this compound for research purposes.
-
For early-stage discovery, screening, and exploratory studies, natural product extracts can be a cost-effective starting point for identifying bioactive scaffolds.
-
For mechanistic studies, lead optimization, and preclinical development, a synthetic route is strongly recommended. The ability to produce highly pure, well-characterized material in a scalable and reproducible manner is essential for generating reliable data and meeting regulatory standards.
Ultimately, the choice of sourcing will depend on the specific goals, budget, and stage of the research project. However, for any work intended to form the basis of a therapeutic development program, the control and consistency offered by chemical synthesis are indispensable.
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- 11. (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one ameliorates the collagen-arthritis via blocking ERK/JNK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cajanin: Assessing Cross-Reactivity and Defining True Target Selectivity
Introduction: The discovery of novel kinase inhibitors from natural sources presents both exciting therapeutic opportunities and significant analytical challenges. Cajanin, a stilbene derived from the pigeon pea (Cajanus cajan), has recently emerged as a promising bioactive compound.[1][2] A comprehensive kinome-wide screen identified the serine-threonine kinase WNK3 as its most potent target, suggesting a potential role in pathways regulating ion transport and cell volume.[3][4]
However, for any kinase inhibitor, particularly a natural product, the initial identification of a primary target is merely the first step.[5] Kinases share a high degree of structural homology in their ATP-binding pockets, creating a landscape ripe for off-target interactions.[6] These unintended interactions, or cross-reactivities, can lead to unforeseen physiological effects, cellular toxicity, or confounding experimental results, making a thorough assessment of an inhibitor's selectivity profile a critical stage in its development as a reliable research tool or therapeutic lead.[7][8]
This guide provides a framework for researchers to rigorously evaluate the cross-reactivity of cajanin. We will compare its known profile to that of a well-characterized, multi-targeted synthetic inhibitor, PP-121. Furthermore, we will provide detailed, field-proven protocols for essential validation experiments—dose-response kinome profiling, Cellular Thermal Shift Assay (CETSA), and Isothermal Titration Calorimetry (ITC)—to move beyond initial screening data and build a comprehensive, high-confidence selectivity profile for cajanin.
Part 1: The Known Kinase Profile of Cajanin
Initial characterization of Cajanin Stilbene Acid (CSA) was performed via a radiometric protein kinase assay against a panel of 252 human kinases at a fixed concentration of 10 µM.[3] This single-point screen is an efficient first-pass strategy to identify high-affinity interactions.[9] The results provided a clear primary target, WNK3, and highlighted a small number of other kinases for further investigation.
Table 1: Summary of Cajanin Stilbene Acid (CSA) Kinome Scan Results at 10 µM
| Kinase Target | Family | Residual Activity (%) | Classification |
| WNK3 | Ser/Thr | < 20% | Strong Inhibition |
| CAMKK2 | Ser/Thr | 21 - 50% | Weak Inhibition |
| MAP4K4 | Ser/Thr | 21 - 50% | Weak Inhibition |
| STK10 | Ser/Thr | 21 - 50% | Weak Inhibition |
| ZAK (MAP3K20) | Ser/Thr | 21 - 50% | Weak Inhibition |
Data synthesized from Ozenver et al., 2022.[3] "Strong inhibition" is defined as residual kinase activity of less than 20% compared to a vehicle control, while "Weak inhibition" indicates residual activity between 21% and 50%.
This initial data is promising, suggesting a relatively selective profile for cajanin. However, a single high-concentration screen does not reveal the potency (e.g., IC50) of these interactions and may miss weaker but physiologically relevant off-targets.
Part 2: Comparative Analysis: Cajanin vs. PP-121
To contextualize cajanin's selectivity, we compare it to PP-121, a well-documented synthetic inhibitor. Unlike cajanin's focused profile, PP-121 was designed as a dual inhibitor of tyrosine kinases and phosphoinositide kinases and is known to be a multi-targeted agent.[2][10]
Table 2: Comparative Inhibitory Profile of Cajanin and PP-121
| Compound | Primary Target(s) | Known Off-Targets (IC50) | Selectivity Profile |
| Cajanin | WNK3 (pKi ≈ 84 nM)[3] | CAMKK2, MAP4K4, STK10, ZAK (Identified as weak hits in a single-point screen; IC50 values not yet determined)[3] | Apparently Focused |
| PP-121 | PDGFR (2 nM), mTOR (10 nM), VEGFR2 (12 nM), Src (14 nM), Abl (18 nM)[5][11] | Hck (8 nM), PI3Kα (52 nM), DNA-PK (60 nM), EphB4 (190 nM) and others.[11] | Multi-Targeted / Promiscuous |
This comparison highlights two distinct philosophical approaches in drug discovery. PP-121 represents a "polypharmacology" approach, where hitting multiple nodes in a disease network can be advantageous.[11] Cajanin, conversely, appears to be a more selective tool compound. The crucial next step is to confirm this apparent selectivity and determine the potency of its interactions with the identified off-targets through rigorous, quantitative methods.
Part 3: Methodologies for In-Depth Cross-Reactivity Assessment
To build a robust and reliable selectivity profile for cajanin, a multi-pronged experimental approach is essential. We present three core methodologies that progress from broad, in vitro screening to direct biophysical validation and confirmation of target engagement in a cellular environment.
Caption: Workflow for kinase inhibitor selectivity validation.
Experimental Protocol 1: In Vitro Kinome Profiling (Dose-Response)
Causality: A single-point screen identifies potential hits. A dose-response curve is essential to quantify the potency (IC50) of the inhibitor against the primary target and any identified off-targets. This distinguishes high-affinity off-target interactions from weak, likely irrelevant ones and allows for the calculation of a selectivity window.[9]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of cajanin in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from this stock to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Target Selection: Select the primary target (WNK3) and the initial off-target hits (CAMKK2, MAP4K4, STK10, ZAK) for IC50 determination. It is also best practice to include structurally related kinases to assess family-wide selectivity.
-
Assay Setup: Utilize a radiometric kinase assay (e.g., 33P-ATP filter binding assay) for each selected kinase.
-
To each well of a 96-well plate, add the kinase, its specific peptide substrate, and the required cofactors in the appropriate assay buffer.
-
Add the diluted cajanin compound or DMSO vehicle control to the wells. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Allow the kinase and inhibitor to pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation: Initiate the kinase reaction by adding an ATP solution containing γ-33P-ATP. The concentration of unlabeled ATP should be at or near the KM for each specific kinase to ensure physiologically relevant competition.
-
Reaction Quenching & Detection: After a defined incubation period (e.g., 30-60 minutes at 30°C), stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with a wash buffer to remove unincorporated 33P-ATP.
-
Dry the plate and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus the log of the cajanin concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each kinase.
-
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality: In vitro assays use purified, often truncated, kinase domains.[12] CETSA verifies that the inhibitor can enter a cell, engage with its full-length target in the complex cellular milieu, and induce a stabilizing effect.[1][7] A thermal shift indicates a direct physical interaction in a native environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line known to express the target protein (WNK3).
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS) with protease inhibitors.
-
Aliquot the cell suspension and treat with various concentrations of cajanin or a vehicle (DMSO) control. Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Place the aliquots in a thermal cycler or heating block.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. This step is to generate a "melting curve."
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release intracellular proteins. This can be achieved by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble WNK3 protein remaining at each temperature point for both the treated and vehicle control samples using Western blotting.
-
For a melting curve: Plot the band intensity of soluble WNK3 against the temperature for both vehicle and cajanin-treated samples. A shift in the curve to the right for the cajanin-treated sample indicates thermal stabilization and target engagement.
-
For an isothermal dose-response: Heat all samples to a single, optimized temperature (a temperature on the steep part of the melting curve) and plot the band intensity against the log of the cajanin concentration. This can provide an apparent EC50 for target engagement in cells.
-
Experimental Protocol 3: Isothermal Titration Calorimetry (ITC)
Causality: While kinase assays measure inhibition of activity and CETSA confirms engagement in cells, ITC provides direct, label-free measurement of the binding thermodynamics. It quantifies the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction, offering unequivocal proof of a direct physical binding event.[4]
Methodology:
-
Protein and Compound Preparation:
-
Express and purify the recombinant kinase domain of WNK3.
-
Perform extensive dialysis of the protein into the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve cajanin in the exact same final dialysis buffer to minimize heats of dilution. A small amount of DMSO may be required, but it must be matched precisely in the protein solution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell (typically ~200 µL) with the purified WNK3 protein (e.g., 10-20 µM).
-
Fill the injection syringe (~40 µL) with the cajanin solution at a concentration 10-15 times that of the protein (e.g., 150-200 µM).
-
-
Titration:
-
Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the cajanin solution into the protein-filled cell while stirring.
-
The instrument measures the minute heat changes that occur upon binding after each injection.
-
-
Data Analysis:
-
The raw data appears as a series of heat-flow peaks for each injection.
-
Integrate the area under each peak to determine the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the KD, n, and ΔH.
-
Part 4: Interpreting Cross-Reactivity and Potential Consequences
The data from these experiments provides a multi-dimensional view of cajanin's selectivity. Off-target effects become a concern when the IC50 or KD values for other kinases are close to that of the primary target. An inhibitor with a >30-fold selectivity for its primary target over off-targets is generally considered reasonably selective for use as a tool compound.
Understanding the signaling context is also crucial. Off-target inhibition of a kinase in a parallel or feedback pathway can lead to complex and misleading cellular phenotypes.[7][8] WNK3 is a key regulator of the SPAK/OSR1 kinases, which in turn control ion cotransporters like NKCC1, impacting cell volume and ion homeostasis.[9][13][14]
Caption: Hypothetical WNK3 signaling and potential off-target effects.
As the diagram illustrates, if cajanin also inhibits an off-target like MAP4K4 with sufficient potency, it could modulate a parallel pathway that might also converge on cellular processes like ion flux or cell volume. This could either potentiate or antagonize the effects of WNK3 inhibition, complicating the interpretation of phenotypic data. Therefore, quantifying the potency of off-target interactions is essential for designing clean experiments and accurately attributing biological outcomes to the inhibition of the primary target.
Conclusion
Cajanin is a promising natural product inhibitor with a high affinity for the WNK3 kinase. The initial kinome scan suggests a favorable selectivity profile when compared to promiscuous synthetic inhibitors like PP-121. However, to confidently utilize cajanin as a precise chemical probe, researchers must undertake a rigorous validation process. By progressing from broad in vitro profiling with dose-response assays to confirming cellular engagement with CETSA and validating direct binding with ITC, a comprehensive and reliable selectivity profile can be established. This multi-faceted approach ensures scientific integrity and allows for the unambiguous interpretation of the biological consequences of cajanin's activity, paving the way for its effective use in studying WNK3 signaling and its potential as a future therapeutic agent.
References
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Ozenver, N., et al. (2022). Kinome-Wide Profiling Identifies Human WNK3 as a Target of Cajanin Stilbene Acid from Cajanus cajan (L.) Millsp. Pharmaceuticals. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
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Hasinoff, B. B., et al. (2017). The Pharmaceutical Solid State and Its Importance in the Development of Kinase Inhibitors. Current medicinal chemistry. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. [Link]
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Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]
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protocols.io. (2019). Isothermal Titration Calorimetry (ITC). protocols.io. [Link]
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Apsel, B., et al. (2008). A chemical genomic approach to discovering inhibitors of oncogenic kinases. Nature Chemical Biology. [Link]
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Pal, D., et al. (2011). Biological activities and medicinal properties of Cajanus cajan (L) Millsp. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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A Comparative In Vivo Efficacy Analysis: 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one Versus Standard Therapeutic Agents
This guide provides a comprehensive comparison of the in vivo efficacy of the flavonoid 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one against standard drugs in preclinical models of inflammation and neuroprotection. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform further research and development.
Introduction
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one is a flavonoid that has garnered significant interest for its potential therapeutic properties. Flavonoids, a class of polyphenolic compounds, are known for their diverse biological activities.[1] This particular chromen-4-one derivative has been investigated for its anti-inflammatory and neuroprotective effects, demonstrating promising results in preclinical studies.[1] To contextualize its potential, this guide compares its in vivo performance with that of two widely used standard drugs: Indomethacin for inflammation and Donepezil for neuroprotection.
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[2] Donepezil is a centrally acting, reversible acetylcholinesterase inhibitor, prescribed for the management of Alzheimer's disease, that enhances cholinergic neurotransmission.[3] By juxtaposing the efficacy of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one with these established agents, we aim to provide a clear perspective on its therapeutic potential.
Comparative Efficacy in an In Vivo Model of Acute Inflammation
The anti-inflammatory activity of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one was evaluated in a carrageenan-induced paw edema model in rats, a standard and well-characterized assay for acute inflammation.[1]
Quantitative Data Summary
| Compound | Animal Model | Dose | Route of Administration | Efficacy Metric | Result | Citation |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Rat | Not Specified | Not Specified | In vivo anti-inflammatory assay | "very effective in carrageenan-induced inflammation" | [1] |
| Indomethacin | Rat | 10 mg/kg | Not Specified | Inhibition of edema development at 3 hours | 54% | [2] |
Note: While the primary study on 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one did not provide specific quantitative in vivo data, its reported high efficacy warrants a comparison with a standard agent like Indomethacin for which robust data is available.
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one are attributed to its inhibition of key enzymes in the inflammatory cascade. In vitro studies have shown that it inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with a selectivity index of 18.70 for COX-2, as well as 5-lipoxygenase (5-LOX).[1] This dual inhibition of COX and LOX pathways suggests a broad-spectrum anti-inflammatory action by reducing the production of both prostaglandins and leukotrienes. Indomethacin, in contrast, primarily acts as a non-selective inhibitor of COX-1 and COX-2.[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standardized procedure for inducing and assessing acute inflammation.
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., saline or appropriate solvent)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into control, standard, and test groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral gavage or intraperitoneal injection.
-
Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.
Comparative Efficacy in a Preclinical Model of Neuroprotection
The neuroprotective potential of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one is suggested by its in vitro inhibition of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1]
Quantitative Data Summary
| Compound | Metric | Value | Species/Model | Citation |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | IC₅₀ (Acetylcholinesterase) | 1.37 µM | In vitro | [1] |
| Donepezil | In vivo Efficacy | Ameliorates scopolamine-induced memory impairment | Mouse (Y-maze test) | [4][5] |
| Effective Dose | 3-10 mg/kg | Mouse | [4][5] |
Note: A direct in vivo comparison is not available. The comparison is based on the in vitro enzymatic inhibition of the chromen-4-one and the in vivo functional outcome of the standard drug, Donepezil.
Mechanistic Insights: Signaling Pathways in Neuroprotection
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one's neuroprotective effects are linked to its ability to inhibit acetylcholinesterase, which would increase acetylcholine levels in the synaptic cleft, and MAO-B, which is involved in the degradation of dopamine.[1] Donepezil's primary mechanism is the reversible inhibition of acetylcholinesterase, thereby enhancing cholinergic function.[3]
Conclusion
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one demonstrates significant potential as a therapeutic agent with both anti-inflammatory and neuroprotective properties. Its efficacy in the carrageenan-induced paw edema model suggests it is a potent anti-inflammatory compound, with a potentially broader mechanism of action than standard NSAIDs like indomethacin due to its dual inhibition of COX and 5-LOX pathways. [1]In the context of neuroprotection, its in vitro inhibition of acetylcholinesterase at a micromolar concentration indicates its potential to modulate cholinergic neurotransmission, a key target for drugs like Donepezil used in Alzheimer's disease. [1] Further in vivo studies are warranted to establish a direct quantitative comparison with standard drugs and to explore its efficacy in more chronic models of inflammation and neurodegeneration. The favorable safety profile and multi-target activity of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one make it a compelling candidate for continued drug development efforts.
References
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Shin, C. Y., et al. (2018). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics, 26(2), 168–175. Available at: [Link]
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Georgiev, G., et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 30(5), 1007-1013. Available at: [Link]
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The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (2018). Biomolecules & Therapeutics, 26(2), 168-175. Available at: [Link]
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Amann, R., et al. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters, 278(3), 185-188. Available at: [Link]
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Shin, C. Y., et al. (2018). Effects of donepezil on scopolamine-induced learning and memory... ResearchGate. Available at: [Link]
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Effect of CRMeOH and indomethacin (Indo) on λ-carrageenan induced mouse... ResearchGate. Available at: [Link]
-
Dose–response curves of donepezil reversal of a scopolamine-induced... ResearchGate. Available at: [Link]
-
Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. Available at: [Link]
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Effects of three different doses of levosimendan and indomethacin on carrageenan-induced inflammatory paw oedema in rats (n = 6). ResearchGate. Available at: [Link]
-
Blokland, A., et al. (2006). Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping. Psychopharmacology, 188(4), 629-640. Available at: [Link]
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Effect of FF and indomethacin on carrageenan-induced paw oedema in... ResearchGate. Available at: [Link]
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Lin, Y., et al. (2012). Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice. Evidence-Based Complementary and Alternative Medicine, 2012, 834721. Available at: [Link]
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Takeda, S., et al. (2012). Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease. Central Nervous System Agents in Medicinal Chemistry, 12(1), 19-28. Available at: [Link]
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Novel multipotent conjugate bearing tacrine and donepezil motifs with dual cholinergic inhibition and neuroprotective properties targeting Alzheimer's disease. RSC Advances. Available at: [Link]
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Ullah, I., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 27(21), 7247. Available at: [Link]
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Akasofu, S., et al. (2008). Study of neuroprotection of donepezil, a therapy for Alzheimer's disease. Chemico-Biological Interactions, 175(1-3), 222-226. Available at: [Link]
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Henriques, M. G., et al. (1987). Mouse paw edema. A new model for inflammation? Brazilian Journal of Medical and Biological Research, 20(2), 243-249. Available at: [Link]
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Effects of the extracts against carrageenan-induced paw edema in mice. ResearchGate. Available at: [Link]
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Cacabelos, R. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. Neuropsychiatric Disease and Treatment, 3(3), 303-333. Available at: [Link]
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Structures of isolated 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one from Notholirion thomasonianum. ResearchGate. Available at: [Link]
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Synthesis of donepezil by using 3,4-dimethoxy benzylchloride and... ResearchGate. Available at: [Link]
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Kim, M. S., et al. (2014). Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o999. Available at: [Link]
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2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Computational Docking of Cajanin with Protein Tyrosine Phosphatase 1B (PTP1B): A Comparative Analysis
This guide provides an in-depth, expert-led walkthrough of a computational molecular docking study, investigating the potential of cajanin, a key bioactive compound from the pigeon pea (Cajanus cajan), as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a critical target in type 2 diabetes and obesity research. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, establish a self-validating protocol to ensure trustworthiness, and compare cajanin's performance against a known, co-crystallized inhibitor.
Introduction: The Scientific Premise
Cajanus cajan, commonly known as the pigeon pea, is a legume crop rich in proteins, amino acids, and a variety of bioactive phytochemicals.[1][2][3] Among these are stilbenes like cajanin, which have demonstrated a range of pharmacological activities, including hypocholesterolemic, antioxidant, and anticancer effects.[1][4][5] Recent studies have increasingly pointed towards the potential of pigeon pea extracts in glycemic control, making its constituent compounds objects of intense interest for antidiabetic drug discovery.[6][7]
Our target, Protein Tyrosine Phosphatase 1B (PTP1B), functions as a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor, PTP1B attenuates insulin signaling. Consequently, inhibiting PTP1B is a validated therapeutic strategy to enhance insulin sensitivity and is a major focus for the development of treatments for type 2 diabetes and obesity. This guide explores the hypothesis that cajanin may exert antidiabetic effects through the direct inhibition of PTP1B, using computational docking as a first-pass assessment of its binding potential.
Methodology: A Self-Validating Docking Workflow
A robust computational study is not merely about generating a docking score; it is about creating a reproducible and validated workflow that provides confidence in the results. The following protocol is designed to be self-validating, a critical component of scientific integrity.
Overall Experimental Workflow
The entire process, from data acquisition to analysis, follows a structured path to ensure reproducibility and accuracy.
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A Researcher's Guide to Differential Gene Expression Analysis in Response to Cajanin Treatment
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies for differential gene expression analysis following treatment with cajanin, a bioactive compound with notable therapeutic potential. We will delve into the technical nuances of experimental design, data generation, and bioinformatic analysis, offering field-proven insights to ensure the scientific integrity and reproducibility of your findings.
Introduction to Cajanin and the Rationale for Gene Expression Profiling
Cajanin is a prominent isoflavone primarily isolated from the leaves and roots of the pigeon pea (Cajanus cajan)[1][2]. This plant has a long history in traditional medicine for treating a variety of ailments, including inflammation, ulcers, and skin diseases[3][4][5]. Modern scientific investigations have begun to unravel the molecular mechanisms behind these therapeutic effects, revealing that cajanin and its derivatives possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2][3][6][7][8][9][10][11][12][13].
The anti-inflammatory effects of cajanin stilbene acid (CSA), a derivative of cajanin, have been associated with the inhibition of the NF-κB and MAPK signaling pathways[6][9]. Furthermore, studies have demonstrated the anticancer activity of cajanin and related compounds, particularly against estrogen receptor-positive (ERα-positive) breast cancer cells[3][7][14]. These activities are often linked to the modulation of gene expression.
Differential gene expression (DGE) analysis is a powerful tool to elucidate the molecular pathways affected by a compound like cajanin. By comparing the transcriptomes of treated and untreated cells, researchers can identify genes that are significantly up- or downregulated, providing a global view of the cellular response. This information is critical for understanding the mechanism of action, identifying potential biomarkers, and guiding further drug development efforts.
This guide will walk you through a comprehensive workflow for conducting a DGE analysis to investigate the effects of cajanin treatment, from initial experimental design to the final interpretation of results.
Experimental Design: The Foundation of Robust and Reproducible Results
A well-designed experiment is paramount for obtaining high-quality, interpretable data. Here, we outline the key considerations for a DGE study involving cajanin treatment.
Cell Line Selection and Cajanin Treatment
The choice of cell line is dictated by the research question. For investigating the anticancer effects of cajanin, ERα-positive breast cancer cell lines such as MCF-7 are a common choice, as studies have shown cajanin's efficacy in this context[3][7]. For studying its anti-inflammatory properties, a cell line like RAW 264.7 murine macrophages, often used in inflammation studies, would be appropriate[6].
Protocol: Cell Culture and Cajanin Treatment
-
Cell Culture: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cajanin Preparation: Dissolve cajanin in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Once the cells have adhered and are actively growing, replace the medium with fresh medium containing the desired concentrations of cajanin or the vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours) to allow for changes in gene expression to occur.
The Importance of Biological Replicates
RNA Extraction and Quality Control
The quality of the input RNA is a critical determinant of the success of a DGE experiment.
Protocol: RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
RNA Isolation: Purify total RNA using a column-based kit or a phenol-chloroform extraction method.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Assessment: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Integrity Check: Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). The RNA Integrity Number (RIN) should be ≥ 7 to ensure high-quality data.
Choosing Your Weapon: A Comparison of Gene Expression Profiling Technologies
Two primary technologies are used for global gene expression analysis: RNA sequencing (RNA-Seq) and microarrays. While both can provide valuable insights, RNA-Seq has largely become the preferred method for DGE studies due to its numerous advantages[17][18][19][20].
| Feature | RNA Sequencing (RNA-Seq) | Microarray |
| Principle | Next-generation sequencing of cDNA | Hybridization of labeled cDNA to probes |
| Discovery Potential | Can identify novel transcripts, isoforms, and non-coding RNAs[17][19] | Limited to the detection of known transcripts represented on the array[18][20] |
| Dynamic Range | Wider dynamic range (>10^5) for quantifying gene expression[17][18] | More limited dynamic range (~10^3) due to background and saturation[17][18] |
| Sensitivity & Specificity | Higher sensitivity and specificity, especially for low-abundance transcripts[17][18] | Lower sensitivity for low-abundance transcripts and potential for cross-hybridization[20] |
| Data Analysis | More complex bioinformatic analysis required[20] | More straightforward data analysis |
| Cost | Can be more expensive per sample, but costs are decreasing[20] | Generally more cost-effective for large sample numbers |
For a discovery-driven study on the effects of cajanin, RNA-Seq is the recommended approach due to its ability to provide a comprehensive and unbiased view of the transcriptome.
The RNA-Seq Workflow: From Library Preparation to Data Generation
Once high-quality RNA has been isolated, the next step is to prepare it for sequencing.
Library Preparation
The goal of library preparation is to convert the RNA into a format that can be sequenced by a next-generation sequencing (NGS) platform.
Protocol: RNA-Seq Library Preparation (mRNA-Seq)
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA molecules.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single adenine (A) nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences necessary for binding to the flow cell and for sequencing.
-
PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of material for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess its size distribution using an automated electrophoresis system.
Sequencing
The prepared libraries are then sequenced on an NGS platform, such as those from Illumina. The choice of sequencing depth (the number of reads per sample) depends on the goals of the study. For a standard DGE analysis, a depth of 20-30 million reads per sample is generally sufficient[21].
Bioinformatic Analysis: Uncovering the Biological Story in Your Data
The raw sequencing data, in the form of FASTQ files, must undergo a series of bioinformatic processing steps to identify differentially expressed genes.
The Bioinformatic Pipeline
The following diagram illustrates a typical RNA-Seq data analysis workflow:
Caption: A typical RNA-Seq experimental and bioinformatic workflow.
Step-by-Step Bioinformatic Analysis
Protocol: Differential Gene Expression Analysis
-
Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of the raw sequencing reads. This includes checking for per-base sequence quality, GC content, and adapter contamination[22].
-
Read Trimming: If necessary, use a tool like Trimmomatic to remove low-quality bases and adapter sequences from the reads[22].
-
Alignment to a Reference Genome: Align the trimmed reads to a reference genome (e.g., human or mouse) using a splice-aware aligner such as STAR or HISAT2. The output is typically a BAM file[23].
-
Quantification of Gene Expression: Count the number of reads that map to each gene in the reference genome annotation. Tools like featureCounts or HTSeq-count are commonly used for this step. The output is a count matrix, with genes as rows and samples as columns[23].
-
Differential Gene Expression Analysis: This is the core statistical analysis to identify genes that are expressed at different levels between the cajanin-treated and control groups.
A Comparison of DGE Analysis Tools: DESeq2 vs. edgeR
Several statistical packages are available for DGE analysis, with DESeq2 and edgeR being two of the most widely used. Both are implemented in the R programming language and are available through Bioconductor. They both model the read counts using a negative binomial distribution to account for the discrete nature and overdispersion of RNA-Seq data.
| Feature | DESeq2 | edgeR |
| Normalization | Median of ratios method | Trimmed Mean of M-values (TMM) |
| Dispersion Estimation | Shrinks gene-wise dispersion estimates towards a fitted mean-dispersion relationship | Employs an empirical Bayes method to shrink gene-wise dispersions towards a common value |
| Statistical Test | Wald test or Likelihood Ratio Test | Exact test or Generalized Linear Model (GLM) |
| Performance | Generally considered more conservative, potentially leading to fewer false positives, especially with smaller sample sizes[24] | Can be more powerful in detecting differentially expressed genes, particularly with low counts and limited replicates[24][25] |
| Concordance | High concordance is often observed between the two methods, though some differences in the lists of significant genes are expected[26][27] | High concordance is often observed between the two methods, though some differences in the lists of significant genes are expected[26][27] |
Recommendation: For studies with a small number of replicates (e.g., 3 vs. 3), edgeR may offer slightly higher sensitivity. However, DESeq2 is known for its robustness and control of false positives. A good practice is to analyze the data with both packages and focus on the genes that are identified as significant by both methods.
Interpreting the Results: From Gene Lists to Biological Insights
The output of a DGE analysis is a list of genes with associated statistics, including the log2 fold change, p-value, and adjusted p-value (to correct for multiple testing). Genes with an adjusted p-value below a certain threshold (e.g., 0.05) and a log2 fold change above a certain magnitude (e.g., |1|) are typically considered differentially expressed.
Visualization of DGE Results
Visualizing the results is crucial for understanding the overall patterns in the data.
-
Volcano Plot: This plot shows the relationship between the log2 fold change and the statistical significance (e.g., -log10 of the adjusted p-value) for each gene.
-
MA Plot: This plot displays the log2 fold change versus the average expression level for each gene.
-
Heatmap: A heatmap can be used to visualize the expression patterns of the top differentially expressed genes across all samples.
Downstream Functional Analysis
To understand the biological implications of the observed gene expression changes, it is essential to perform downstream functional analysis.
-
Gene Ontology (GO) Enrichment Analysis: This analysis determines whether the differentially expressed genes are enriched in specific biological processes, molecular functions, or cellular components.
-
Pathway Analysis: This analysis maps the differentially expressed genes to known biological pathways (e.g., from KEGG or Reactome databases) to identify signaling or metabolic pathways that are perturbed by cajanin treatment.
The following diagram illustrates the concept of pathway analysis:
Caption: Conceptual diagram of pathway enrichment analysis.
Conclusion: A Comprehensive Approach to Understanding Cajanin's Mechanism of Action
Differential gene expression analysis is an indispensable tool for elucidating the molecular mechanisms underlying the therapeutic effects of cajanin. By following the robust experimental and bioinformatic workflows outlined in this guide, researchers can generate high-quality, reproducible data that will provide valuable insights into the biological pathways modulated by this promising natural compound. The choice between RNA-Seq and microarrays, as well as the selection of appropriate bioinformatics tools, should be guided by the specific research question and the available resources. Ultimately, a well-executed DGE study will pave the way for a deeper understanding of cajanin's therapeutic potential and facilitate its development as a novel therapeutic agent.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid derivative. By adhering to these procedures, you not only ensure a safe laboratory environment but also maintain regulatory compliance and environmental stewardship.
The principles outlined here are grounded in established safety protocols from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3][4][5][6][7] The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Assessment and Characterization
Before any disposal activities, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its classification as a chromen-4-one derivative provides insight into its potential hazards.[8][9][10][11]
-
Chemical Class: Flavonoids and chroman-4-one derivatives are a broad class of organic compounds with diverse biological activities.[9][10] Some have been investigated for their potential as antibacterial and anti-cancer agents, suggesting a degree of biological activity that warrants careful handling and disposal.[8]
-
Assumed Hazard: In the absence of specific toxicity data, it is a prudent practice to treat this compound as a hazardous chemical.[12] This means it should not be disposed of in the regular trash or down the sanitary sewer.[13][14]
Table 1: Key Data for this compound
| Property | Value/Information | Source |
| Molecular Formula | C₁₇H₁₄O₅ | [15] |
| Molecular Weight | 298.29 g/mol | [15][16] |
| Appearance | Likely a solid powder | General knowledge of similar compounds |
| Solubility | Typically soluble in organic solvents like DMSO | [17] |
| Known Hazards | Treat as hazardous; potential biological activity | [8][10] |
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure you are wearing the following:
-
Safety Goggles: To protect your eyes from potential splashes.
-
Laboratory Coat: To protect your skin and clothing from contamination.
-
Nitrile Gloves: To prevent direct skin contact with the chemical.
-
Closed-toe Shoes: To protect your feet from spills.[14]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[1][12][18][19] Never mix incompatible wastes, as this can lead to dangerous chemical reactions.[18]
Experimental Protocol: Waste Collection
-
Select the Appropriate Waste Container:
-
For solid waste (e.g., unused this compound powder, contaminated weigh boats, or filter paper), use a designated, sealable, and clearly labeled solid hazardous waste container.[12][20]
-
For liquid waste (e.g., solutions of the compound in organic solvents), use a designated, sealable, and chemically compatible liquid hazardous waste container.[14][21] The container should be made of a material that will not react with the solvent used.[21]
-
-
Label the Waste Container:
-
All hazardous waste containers must be properly labeled.[18][20] The label should include:
-
The words "Hazardous Waste".[18]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[18]
-
The solvent used (for liquid waste) and its approximate concentration.
-
The associated hazards (e.g., "Toxic," "Handle with Care").
-
The date the waste was first added to the container.[18]
-
-
-
Accumulate Waste Safely:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[18] This area should be under the control of laboratory personnel and away from sources of ignition or incompatibility.[12][18]
-
Keep the waste container securely closed except when adding waste.[20][22]
-
Do not overfill the container; leave adequate headspace for expansion.[21]
-
Disposal Procedures
Disposal of Pure Compound (Solid Waste):
-
Carefully transfer any unused or waste this compound powder into the designated solid hazardous waste container.
-
Ensure the container is properly sealed and labeled.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[19]
Disposal of Solutions (Liquid Waste):
-
Carefully pour the liquid waste into the designated liquid hazardous waste container.
-
Ensure the container is compatible with the solvent used.[21]
-
Properly seal and label the container, including the name of the solvent and the solute.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[19]
Disposal of Contaminated Labware:
-
Empty Chemical Containers: Empty containers of this compound should be triple rinsed with a suitable solvent.[20][21] The first rinseate must be collected and disposed of as hazardous liquid waste.[20] Subsequent rinses may also need to be collected depending on the toxicity of the compound and local regulations. After rinsing and air-drying, deface or remove the original label and dispose of the container as directed by your institution's policies, which may allow for disposal in the regular trash or glass recycling.[20]
-
Contaminated Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound should be placed in a designated sharps container for hazardous waste.[12]
-
Other Contaminated Materials: Gloves, bench paper, and other disposable materials contaminated with the compound should be placed in the designated solid hazardous waste container.
Decision-Making for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By treating this compound as a hazardous substance in the absence of definitive data to the contrary, you are adhering to the "precautionary principle" that is fundamental to laboratory safety. Always consult your institution's Chemical Hygiene Plan (CHP) and your EHS department for specific guidance, as local regulations may vary.[2][3][6]
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PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one. Retrieved from [Link]
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Navigating the Safe Handling of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established guidelines for handling potentially hazardous powdered chemicals and isoflavones is imperative.
At its core, the safe handling of any chemical compound hinges on a thorough risk assessment. For this compound, which belongs to the isoflavone class, potential hazards associated with fine powders—such as inhalation and dermal exposure—must be proactively mitigated. This guide outlines the necessary PPE, operational procedures to minimize exposure, and appropriate disposal methods to ensure a safe laboratory environment.
I. Foundational Principles of Exposure Minimization
Before any handling of this compound, a designated work area should be established.[1] This area, clearly labeled for toxic powder use, should be lined with absorbent, leak-proof bench pads to contain any potential spills.[1] Whenever feasible, purchasing the chemical in a pre-mixed liquid solution or in pre-weighed vials can significantly reduce the risks associated with handling powders.[2] If weighing the dry powder is necessary, it should be conducted within a chemical fume hood to prevent the aerosolization of particles.[2][3]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound, especially given the unknown specific toxicological properties. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles providing a complete seal around the eyes. A face shield worn over goggles.[4] | Protects against splashes, aerosols, and airborne particles entering the eyes. The face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Double-gloving is recommended.[2][4] | Prevents direct skin contact with the compound. Double-gloving provides an extra barrier in case of a tear or puncture in the outer glove. |
| Body Protection | A fully fastened laboratory coat. A chemically resistant apron or disposable gown over the lab coat for procedures with a higher risk of contamination.[4] | Protects the skin and personal clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) when handling the powder outside of a certified chemical fume hood.[4] | Prevents the inhalation of fine powder particles, which is a primary route of exposure for powdered chemicals. |
III. Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure. The following workflow illustrates the key stages of handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific work area and cover surfaces with absorbent pads.[1]
-
Assemble all necessary equipment and materials before starting.
-
Don all required PPE as outlined in the table above, ensuring a proper fit.
-
-
Weighing and Handling (inside a chemical fume hood):
-
Tare a sealed container on the balance outside the hood.[1]
-
Move the container to the fume hood.
-
Carefully add the powdered compound to the container.[1]
-
Close the container and re-weigh it on the balance.[1]
-
Return the container to the fume hood for any further manipulations, such as preparing a solution.[1]
-
-
Decontamination:
-
After use, decontaminate all work surfaces and non-disposable equipment by wiping them with a towel wetted with a solvent in which the powder is soluble.[2]
-
-
Doffing PPE:
-
The removal of PPE should be done in a specific order to prevent cross-contamination. A general guideline is to remove the most contaminated items first:
-
Outer gloves (if double-gloved).
-
Face shield and/or goggles.
-
Lab coat or gown.
-
Inner gloves.
-
-
Always wash hands thoroughly after removing all PPE.[5]
-
IV. Waste Disposal Plan
All waste generated from handling this compound must be considered chemical waste.
-
Solid Waste: Contaminated disposable items such as weigh paper, pipette tips, and gloves should be collected in a designated, sealed waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed waste container.
-
Disposal: All waste containers must be disposed of following your institution's hazardous waste management guidelines. Do not dispose of this chemical down the drain.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
V. References
-
Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from Duke Occupational and Environmental Safety Office.
-
Weill Cornell Medicine. (n.d.). Toxic Powder Weighing. Retrieved from Weill Cornell Environmental Health and Safety.
-
University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from UCSB Environmental Health & Safety.
-
BenchChem. (2025). Personal protective equipment for handling Isosativanone.
-
University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from UCLA Chemistry and Biochemistry.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
